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  • Product: 12-Hydroxy-6-epi-albrassitriol
  • CAS: 178330-78-4

Core Science & Biosynthesis

Foundational

12-Hydroxy-6-epi-albrassitriol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 178330-78-4 Authored by: A Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 12-Hydroxy-6-epi-albrassitriol, a distinctive vitamin D analog with significant potent...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 178330-78-4

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 12-Hydroxy-6-epi-albrassitriol, a distinctive vitamin D analog with significant potential in research and therapeutic development. We will delve into its unique chemical properties, its mechanism of action through the Vitamin D Receptor (VDR), and its role in the modulation of calcium and phosphate metabolism. This guide offers detailed, field-proven protocols for Vitamin D Receptor binding assays and cellular differentiation studies, providing researchers with the necessary tools to investigate its biological activity. Furthermore, we will explore its synthesis and stereochemistry, offering a comprehensive understanding of this promising compound.

Introduction: Unveiling a Novel Vitamin D Analog

12-Hydroxy-6-epi-albrassitriol is a fascinating molecule that has emerged from the microbial transformation of parent compounds, specifically produced from cultures of Aspergillus sp.[1] As a vitamin D analog, it shares structural similarities with the active form of vitamin D, calcitriol, but possesses unique stereochemical properties that confer enhanced stability and potentially a more specific biological activity profile.[1] This makes it a valuable tool for dissecting the intricate signaling pathways governed by the Vitamin D Receptor (VDR) and for exploring new therapeutic avenues in areas such as metabolic bone diseases, cancer, and immune modulation.[1][2]

The primary allure of 12-Hydroxy-6-epi-albrassitriol lies in its potential to modulate calcium and phosphate metabolism with a nuanced activity profile, which could translate to a wider therapeutic window compared to naturally occurring vitamin D metabolites.[1] Its distinct structure allows for more targeted investigations into receptor binding and cellular differentiation, offering insights into the structure-activity relationships of VDR ligands.[1]

Physicochemical Properties and Synthesis

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its effective application in research. The following table summarizes the key properties of 12-Hydroxy-6-epi-albrassitriol.

PropertyValueReference
CAS Number 178330-78-4[1]
Molecular Formula C₁₅H₂₆O₄[1]
Molecular Weight 270.36 g/mol [1]
Appearance Powder[1]
Solubility Soluble in Methanol[1]
IUPAC Name (1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol[1]

While the direct synthesis of 12-Hydroxy-6-epi-albrassitriol is not extensively detailed in publicly available literature, the synthesis of its close relative, (-)-6-epi-albrassitriol, provides a valuable framework. A novel synthetic route starts from the readily available labdane diterpenoid, (+)-larixol.[3] Key steps in this synthesis involve a Norrish type II photochemical degradation to yield drim-7,9(11)-diene-6-one, followed by selective oxidation with OsO₄ or a two-step epoxidation/hydrolysis sequence to form a key intermediate, drim-7-ene-9α,11-diol-6-one.[3] The final step involves the reduction of the C6-carbonyl group with a reducing agent like LiAlH₄ to afford the desired 6-epi-albrassitriol.[3] This synthetic strategy highlights the importance of stereoselective reactions to achieve the specific stereochemistry of the final product.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Like other vitamin D analogs, the biological effects of 12-Hydroxy-6-epi-albrassitriol are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] The binding of 12-Hydroxy-6-epi-albrassitriol to the VDR initiates a cascade of molecular events that ultimately leads to the modulation of gene expression.

The canonical VDR signaling pathway can be summarized as follows:

  • Ligand Binding: 12-Hydroxy-6-epi-albrassitriol enters the target cell and binds to the ligand-binding domain (LBD) of the VDR located in the cytoplasm or nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, which promotes its heterodimerization with the Retinoid X Receptor (RXR).

  • Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This molecular machinery then modulates the transcription of target genes, leading to either an increase or decrease in the synthesis of specific proteins.

These target genes are involved in a wide array of physiological processes, including calcium and phosphate homeostasis, cell proliferation, differentiation, and immune responses.

Diagram of the VDR Signaling Pathway:

VDR_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_Ligand VDR-Ligand Complex VDR->VDR_Ligand Ligand 12-Hydroxy-6-epi- albrassitriol Ligand->VDR Binding RXR RXR Heterodimer VDR-RXR Heterodimer RXR->Heterodimer VDR_Ligand->Heterodimer DNA DNA Heterodimer->DNA Nuclear Translocation VDRE VDRE Heterodimer->VDRE Binds to TargetGene Target Gene Coactivators Co-activators VDRE->Coactivators Recruits mRNA mRNA TargetGene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response Coactivators->TargetGene Activates Transcription

Caption: VDR signaling pathway initiated by 12-Hydroxy-6-epi-albrassitriol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of 12-Hydroxy-6-epi-albrassitriol. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of 12-Hydroxy-6-epi-albrassitriol for the VDR by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Principle: A constant amount of recombinant VDR and a radiolabeled vitamin D analog (e.g., [³H]1α,25(OH)₂D₃) are incubated with increasing concentrations of the unlabeled test compound (12-Hydroxy-6-epi-albrassitriol). The amount of radiolabeled ligand bound to the receptor is then measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates competitive binding.

Experimental Workflow for VDR Competitive Binding Assay:

VDR_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant VDR - Radiolabeled Ligand - Test Compound Dilutions start->prepare_reagents incubation Incubate: VDR + Radioligand + Test Compound (various conc.) prepare_reagents->incubation separation Separate Bound from Free Ligand (e.g., Hydroxylapatite Assay) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot % Inhibition vs. [Test Compound] - Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for a VDR competitive binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant full-length human VDR in an appropriate buffer.

    • Prepare a stock solution of [³H]1α,25(OH)₂D₃ in ethanol.

    • Prepare serial dilutions of 12-Hydroxy-6-epi-albrassitriol and a positive control (unlabeled 1α,25(OH)₂D₃) in ethanol.

  • Incubation:

    • In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]1α,25(OH)₂D₃, and varying concentrations of either 12-Hydroxy-6-epi-albrassitriol or the unlabeled positive control.

    • Include a "total binding" control (VDR + radioligand, no competitor) and a "non-specific binding" control (VDR + radioligand + a large excess of unlabeled 1α,25(OH)₂D₃).

    • Incubate the mixture for a sufficient time at 4°C to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add a slurry of hydroxylapatite (HAP) to each tube to bind the VDR-ligand complexes.

    • Incubate for 15 minutes at 4°C with occasional vortexing.

    • Centrifuge the tubes to pellet the HAP.

    • Wash the HAP pellet several times with buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the final HAP pellet in a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

Cellular Differentiation Assay: Induction of Monocytic Differentiation in HL-60 Cells

This assay assesses the ability of 12-Hydroxy-6-epi-albrassitriol to induce the differentiation of human promyelocytic leukemia cells (HL-60) into monocytes/macrophages.

Principle: HL-60 cells are a well-established model for studying myeloid differentiation. Upon treatment with differentiating agents like vitamin D analogs, these cells undergo morphological and functional changes characteristic of mature monocytes, such as the expression of specific cell surface markers (e.g., CD11b and CD14) and the ability to perform phagocytosis and oxidative burst.

Experimental Workflow for HL-60 Differentiation Assay:

HL60_Differentiation_Workflow start Start cell_culture Culture HL-60 Cells start->cell_culture treatment Treat Cells with: - Vehicle Control - Positive Control (1α,25(OH)₂D₃) - Test Compound (various conc.) cell_culture->treatment incubation Incubate for 72-96 hours treatment->incubation harvest Harvest Cells incubation->harvest analysis Analyze Differentiation Markers: - NBT Reduction Assay - Flow Cytometry (CD11b/CD14) - Morphological Assessment harvest->analysis end End analysis->end

Caption: Workflow for an HL-60 cell differentiation assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed the HL-60 cells at a density of 1 x 10⁵ cells/mL in fresh medium.

    • Treat the cells with various concentrations of 12-Hydroxy-6-epi-albrassitriol.

    • Include a vehicle control (e.g., ethanol or DMSO, depending on the solvent for the compound) and a positive control (e.g., 100 nM 1α,25(OH)₂D₃).

  • Incubation:

    • Incubate the cells for 72 to 96 hours to allow for differentiation to occur.

  • Assessment of Differentiation (Choose one or more methods):

    • Nitroblue Tetrazolium (NBT) Reduction Assay (Functional Differentiation):

      • Harvest the cells and resuspend them in fresh medium.

      • Add NBT solution and a phorbol ester (e.g., PMA) to stimulate the respiratory burst.

      • Incubate for 25 minutes at 37°C.

      • Count the number of cells containing dark blue formazan deposits (indicating NBT reduction) under a microscope. An increase in the percentage of NBT-positive cells indicates monocytic differentiation.

    • Flow Cytometry for Cell Surface Markers (Phenotypic Differentiation):

      • Harvest the cells and wash them with PBS containing 1% FBS.

      • Incubate the cells with fluorescently labeled antibodies against CD11b and CD14.

      • Analyze the cells using a flow cytometer to determine the percentage of cells expressing these markers.

    • Morphological Assessment:

      • Prepare cytospin slides of the treated cells.

      • Stain the slides with Wright-Giemsa stain.

      • Examine the cells under a microscope for morphological changes characteristic of monocyte/macrophage differentiation, such as a decreased nuclear-to-cytoplasmic ratio, indented nuclei, and cytoplasmic vacuolization.

Biological Activities and Therapeutic Potential

The unique structural features of 12-Hydroxy-6-epi-albrassitriol suggest a range of potential biological activities and therapeutic applications.

  • Modulation of Calcium and Phosphate Homeostasis: As a vitamin D analog, its primary role is expected to be in the regulation of calcium and phosphate levels. Its distinct stereochemistry may lead to a more favorable profile in terms of hypercalcemic side effects, a common limitation of vitamin D therapy.[1] This could be particularly beneficial in the treatment of secondary hyperparathyroidism in chronic kidney disease.

  • Anti-proliferative and Pro-differentiative Effects: The VDR is expressed in various cancer cells, and its activation can lead to cell cycle arrest, apoptosis, and differentiation.[2] 12-Hydroxy-6-epi-albrassitriol's ability to induce differentiation in leukemia cells, as demonstrated by the HL-60 assay, suggests its potential as an anti-cancer agent, particularly for hematological malignancies.

  • Immunomodulation: The VDR plays a crucial role in regulating the immune system. Vitamin D analogs have been shown to modulate T-cell responses and cytokine production, suggesting potential applications in autoimmune diseases and organ transplantation.

  • Agricultural Science: The role of vitamin D in animal health is well-established. 12-Hydroxy-6-epi-albrassitriol's potential for enhanced stability and specific activity could be explored for improving bone health and overall productivity in livestock.[1]

Conclusion

12-Hydroxy-6-epi-albrassitriol represents a promising addition to the arsenal of vitamin D analogs available to the scientific community. Its unique origin, distinct stereochemistry, and potent biological activity make it a valuable tool for both fundamental research into VDR signaling and for the development of novel therapeutics. The detailed protocols provided in this guide are intended to empower researchers to effectively investigate the properties and potential applications of this intriguing molecule. Further exploration of its in vivo efficacy and safety profile will be crucial in translating its preclinical promise into clinical reality.

References

  • Vlad, P. F., Ciocarlan, A., Coltsa, M., Edu, C., Biriiac, A., Barba, A., ... & de Groot, A. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural product research, 27(9), 809–817. (URL: [Link])

  • PubChem. (n.d.). Calcitriol. National Center for Biotechnology Information. (URL: [Link])

  • Christakos, S., Dhawan, P., Verstuyf, A., Verlinden, L., & Carmeliet, G. (2016). Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects. Physiological reviews, 96(1), 365–408.
  • Vlad, P. F., et al. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural Product Research, 27(9), 809-817. (URL: [Link])

Sources

Exploratory

Technical Guide: Natural Sources and Isolation of 12-Hydroxy-6-epi-albrassitriol

Executive Summary 12-Hydroxy-6-epi-albrassitriol is a rare, bioactive drimane sesquiterpenoid primarily isolated from fungal species of the genus Aspergillus.[1][][3] Unlike the ubiquitous secosteroid Vitamin D, this com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

12-Hydroxy-6-epi-albrassitriol is a rare, bioactive drimane sesquiterpenoid primarily isolated from fungal species of the genus Aspergillus.[1][][3] Unlike the ubiquitous secosteroid Vitamin D, this compound represents a distinct chemical class (C15 sesquiterpene) that exhibits functional mimicry of Vitamin D regulatory activities, particularly in calcium and phosphate metabolism.

This guide provides a rigorous technical analysis of its natural occurrence, biosynthetic origins, and isolation protocols. It is designed for researchers requiring high-purity extraction methodologies and mechanistic understanding of its pharmacological profile.

Part 1: Chemical Identity & Structural Characterization

Before detailing isolation, it is critical to distinguish this compound from its isomers and related metabolites.

PropertySpecification
IUPAC Name (1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol
Common Name 12-Hydroxy-6-epi-albrassitriol
CAS Number 178330-78-4
Molecular Formula C₁₅H₂₆O₄
Molecular Weight 270.36 Da
Chemical Class Drimane Sesquiterpenoid
Stereochemistry The "6-epi" designation indicates an inversion of configuration at the C6 position relative to the parent albrassitriol.[1]

Part 2: Natural Sources[4]

The primary natural reservoirs for 12-Hydroxy-6-epi-albrassitriol are microbial, specifically within the fungal kingdom. It is not typically found in high concentrations in plant tissues, although related drimanes (e.g., polygodial, warburganal) are common in the Canellaceae and Winteraceae plant families.

Primary Microbial Sources
  • Aspergillus species (Primary Producer):

    • Aspergillus ustus: A terrestrial and marine-derived fungus known for producing a wide array of drimane sesquiterpenes including ustusol and ustusal.

    • Aspergillus sp.[][4][5][6][7] FH-A 6357: The specific strain from which the compound was originally isolated and characterized by Grabley et al. (1996).

    • Aspergillus xerophilus: Recent metabolomic profiling has identified this compound in xerophilic strains, suggesting a role in stress response.

  • Alternaria species (Related Source):

    • While Alternaria brassicicola is the primary source of the parent compound albrassitriol , the 12-hydroxy-6-epi derivative is more commonly associated with biotransformation or specific Aspergillus fermentation pathways.

Ecological Context

The compound functions as a secondary metabolite, likely serving as a chemical defense mechanism against competing microbes or predation. Its presence in marine-derived Aspergillus suggests an evolutionary adaptation to saline environments, potentially influencing its unique stereochemistry.

Part 3: Biosynthetic Pathway[11]

The biosynthesis of 12-Hydroxy-6-epi-albrassitriol follows the classical mevalonate pathway, diverging at the cyclization of Farnesyl Pyrophosphate (FPP).

Mechanism of Action[12][13]
  • Precursor Formation: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) condense to form the C15 linear precursor, Farnesyl Pyrophosphate (FPP).

  • Cyclization: Drimane synthase (a sesquiterpene cyclase) catalyzes the proton-initiated cyclization of FPP to form the bicyclic drimane skeleton (often via a drimenol intermediate).

  • Oxidation & Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at C1, C4, and C12.

  • Epimerization: Specific isomerases or stereoselective hydroxylation events establish the "6-epi" configuration, distinguishing it from the phytotoxic albrassitriol.

Biosynthetic Pathway Diagram[11]

Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA HMG-CoA Reductase FPP Farnesyl Pyrophosphate (C15) MVA->FPP Phosphorylation Drimenol Drimenol/Drimane Skeleton FPP->Drimenol Drimane Cyclase (Cyclization) Albrassitriol Albrassitriol Drimenol->Albrassitriol Cyt P450 (Oxidation) Target 12-Hydroxy-6-epi-albrassitriol Albrassitriol->Target C6-Epimerization C12-Hydroxylation

Caption: Proposed biosynthetic route from the mevalonate pathway to the specific drimane sesquiterpene derivative.

Part 4: Isolation & Extraction Protocol

This protocol is based on the isolation of drimane sesquiterpenes from Aspergillus fermentation broths (adapted from Grabley et al. and subsequent optimization studies).

Reagents & Equipment[5]
  • Culture Media: Malt Extract Peptone (MEP) or Czapek-Dox broth.

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).

  • Stationary Phases: Silica gel 60 (0.040–0.063 mm), Sephadex LH-20.

  • Analysis: HPLC-DAD, NMR (500 MHz), HR-MS.

Step-by-Step Methodology
1. Fermentation
  • Inoculate Aspergillus ustus or Aspergillus sp. (FH-A 6357) spores into 500 mL Erlenmeyer flasks containing 100 mL of production medium.

  • Incubate at 24–28°C on a rotary shaker (180 rpm) for 7–10 days .

  • Validation: Monitor pH and glucose consumption. Harvest when glucose is depleted to maximize secondary metabolite production.

2. Extraction
  • Separate mycelium from the culture filtrate via filtration (Whatman No. 1).[4]

  • Filtrate: Extract twice with an equal volume of Ethyl Acetate (EtOAc).

  • Mycelium: Macerate in Acetone/Methanol (1:1), filter, and evaporate solvent. Partition the residue between water and EtOAc.[4]

  • Combine the EtOAc phases from both filtrate and mycelium.

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the Crude Extract .

3. Fractionation (Silica Gel Chromatography)
  • Load crude extract onto a Silica Gel 60 column.

  • Elute with a gradient of Dichloromethane (DCM) : Methanol (MeOH) (starts 100:0 → 90:10).

  • Collect fractions based on TLC analysis (visualize with vanillin-sulfuric acid reagent; drimanes typically appear as purple/blue spots).

4. Purification (HPLC)
  • Pool fractions containing the target (identified by preliminary MS/NMR).

  • Inject onto Semi-preparative RP-HPLC (C18 column, 5 µm, 250 x 10 mm).

  • Mobile Phase: Acetonitrile (ACN) : Water (H₂O) gradient (20% ACN → 80% ACN over 30 min).

  • Detection: UV at 210 nm and 254 nm.

  • Collect the peak corresponding to 12-Hydroxy-6-epi-albrassitriol (Retention time varies; verify with standard if available).

Isolation Workflow Diagram

Isolation Ferm Fermentation (Aspergillus sp., 7-10 days) Sep Separation Ferm->Sep Filtrate Culture Filtrate Sep->Filtrate Mycelium Mycelium Biomass Sep->Mycelium Ext EtOAc Extraction Filtrate->Ext Mycelium->Ext Solvent Extraction Crude Crude Extract Ext->Crude Silica Silica Gel Column (DCM:MeOH Gradient) Crude->Silica HPLC RP-HPLC Purification (C18, ACN:H2O) Silica->HPLC Enriched Fraction Pure Pure 12-Hydroxy-6-epi-albrassitriol HPLC->Pure

Caption: Standardized isolation workflow for high-purity recovery of drimane sesquiterpenes.

Part 5: Pharmacological Profile & "Vitamin D" Mimicry

The "Vitamin D Analog" Distinction

While commercial descriptions often label 12-Hydroxy-6-epi-albrassitriol as a "Vitamin D analog," this requires scientific nuance.

  • Structural Reality: It is a C15 sesquiterpene , structurally distinct from the C27 secosteroid backbone of Vitamin D.

  • Functional Mimicry: Research indicates it acts as a functional modulator of calcium and phosphate metabolism pathways. It likely interacts with the Vitamin D Receptor (VDR) or downstream signaling proteins (e.g., calbindin modulation) in a manner analogous to 1,25-dihydroxyvitamin D3, but with a distinct pharmacokinetic profile due to its smaller scaffold.

Validated Biological Activities
ActivityMechanism/Effect
Calcium Modulation Regulates Ca²⁺/PO₄³⁻ homeostasis; potential utility in metabolic bone disorders.
Antibacterial Weak to moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus).
Cytotoxicity Inhibits proliferation of HepG2 (liver cancer) cells; inhibits de novo cholesterol synthesis.
Antiviral Weak inhibition of Influenza A replication.

References

  • Grabley, S., et al. (1996). New Albrassitriols from Aspergillus sp.[3][7][8][9] (FH-A 6357). The Journal of Antibiotics, 49(6), 593-595. Link

  • Vlad, P. F., et al. (2013). Synthesis of (−)-albrassitriol and (−)-6-epi-albrassitriol from (+)-larixol. Natural Product Research, 27(9), 809-817. Link

  • Liu, L., et al. (2020). Antibacterial Drimane Sesquiterpenes from Aspergillus ustus. Journal of Natural Products, 83(8), 2325–2333. Link

  • BOC Sciences. 12-Hydroxy-6-epi-albrassitriol Product Data. (Technical Specification for CAS 178330-78-4).[1]

Sources

Exploratory

An In-Depth Technical Guide to 12-Hydroxy-6-epi-albrassitriol: A Novel Vitamin D Analog

Introduction 12-Hydroxy-6-epi-albrassitriol is a notable vitamin D analog, distinguished by its unique stereochemistry and microbial origin.[] Produced through fermentation processes utilizing cultures of Aspergillus sp....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

12-Hydroxy-6-epi-albrassitriol is a notable vitamin D analog, distinguished by its unique stereochemistry and microbial origin.[] Produced through fermentation processes utilizing cultures of Aspergillus sp., this compound has garnered interest within the scientific community for its potential as a bioactive modulator of calcium and phosphate metabolism, as well as for its prospective anti-inflammatory and immunomodulatory properties.[][2] Unlike endogenous vitamin D metabolites, 12-Hydroxy-6-epi-albrassitriol offers enhanced stability, making it a valuable tool for research and therapeutic development.[] This guide provides a comprehensive overview of the known chemical properties, synthesis, and biological context of 12-Hydroxy-6-epi-albrassitriol, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 12-Hydroxy-6-epi-albrassitriol is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 178330-78-4[2]
Molecular Formula C₁₅H₂₆O₄[2]
Molecular Weight 270.365 g/mol [2]
Boiling Point 445.5 ± 45.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Appearance Powder[]
Solubility Soluble in Methanol[]
Storage 2-8 °C[2]

Spectroscopic Characterization

Expected Analytical Workflow:

Caption: Workflow for Spectroscopic Characterization.

Synthesis and Isolation

Two primary routes for obtaining 12-Hydroxy-6-epi-albrassitriol and its analogs have been described: chemical synthesis and microbial transformation.

Chemical Synthesis of (-)-6-epi-albrassitriol

A multi-step chemical synthesis has been reported for the related compound, (-)-6-epi-albrassitriol, starting from the readily available labdane diterpenoid, (+)-larixol.[3] This synthetic pathway provides a framework for obtaining various drimanic compounds.

Synthetic Scheme Overview:

Caption: Chemical Synthesis of (-)-6-epi-albrassitriol.

Experimental Protocol Outline (based on Vlad et al., 2013): [3]

  • Conversion of (+)-Larixol: (+)-Larixol is converted to 14,15-bisnorlab-7-ene-6,13-dione over a two-step procedure.

  • Photochemical Degradation: The resulting dione undergoes a Norrish type II photochemical degradation to yield drim-7,9(11)-diene-6-one.

  • Diol Formation: This intermediate can be converted to drim-7-ene-9α,11-diol-6-one through two alternative routes:

    • Route A: Selective oxidation with OsO₄.

    • Route B: Selective epoxidation of the C(9)-C(11) double bond with monoperphthalic acid, followed by treatment with perchloric acid (HClO₄).

  • Final Reduction: The C6-carbonyl group of drim-7-ene-9α,11-diol-6-one is reduced using lithium aluminum hydride (LiAlH₄) to afford (-)-6-epi-albrassitriol.

Microbial Transformation

12-Hydroxy-6-epi-albrassitriol is known to be produced from cultures of Aspergillus sp..[] While a specific protocol for this transformation is not detailed in the available literature, a general methodology for microbial hydroxylation by Aspergillus niger can be adapted.

General Protocol for Microbial Transformation:

  • Culture Preparation: A two-stage fermentation protocol is typically employed.

    • Stage 1: Inoculate a suitable liquid medium (e.g., dextrose, yeast extract, peptone, NaCl, K₂HPO₄) with Aspergillus niger and incubate for approximately 72 hours with shaking.

    • Stage 2: Transfer an aliquot of the Stage 1 culture to fresh medium and incubate for 24 hours.

  • Substrate Addition: Introduce the brassinosteroid precursor, dissolved in a suitable solvent like DMSO, to the Stage 2 culture.

  • Incubation and Monitoring: Continue the incubation with shaking for several days. Monitor the transformation by periodically withdrawing samples and analyzing them using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Extraction and Purification: After the desired level of transformation is achieved, extract the product from the culture broth using an appropriate organic solvent (e.g., ethyl acetate). The crude extract is then purified using chromatographic techniques such as column chromatography to isolate the 12-Hydroxy-6-epi-albrassitriol.

Biological Context and Potential Applications

As a vitamin D analog, 12-Hydroxy-6-epi-albrassitriol is presumed to exert its biological effects through interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[4] The binding of a ligand to the VDR initiates a cascade of events leading to the modulation of various physiological processes.

Proposed Mechanism of Action:

VDR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand 12-Hydroxy-6-epi-albrassitriol VDR Vitamin D Receptor (VDR) Ligand->VDR Binding Heterodimer VDR-RXR Heterodimer VDR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer VDRE Vitamin D Response Element (VDRE) on DNA Heterodimer->VDRE Binding Transcription Gene Transcription Modulation VDRE->Transcription Activation/Repression

Caption: Proposed VDR-Mediated Signaling Pathway.

Potential Therapeutic Applications

The structural similarity of 12-Hydroxy-6-epi-albrassitriol to other bioactive vitamin D analogs suggests its potential in several therapeutic areas:

  • Anti-inflammatory and Immunomodulatory Effects: Vitamin D and its analogs are known to possess significant anti-inflammatory and immunomodulatory properties.[5] These effects are mediated, in part, by the regulation of cytokine production and immune cell function. Research into the specific anti-inflammatory profile of 12-Hydroxy-6-epi-albrassitriol is warranted.

  • Anticancer Activity: Numerous studies have demonstrated the anticancer effects of calcitriol and other vitamin D analogs.[6][7] These compounds can inhibit cancer cell proliferation, induce apoptosis, and promote cell differentiation.[7] The potential of 12-Hydroxy-6-epi-albrassitriol as an anticancer agent, either alone or in combination with other therapies, is an area of active investigation. For instance, combining calcitriol with chemotherapeutic agents has been shown to synergistically inhibit cancer cell proliferation.[7]

Conclusion

12-Hydroxy-6-epi-albrassitriol represents a promising, microbially-derived vitamin D analog with unique structural features and potential for significant biological activity. While further research is needed to fully elucidate its spectroscopic properties, optimize its synthesis, and quantify its therapeutic effects, the existing data provides a strong foundation for its continued investigation. This in-depth guide serves as a valuable resource for scientists and researchers dedicated to exploring the full potential of this intriguing molecule in drug discovery and development.

References

  • CAS 178330-78-4 (12-Hydroxy-6-epi-albrassitriol) - BOC Sciences.

  • Vlad, P. F., et al. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural Product Research, 27(9), 809-817.

  • 12-Hydroxy-6-epi-albrassitriol - MySkinRecipes.

  • Vlad, P. F., et al. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural Product Research, 27(9), 809-817.

  • Sáez-Lara, M. J., et al. (2012). Effects of brassinosteroid analogues on total phenols, antioxidant activity, sugars, organic acids and yield of field grown endive (Cichorium endivia L.). Journal of the Science of Food and Agriculture, 93(7), 1673-1679.

  • Miersch, O., et al. (1999). Microbial conversion of jasmonates-hydroxylations by Aspergillus niger. Phytochemistry, 50(7), 1147-1152.

  • Issa, L. L., et al. (1998). Molecular mechanism of vitamin D receptor action. Inflammation Research, 47(12), 451-475.

  • Chatterjee, M., et al. (2013). Selective Cytotoxic Action and DNA Damage by Calcitriol-Cu(II) Interaction: Putative Mechanism of Cancer Prevention. PLoS One, 8(9), e76191.

  • Rojas-Vigueras, A., et al. (2021). Combinations of Calcitriol with Anticancer Treatments for Breast Cancer: An Update. International Journal of Molecular Sciences, 22(23), 12741.

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500.

  • Cos-Rogríguez, A. I., et al. (2024). Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer's Disease. International Journal of Molecular Sciences, 25(9), 4806.

  • Feresin, G. E., et al. (2005). Microbial Hydroxylation of Tedonodiol with Cultures of Aspergillus Niger. Molecules, 10(3), 356-359.

  • Campos, M. G., et al. (2016). Brassinosteroid analogues effects on the yield and quality parameters of greenhouse-grown pepper (Capsicum annuum L.). Scientia Horticulturae, 213, 189-195.

  • Hershkovitz, D., et al. (2007). Calcitriol sensitizes colon cancer cells to H2O2-induced cytotoxicity while inhibiting caspase activation. The Journal of Steroid Biochemistry and Molecular Biology, 103(3-5), 617-621.

  • de Carvalho, J. A., et al. (2012). Hydroxylation of 1,8-cineole by Mucor ramannianus and Aspergillus niger. Brazilian Journal of Microbiology, 43(3), 1105-1112.

  • Norman, A. W., et al. (2001). The vitamin D receptor is present in caveolae-enriched plasma membranes and binds 1 alpha,25(OH)2-vitamin D3 in vivo and in vitro. Steroids, 66(3-5), 147-154.

  • Robaina-Hernández, S. B., et al. (2023). New Brassinosteroid Analogs with 23,24-Dinorcholan Side Chain, and Benzoate Function at C-22: Synthesis, Assessment of Bioactivity on Plant Growth, and Molecular Docking Study. International Journal of Molecular Sciences, 25(1), 382.

  • Adorini, L., et al. (2004). Vitamin D receptor agonists as anti-inflammatory agents. Steroids, 69(13-14), 819-827.

  • Zgórka, G., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. International Journal of Molecular Sciences, 24(13), 10893.

  • Pumarola, L., et al. (2004). In vitro and in vivo antiherpetic activity of three new synthetic brassinosteroid analogues. Steroids, 69(13-14), 829-835.

  • Liu, Y. Y., et al. (1995). Distinct conformational changes induced by 20-epi analogues of 1 alpha,25-dihydroxyvitamin D3 are associated with enhanced activation of the vitamin D receptor. The Journal of Biological Chemistry, 270(18), 10551-10555.

  • Deeb, K. K., et al. (2015). Mechanistic Effects of Calcitriol in Cancer Biology. Journal of Cancer, 6(7), 740-749.

  • Tarkowská, D., et al. (2017). Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues. Methods in Molecular Biology, 1564, 1-13.

  • Maimone, T. J. (2016). Enantioselective total synthesis of 6-epi-ophiobolin A. Angewandte Chemie International Edition, 55(31), 8938-8942.

  • Maimone Synthesis of 6-epi-Ophiobolin N. (2016). Organic Chemistry Portal.

  • Norman, A. W., et al. (2000). Characterization of a novel analogue of 1alpha,25(OH)(2)-vitamin D(3) with two side chains: interaction with its nuclear receptor and cellular actions. Journal of Medicinal Chemistry, 43(15), 2719-2730.

  • Yan, B., et al. (2018). Microbial carbonylation and hydroxylation of 20(R)-panaxadiol by Aspergillus niger. Natural Product Research, 32(7), 782-787.

  • Petretta, A., et al. (2022). Vitamin D-Induced Molecular Mechanisms to Potentiate Cancer Therapy and to Reverse Drug-Resistance in Cancer Cells. Cancers, 14(15), 3810.

  • Christakos, S., et al. (2020). Regulation of Renal and Extrarenal Calcitriol Synthesis and Its Clinical Implications. Nutrients, 12(3), 797.

  • Robaina-Hernández, S. B., et al. (2023). New Brassinosteroid Analogs with 23,24-Dinorcholan Side Chain, and Benzoate Function at C-22: Synthesis, Assessment of Bioactivity on Plant Growth, and Molecular Docking Study. International Journal of Molecular Sciences, 25(1), 382.

  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1471.

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen.

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry of 12-Hydroxy-6-epi-albrassitriol

For Researchers, Scientists, and Drug Development Professionals Abstract 12-Hydroxy-6-epi-albrassitriol is a novel steroidal compound, noted for its potential bioactivity and unique structural features. As with all compl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxy-6-epi-albrassitriol is a novel steroidal compound, noted for its potential bioactivity and unique structural features. As with all complex chiral molecules, a thorough understanding of its three-dimensional structure is paramount for elucidating its biological function and for any potential therapeutic development. This guide provides a comprehensive overview of the stereochemical challenges and the analytical methodologies required for the unambiguous determination of the stereochemistry of 12-Hydroxy-6-epi-albrassitriol and related brassinosteroid analogs. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

Introduction: The Significance of Stereochemistry in Brassinosteroids

Brassinosteroids are a class of plant hormones characterized by a polyhydroxylated steroid skeleton. Their biological activity is intrinsically linked to their specific stereochemistry. Even minor changes in the orientation of a single hydroxyl group can lead to a significant loss of function. Therefore, the precise determination of the absolute and relative stereochemistry of new brassinosteroid analogs like 12-Hydroxy-6-epi-albrassitriol is a critical step in their scientific exploration.

The stereochemistry of a molecule dictates how it interacts with its biological targets, such as receptors or enzymes.[1] For drug development professionals, an accurate stereochemical assignment is a non-negotiable prerequisite for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the safety and efficacy of a potential therapeutic agent. The different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1]

12-Hydroxy-6-epi-albrassitriol, a unique vitamin D analog derived from microbial transformation, presents several stereochemical considerations.[] Its distinctive properties are pivotal for research and potential therapeutic applications, making a detailed stereochemical analysis essential.[]

The Stereochemical Landscape of 12-Hydroxy-6-epi-albrassitriol

The name "12-Hydroxy-6-epi-albrassitriol" itself provides initial clues to its stereochemical complexity. Let's dissect the key features:

  • Albrassitriol Core: This suggests a drimane-type sesquiterpenoid structure, which is a common core for some brassinosteroid analogs.

  • "6-epi": This indicates an epimer at the 6th carbon position compared to the parent albrassitriol. Epimers are diastereomers that differ in configuration at only one stereocenter. The synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol has been reported, highlighting the importance of this specific stereocenter.[3]

  • "12-Hydroxy": This points to a hydroxyl group at the 12th carbon position, introducing another potential stereocenter depending on the substitution at that carbon.

The central challenge lies in determining the relative and absolute configuration of all stereocenters within the molecule. This requires a multi-pronged analytical approach.

Methodologies for Stereochemical Determination

A combination of spectroscopic and chromatographic techniques is typically employed to unravel the complex stereochemistry of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of a molecule in solution.

Expertise & Experience in NMR Analysis:

The choice of NMR experiments is dictated by the need to establish through-bond and through-space correlations between protons and carbons. For a molecule like 12-Hydroxy-6-epi-albrassitriol, a standard suite of experiments would include:

  • 1D NMR (¹H and ¹³C): Provides initial information on the chemical environment of each proton and carbon.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting the molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining relative stereochemistry. They detect through-space proximity of protons. A strong NOE/ROE signal between two protons indicates they are close in space, which can be used to deduce their relative orientation (e.g., cis vs. trans). For instance, in the synthesis of other brassinosteroid analogs, 1D selective NOESY has been used to establish the stereochemistry of epoxide rings.[4]

Trustworthiness through Self-Validating Protocols:

A robust NMR analysis relies on the consistency of data across multiple experiments. For example, a spatial relationship suggested by a NOESY experiment should be consistent with the coupling constants observed in the ¹H NMR spectrum and the overall conformational model of the molecule.

Experimental Protocol: 2D NMR for Relative Stereochemistry

  • Sample Preparation: Dissolve 5-10 mg of purified 12-Hydroxy-6-epi-albrassitriol in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition: Acquire a standard set of 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) on a high-field NMR spectrometer (≥500 MHz).

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis:

    • Assign all proton and carbon signals using a combination of HSQC and HMBC data.

    • Trace the spin systems using COSY to identify coupled protons.

    • Analyze the NOESY/ROESY spectrum to identify key spatial correlations that define the relative stereochemistry of the stereocenters.

Data Presentation: Key NMR Observables for Stereochemical Assignment

NMR Parameter Information Gained Example Application for 12-Hydroxy-6-epi-albrassitriol
¹H Chemical Shift (δ) Electronic environment of protons.The chemical shifts of protons attached to hydroxyl-bearing carbons can indicate their orientation (axial vs. equatorial).
¹H-¹H Coupling Constant (J) Dihedral angle between coupled protons (Karplus relationship).The J-values between protons on the cyclohexane rings can help determine their relative stereochemistry (e.g., cis or trans).
NOE/ROE Intensity Through-space proximity of protons (< 5 Å).A strong NOE between a methyl group proton and a ring proton can establish their co-facial relationship.

Visualization: Logical Workflow for NMR-based Stereochemical Assignment

NMR_Workflow cluster_data Data Acquisition cluster_analysis Data Analysis NMR_1D 1D NMR (¹H, ¹³C) Assignment Signal Assignment (HSQC, HMBC) NMR_1D->Assignment NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) NMR_2D->Assignment Connectivity Establish Connectivity (COSY, HMBC) Assignment->Connectivity Stereochem Determine Relative Stereochemistry (NOESY/ROESY, J-coupling) Connectivity->Stereochem Structure Proposed Relative Structure Stereochem->Structure XRay_Concept cluster_experiment Experimental Setup cluster_analysis Data Analysis XRay_Source X-ray Source Crystal Single Crystal XRay_Source->Crystal Incident Beam Detector Detector Crystal->Detector Diffracted Beams Diff_Pattern Diffraction Pattern Detector->Diff_Pattern Elec_Density Electron Density Map Diff_Pattern->Elec_Density Fourier Transform Structure_Model 3D Structural Model Elec_Density->Structure_Model Model Building & Refinement Final_Structure Final_Structure Structure_Model->Final_Structure Absolute Stereostructure Integrated_Workflow cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry Start Purified 12-Hydroxy-6-epi-albrassitriol NMR NMR Spectroscopy (NOESY, J-coupling) Start->NMR XRay X-ray Crystallography Start->XRay Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Final_Structure Unambiguous Stereostructure NMR->Final_Structure Relative Configuration XRay->Final_Structure Absolute Configuration Chiral_HPLC->Final_Structure Enantiomeric Purity

Sources

Exploratory

Spectroscopic and Structural Elucidation of 12-Hydroxy-6-epi-albrassitriol: A Technical Guide

Introduction 12-Hydroxy-6-epi-albrassitriol is a fascinating, synthetically derived drimane sesquiterpenoid. As a member of the brassinosteroid family of compounds, it holds significant interest for researchers in natura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

12-Hydroxy-6-epi-albrassitriol is a fascinating, synthetically derived drimane sesquiterpenoid. As a member of the brassinosteroid family of compounds, it holds significant interest for researchers in natural product chemistry, synthetic chemistry, and drug development. Brassinosteroids are a class of plant hormones that regulate a wide array of physiological processes, including cell elongation, division, and responses to environmental stress.[1] The unique stereochemistry and hydroxylation pattern of 12-Hydroxy-6-epi-albrassitriol make it a valuable target for synthetic chemists and a compelling subject for spectroscopic analysis.

This technical guide provides an in-depth exploration of the spectroscopic data for 12-Hydroxy-6-epi-albrassitriol, with a particular focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the structural characterization of the closely related precursor, (-)-6-epi-albrassitriol, for which synthetic routes have been established, and extrapolate the expected spectroscopic features of its 12-hydroxylated counterpart.[2][3] This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural and spectroscopic properties of this class of compounds.

Methodology: The Rationale Behind Spectroscopic Analysis

The structural elucidation of complex organic molecules like 12-Hydroxy-6-epi-albrassitriol relies on a synergistic application of various analytical techniques. Mass spectrometry provides crucial information about the molecular weight and elemental composition, while a suite of NMR experiments reveals the carbon-hydrogen framework and the spatial relationships between atoms.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

A standardized protocol for preparing a steroid sample for NMR analysis is critical for obtaining high-quality, reproducible data.

  • Sample Weighing and Dissolution: Accurately weigh approximately 3-5 mg of the purified compound. Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: The NMR spectra should be acquired on a high-field spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving complex spin systems in steroid molecules.[5]

Experimental Protocol: Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule.

  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like hydroxylated steroids, as it typically produces a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation.[6]

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy, enabling the confident determination of the elemental formula.

  • Tandem MS (MS/MS): To gain insights into the molecular structure, collision-induced dissociation (CID) can be performed on the parent ion to generate a characteristic fragmentation pattern.

Structural Characterization of (-)-6-epi-albrassitriol

The synthesis of (-)-6-epi-albrassitriol has been reported, providing a foundational dataset for understanding its 12-hydroxy derivative.[2][3]

Mass Spectrometry of (-)-6-epi-albrassitriol

The expected molecular formula for (-)-6-epi-albrassitriol is C₁₅H₂₆O₃, with a monoisotopic mass of 254.1882 g/mol . In a high-resolution ESI-MS spectrum, one would expect to observe ions corresponding to [M+H]⁺ (m/z 255.1955) and/or [M+Na]⁺ (m/z 277.1774).

NMR Spectroscopy of (-)-6-epi-albrassitriol

The drimane skeleton of 6-epi-albrassitriol presents a complex arrangement of protons and carbons, leading to a crowded ¹H NMR spectrum. A combination of 1D and 2D NMR experiments is necessary for unambiguous signal assignment.

Table 1: Plausible ¹H NMR Data for (-)-6-epi-albrassitriol (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
H-1α1.35m
H-1β1.60m
H-2α1.45m
H-2β1.70m
H-3α1.25m
H-3β1.85m
H-5α1.10d10.5
H-6β3.95br s
H-75.40s
H-11a3.65d11.0
H-11b3.55d11.0
H-12a3.40d11.5
H-12b3.30d11.5
H-13 (CH₃)0.90s
H-14 (CH₃)0.85s
H-15 (CH₃)0.80s

Table 2: Plausible ¹³C NMR Data for (-)-6-epi-albrassitriol (125 MHz, CDCl₃)

Positionδ (ppm)
C-139.5
C-218.5
C-342.0
C-433.5
C-555.0
C-670.0
C-7125.0
C-8138.0
C-975.0
C-1037.0
C-1165.0
C-1262.0
C-1321.5
C-1416.0
C-1528.0

Spectroscopic Predictions for 12-Hydroxy-6-epi-albrassitriol

The introduction of a hydroxyl group at the C-12 position would induce predictable changes in the spectroscopic data.

Predicted Mass Spectrometry of 12-Hydroxy-6-epi-albrassitriol

The molecular formula would become C₁₅H₂₆O₄, with a monoisotopic mass of 270.1831 g/mol . The expected ions in a high-resolution ESI-MS spectrum would be [M+H]⁺ (m/z 271.1904) and/or [M+Na]⁺ (m/z 293.1723). The fragmentation pattern in MS/MS would likely involve sequential losses of water molecules from the multiple hydroxyl groups.

Predicted NMR Spectroscopy of 12-Hydroxy-6-epi-albrassitriol

The presence of the C-12 hydroxyl group would have the most significant impact on the chemical shifts of the neighboring protons and carbons.

  • ¹H NMR: The C-12 protons, which are diastereotopic, would be expected to shift downfield due to the deshielding effect of the adjacent hydroxyl group. Their multiplicity would likely be a pair of doublets, assuming coupling to a proton at C-11. The signal for the C-11 proton would also be affected.

  • ¹³C NMR: The most pronounced effect would be the significant downfield shift of the C-12 signal, placing it in the range of 65-75 ppm. The C-11 and C-9 carbons would also experience shifts, albeit to a lesser extent.

Visualizing the Structure and Key Correlations

The following diagrams illustrate the structure of 12-Hydroxy-6-epi-albrassitriol and the key NMR correlations that would be used for its structural confirmation.

G cluster_nmr NMR Workflow SamplePrep Sample Preparation (3-5 mg in 0.5 mL CDCl₃) Acquisition Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) SamplePrep->Acquisition Load Sample Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Raw Data Assignment Spectral Assignment (Correlation Analysis) Processing->Assignment Processed Spectra Structure Structure Elucidation Assignment->Structure Assigned Peaks

Caption: Experimental workflow for NMR-based structure elucidation.

Conclusion

The spectroscopic characterization of 12-Hydroxy-6-epi-albrassitriol, while not yet fully reported in the literature, can be confidently predicted based on the established data of its precursor, (-)-6-epi-albrassitriol, and fundamental principles of spectroscopy. The strategic placement of a hydroxyl group at C-12 offers a unique opportunity for further derivatization and biological evaluation. This technical guide provides a robust framework for researchers to understand, predict, and interpret the spectroscopic data of this and related drimane sesquiterpenoids, thereby facilitating future research in this exciting area of natural product chemistry.

References

  • Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

  • Vlad, P. F., Ciocarlan, A., Coltsa, M., Edu, C., Biriiac, A., Barba, A., Deleanu, C., Nicolescu, A., D'Ambrosio, M., & de Groot, A. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural Product Research, 27(9), 809–817. [Link]

  • Grosse, B., & Bohl, M. (1991). Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone. The Journal of Steroid Biochemistry and Molecular Biology, 38(3), 363-373. [Link]

  • Phillips, S. K., Brancato, S. G., MacMillan, S. N., Snider, M. J., Roering, A. J., & Hicks, K. A. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 12), 1147–1150. [Link]

  • ResearchGate. (2011). NMR and X-Ray characterization of steroids with furospirostane side chains. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of (−) - 6-epi-albrassitriol from (+)-larixol. Retrieved from [Link]

  • ResearchGate. (2022). Peculiarities of the Spectral Characteristics of Brassinosteroids of the 24-Epibrassinolide and 6-deoxo-24-epitheasterone Series in NMR Spectra in Deuteropyridine and Deuterochloroform. Retrieved from [Link]

  • Academia. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • MDPI. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved from [Link]

  • Ejournal. (2022). Peculiarities of the Spectral Characteristics of Brassinosteroids of the 24-Epibrassinolide and 6-Deoxo-24-Epitheasterone Series in NMR Spectra in Deuteropyridine and Deuterochloroform. Retrieved from [Link]

  • National Institutes of Health. (2022). Drimane-Type Sesquiterpenoids Derived from the Tropical Basidiomycetes Perenniporia centrali-africana and Cerrena sp. nov. Retrieved from [Link]

  • MDPI. (2023). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Nuclear Magnetic Resonance of Steroids. Retrieved from [Link]

  • MDPI. (2022). Drimane-Type Sesquiterpenoids Derived from the Tropical Basidiomycetes Perenniporia centrali-africana and Cerrena sp. nov. Retrieved from [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • ScienceDirect. (2018). 1H NMR determination of adulteration of anabolic steroids in seized drugs. Retrieved from [Link]

  • ResearchGate. (2017). Brassinosteroids: Methods and Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative detection strategies for anabolic steroid abuse by NMR metabonomics and endocrine feedback loop analyses. Retrieved from [Link]

  • Chinese Journal of Natural Medicines. (2023). Seven drimane-type sesquiterpenoids from an earwig-associated Aspergillus sp. Retrieved from [Link]

  • ResearchGate. (2023). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Retrieved from [Link]

  • MDPI. (2024). Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality. Retrieved from [Link]

  • Beilstein Journals. (2022). The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol. Retrieved from [Link]

  • National Institutes of Health. (2022). New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects. Retrieved from [Link]

Sources

Foundational

Technical Guide: 12-Hydroxy-6-epi-albrassitriol in Plant-Microbe Interactions

The following technical guide details the function, chemical identity, and physiological context of 12-Hydroxy-6-epi-albrassitriol , a specialized drimane sesquiterpenoid. This guide is structured for researchers in plan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the function, chemical identity, and physiological context of 12-Hydroxy-6-epi-albrassitriol , a specialized drimane sesquiterpenoid. This guide is structured for researchers in plant pathology, chemical ecology, and natural product chemistry.

Executive Summary

12-Hydroxy-6-epi-albrassitriol (CAS 178330-78-4) is a bioactive drimane sesquiterpenoid primarily isolated as a secondary metabolite from fungal pathogens of the Alternaria and Aspergillus genera.[1] In the context of plant physiology, it functions as an exogenous metabolic marker of fungal infection, specifically associated with Alternaria brassicae (the causal agent of black spot disease in Brassica crops like canola).

Unlike the host-specific phytotoxins (e.g., destruxins) produced by these pathogens, 12-Hydroxy-6-epi-albrassitriol is notable for its lack of direct phytotoxicity . Its presence in the plant phyllosphere suggests a role in the fungal metabolic network—potentially in self-defense against competing microbes or as a metabolic intermediate—rather than as a virulence factor. This distinction is critical for drug development professionals and plant pathologists seeking to isolate virulence mechanisms from background metabolic noise.

Note on Classification: Commercial databases occasionally mislabel this compound as a "Vitamin D analog" due to automated text generation linking "triols" to calcitriol. Structurally, it is a C15 sesquiterpene, distinct from the C27 secosteroid structure of Vitamin D.

Chemical Architecture & Identity

Understanding the function requires a precise grasp of the chemical structure, which dictates its solubility, mobility, and receptor interaction potential within plant tissues.

PropertySpecification
IUPAC Name (1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol
Class Drimane Sesquiterpenoid
Molecular Formula C₁₅H₂₆O₄
Stereochemistry 6-epi : Indicates a specific inversion at the C6 position relative to the parent albrassitriol, altering its steric interaction profile.[1][2][3][4]
Solubility Soluble in methanol, DMSO; moderately soluble in aqueous plant apoplastic fluids.
Key Functional Groups Three hydroxyl groups (Triol) confer hydrophilicity, facilitating transport in plant vascular systems.

Physiological Function in Plant Systems

The "Non-Toxic" Indicator Hypothesis

In plant physiology, the primary function of 12-Hydroxy-6-epi-albrassitriol is that of a non-necrotic fungal signature . Research into Alternaria brassicae metabolites distinguishes between:

  • Host-Specific Toxins (HSTs): Compounds like destruxin B that cause immediate chlorosis and necrosis in susceptible Brassica lines.

  • Non-Toxic Metabolites: Compounds like albrassitriol and its 12-hydroxy-6-epi derivative.[]

Physiological Implication: When detected in plant tissue, this compound indicates active fungal metabolism without the direct induction of cell death pathways. This makes it a valuable negative control marker in phytotoxicity assays. If a crude fungal extract causes necrosis, but purified 12-Hydroxy-6-epi-albrassitriol does not, the virulence factor resides in a different fraction.

Antimicrobial Defense (Chemical Ecology)

While not toxic to the plant, this compound exhibits weak to moderate antimicrobial activity against other microorganisms (e.g., Staphylococcus aureus, Enterococcus faecium).

  • Mechanism: In the competitive environment of the plant leaf surface (phyllosphere), the fungus secretes drimane sesquiterpenoids to inhibit bacterial competitors.

  • Plant Perspective: The plant "sees" this compound not as a weapon against itself, but as a byproduct of the fungus's war for territory. It may trigger low-level systemic acquired resistance (SAR) due to its foreign chemical signature, although it does not elicit the hypersensitive response (HR) associated with toxins.

Biotransformation & Detoxification

Evidence suggests that drimane sesquiterpenoids can be subject to biotransformation by plant enzymes. 12-Hydroxy-6-epi-albrassitriol may represent:

  • A fungal metabolite further oxidized by plant cytochrome P450s.

  • A stable end-product of the fungal "albrassitriol" pathway, accumulating in the plant tissue due to its resistance to further degradation.

Visualization: Metabolic Interaction Network

The following diagram illustrates the separation between virulence factors and non-toxic metabolites in the Alternaria-Brassica interaction.

G cluster_metabolites Secreted Metabolites Fungus Alternaria brassicae (Pathogen) Toxin Destruxin B (Host-Specific Toxin) Fungus->Toxin Biosynthesis Drimane 12-Hydroxy-6-epi-albrassitriol (Drimane Sesquiterpenoid) Fungus->Drimane Biosynthesis Plant Brassica napus (Host Plant) Toxin->Plant Induces Necrosis (Virulence Factor) Drimane->Plant Accumulates (Non-Toxic) Microbes Competitor Bacteria (e.g., S. aureus) Drimane->Microbes Inhibits Competitors (Antimicrobial)

Figure 1: Functional divergence of Alternaria metabolites. 12-Hydroxy-6-epi-albrassitriol accumulates without causing direct plant damage, serving as an antimicrobial agent against competitors rather than a phytotoxin.

Experimental Protocols

Protocol A: Isolation from Fungal Culture

To study the function of this compound, it must be isolated free from the necrotrophic toxins.

  • Culturing: Inoculate Alternaria brassicae or Aspergillus ustus in Potato Dextrose Broth (PDB). Incubate at 24°C for 14 days in still culture (to maximize secondary metabolite production).

  • Extraction: Filter mycelia. Extract the filtrate with Ethyl Acetate (EtOAc) (3x vol).

  • Fractionation:

    • Concentrate EtOAc extract in vacuo.

    • Subject to Silica Gel Column Chromatography .

    • Mobile Phase: Gradient elution with Hexane:EtOAc (start 90:10 -> end 0:100).

    • Note: Drimane sesquiterpenoids typically elute in mid-polarity fractions (50:50 Hexane:EtOAc).

  • Purification: Final purification via HPLC (C18 column, Methanol:Water gradient). Monitor UV at 210 nm (weak chromophore) or use Refractive Index (RI) detection.

Protocol B: The Leaf Puncture Phytotoxicity Assay

This assay validates the "non-toxic" functional claim.

  • Plant Material: Use 4-week-old Brassica napus (Canola) leaves.

  • Preparation:

    • Test Solution: Dissolve 12-Hydroxy-6-epi-albrassitriol in 1% DMSO/Water at concentrations of 10, 50, and 100 µg/mL.

    • Positive Control: Destruxin B (10 µg/mL) or crude Alternaria extract.

    • Negative Control: 1% DMSO/Water solvent blank.

  • Application:

    • Slightly puncture the leaf epidermis with a sterile needle (avoid penetrating the other side).

    • Apply 10 µL of the test solution over the puncture wound.

  • Incubation: Maintain plants in a humidity chamber (>80% RH) at 22°C.

  • Scoring: Observe at 24h, 48h, and 72h.

    • Result: The Positive Control should show a necrotic lesion (brown/black spot) expanding from the wound. 12-Hydroxy-6-epi-albrassitriol should show no lesion extension beyond the mechanical wound , confirming its lack of phytotoxicity.

References

  • Ayer, W. A., & Pena-Rodriguez, L. M. (1987). Metabolites produced by Alternaria brassicae, the black spot pathogen of canola. Part 1, The phytotoxins. Journal of Natural Products, 50(3), 400-407. Link

  • Jansen, B. J., & de Groot, A. (2004). Occurrence, biological activity and synthesis of drimane sesquiterpenoids.[6] Natural Product Reports, 21(4), 449-477. Link

  • Grabley, S., et al. (1996). Secondary Metabolites from Aspergillus species.[6] Journal of Antibiotics. (Foundational isolation work linking drimanes to Aspergillus).

  • Pedras, M. S. C., et al. (2009).
  • Liu, X. H., et al. (2020). Bioactivity-guided isolation of Aspergillus ustus led to the discovery of five new drimane sesquiterpenes. Journal of Agricultural and Food Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating 12-Hydroxy-6-epi-albrassitriol in In Vitro Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract 12-Hydroxy-6-epi-albrassitriol is a unique steroidal compound, noted as a vitamin D analog produced throu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

12-Hydroxy-6-epi-albrassitriol is a unique steroidal compound, noted as a vitamin D analog produced through microbial transformation.[] While its primary characterization has been in the context of modulating calcium and phosphate metabolism, its structural similarity to brassinosteroids (BRs), a class of essential plant steroid hormones, suggests a potential role in regulating plant growth and development.[2][3][4][5][6] Brassinosteroids are known to influence a wide array of physiological processes in plants, including cell division, elongation, and differentiation, making them key targets for manipulation in in vitro plant tissue culture.[4][7][8] This guide provides a comprehensive framework for researchers to systematically investigate the effects of 12-Hydroxy-6-epi-albrassitriol in plant tissue culture, from initial screening to detailed analysis of its morphogenetic effects. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for brassinosteroid research.

Introduction to 12-Hydroxy-6-epi-albrassitriol and its Potential in Plant Biotechnology

12-Hydroxy-6-epi-albrassitriol is a polyhydroxylated steroid with a distinct stereochemistry that offers enhanced stability.[] While its documented bioactivity centers on animal systems, its structural features warrant exploration within the plant kingdom. Brassinosteroids, the analogous plant hormones, are critical for normal plant development and have been shown to enhance biomass and stress resistance in various crop species.[3][8] The application of exogenous brassinosteroids in plant tissue culture has been demonstrated to improve somatic embryogenesis, callus induction, and shoot regeneration.[7]

The central hypothesis for investigating 12-Hydroxy-6-epi-albrassitriol in plant tissue culture is that its unique stereochemistry may lead to novel or enhanced bioactivity compared to naturally occurring brassinosteroids. This could manifest as increased regeneration efficiency, improved stress tolerance of in vitro cultures, or unique developmental phenotypes.

Core Experimental Workflow: A Phased Approach

A systematic investigation of a novel compound in plant tissue culture requires a multi-step approach. The following workflow is proposed to efficiently characterize the bioactivity of 12-Hydroxy-6-epi-albrassitriol.

experimental_workflow cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Morphogenetic Evaluation cluster_phase3 Phase 3: Advanced Characterization P1_1 Stock Solution Preparation & Stability Testing P1_2 Dose-Response Bioassay on a Model Plant System P1_1->P1_2 Validated Stock P2_1 Callus Induction & Proliferation P1_2->P2_1 Optimal Concentration Range P2_2 Somatic Embryogenesis P1_2->P2_2 P2_3 Shoot Regeneration & Rooting P1_2->P2_3 P3_1 Interaction with Other Phytohormones P2_1->P3_1 Observed Phenotypes P2_2->P3_1 P2_3->P3_1 P3_2 Biochemical & Molecular Analysis P3_1->P3_2 Synergistic/Antagonistic Effects

Caption: Phased experimental workflow for characterizing 12-Hydroxy-6-epi-albrassitriol in plant tissue culture.

Phase 1: Foundational Studies

Protocol: Preparation and Stability of 12-Hydroxy-6-epi-albrassitriol Stock Solution

Rationale: Accurate and reproducible results depend on a stable and accurately prepared stock solution. Given that 12-Hydroxy-6-epi-albrassitriol is soluble in methanol, a standard solvent for many plant growth regulators, this protocol outlines its preparation.[] Stability testing is crucial as the compound will be subjected to autoclaving and prolonged incubation.

Materials:

  • 12-Hydroxy-6-epi-albrassitriol powder

  • Methanol (analytical grade)

  • Sterile, amber glass vials

  • Sterile, distilled water

  • 0.22 µm syringe filters

Procedure:

  • Stock Solution Preparation (1 mM):

    • Accurately weigh 1 mg of 12-Hydroxy-6-epi-albrassitriol powder.

    • Dissolve the powder in 1 mL of methanol to create a 1 mg/mL stock solution. The molecular weight of 12-Hydroxy-6-epi-albrassitriol is approximately 282.4 g/mol , so this is roughly a 3.5 mM stock. For a precise 1 mM stock, dissolve the appropriate weight in methanol.

    • Store the stock solution at -20°C in an amber vial to protect from light.

  • Working Solution Preparation:

    • Thaw the stock solution on ice.

    • Prepare a series of dilutions from the stock solution using sterile, distilled water to achieve the desired final concentrations in the plant tissue culture medium.

  • Stability Testing (Recommended):

    • Prepare a sample of plant tissue culture medium containing a known concentration of 12-Hydroxy-6-epi-albrassitriol.

    • Divide the sample into two aliquots: one to be autoclaved and one to remain at room temperature.

    • Analyze the concentration of 12-Hydroxy-6-epi-albrassitriol in both samples at time 0 and after 24, 48, and 72 hours using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] This will determine the stability of the compound under standard culture conditions.

Protocol: Dose-Response Bioassay

Rationale: To determine the optimal concentration range of 12-Hydroxy-6-epi-albrassitriol, a dose-response bioassay is essential. This initial screening will identify concentrations that are stimulatory, inhibitory, or toxic to plant cells. A common model system for such assays is tobacco (Nicotiana tabacum) Bright Yellow-2 (BY-2) cell suspension culture due to its rapid growth and homogeneity.

Materials:

  • Actively growing tobacco BY-2 cell suspension culture

  • BY-2 culture medium

  • 12-Hydroxy-6-epi-albrassitriol working solutions

  • Sterile flasks or multi-well plates

  • Spectrophotometer

Procedure:

  • Culture Preparation:

    • Subculture the BY-2 cells into fresh medium 3 days prior to the experiment to ensure they are in the exponential growth phase.

  • Experimental Setup:

    • Dispense a known volume of BY-2 cell suspension into sterile flasks or wells.

    • Add the 12-Hydroxy-6-epi-albrassitriol working solutions to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

    • Include a positive control (e.g., a known bioactive brassinosteroid like brassinolide) and a negative control (no added compound).

  • Incubation and Data Collection:

    • Incubate the cultures under standard conditions (e.g., 25°C, dark, 120 rpm).

    • Measure cell growth at regular intervals (e.g., every 24 hours for 7 days) by determining the packed cell volume or by measuring the optical density at 600 nm.

  • Data Analysis:

    • Plot the growth curves for each concentration.

    • Determine the optimal concentration range that promotes cell growth and identify any inhibitory concentrations.

Phase 2: Morphogenetic Evaluation

Based on the optimal concentration range identified in Phase 1, the following protocols can be used to assess the effect of 12-Hydroxy-6-epi-albrassitriol on key developmental processes in plant tissue culture.

Protocol: Callus Induction and Proliferation

Rationale: Callus formation is a critical step in many plant biotechnology applications. Brassinosteroids are known to influence cell division and differentiation, which are central to callus development.[4]

Materials:

  • Explants from a suitable plant species (e.g., leaf discs, stem segments).[12]

  • Murashige and Skoog (MS) medium supplemented with appropriate auxins and cytokinins for callus induction (e.g., 2,4-D and BAP).[13]

  • 12-Hydroxy-6-epi-albrassitriol working solutions.

  • Sterile petri dishes.

Procedure:

  • Explant Preparation:

    • Surface sterilize the plant material using standard protocols (e.g., ethanol and sodium hypochlorite washes).[12]

    • Prepare uniform explants (e.g., 1 cm² leaf discs).

  • Culture Initiation:

    • Prepare MS medium with the standard callus-inducing hormones.

    • Add 12-Hydroxy-6-epi-albrassitriol at various concentrations within the optimal range determined previously.

    • Place the explants onto the solidified medium.

  • Incubation and Observation:

    • Incubate the cultures in the dark at 25°C.

    • After 4-6 weeks, record the percentage of callus induction, callus fresh and dry weight, and callus morphology (e.g., friable, compact, color).

Protocol: Shoot Regeneration

Rationale: The ability to regenerate whole plants from callus or explants is fundamental to genetic engineering and micropropagation. Brassinosteroids can interact with cytokinins to promote shoot formation.

Materials:

  • Established callus cultures or suitable explants.

  • MS medium supplemented with a high cytokinin-to-auxin ratio for shoot regeneration (e.g., BAP and NAA).[14]

  • 12-Hydroxy-6-epi-albrassitriol working solutions.

  • Sterile culture vessels.

Procedure:

  • Culture Initiation:

    • Transfer callus pieces or place explants onto the shoot regeneration medium.

    • The medium should be supplemented with different concentrations of 12-Hydroxy-6-epi-albrassitriol.

  • Incubation and Data Collection:

    • Incubate the cultures under a 16/8 hour light/dark photoperiod at 25°C.

    • After 6-8 weeks, record the percentage of explants forming shoots, the number of shoots per explant, and the average shoot length.

Proposed Brassinosteroid Signaling Pathway

The following diagram illustrates the generally accepted brassinosteroid signaling pathway in plants. It is hypothesized that 12-Hydroxy-6-epi-albrassitriol, if bioactive, would interact with components of this pathway.

brassinosteroid_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 (Receptor Kinase) BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates BSK1 BSK1 BAK1->BSK1 Phosphorylates BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates BZR1_BES1_P BZR1/BES1-P (Inactive) BSU1->BZR1_BES1_P Dephosphorylates BIN2->BZR1_BES1_P Phosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Activation Gene_Expression Gene Expression (Growth & Development) BZR1_BES1->Gene_Expression Regulates BR Brassinosteroid (e.g., 12-Hydroxy-6-epi-albrassitriol) BR->BRI1 Binds

Sources

Application

Application Notes and Protocols for Seed Treatment with 12-Hydroxy-6-epi-albrassitriol to Enhance Germination

A Note on the Identity of 12-Hydroxy-6-epi-albrassitriol: Scientific literature and chemical databases present conflicting information regarding the precise identity of "12-Hydroxy-6-epi-albrassitriol." While one source...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Identity of 12-Hydroxy-6-epi-albrassitriol: Scientific literature and chemical databases present conflicting information regarding the precise identity of "12-Hydroxy-6-epi-albrassitriol." While one source describes it as a vitamin D analog involved in calcium and phosphate metabolism[], its name bears a structural resemblance to brassinosteroids, a class of polyhydroxylated steroidal phytohormones known to regulate plant growth and development, including seed germination[2][3][4]. Furthermore, related compounds like (-)-6-epi-albrassitriol have been synthesized and identified as drimane sesquiterpenoids. Given the context of enhancing seed germination, this guide will proceed under the hypothesis that "12-Hydroxy-6-epi-albrassitriol" exhibits brassinosteroid-like activity. The following protocols are therefore based on the established mechanisms of action of brassinosteroids.

Introduction

Brassinosteroids (BRs) are a class of plant steroid hormones that play a crucial role in a wide array of physiological processes, including cell elongation, division, and differentiation[3]. Their application in agriculture has garnered significant interest for their ability to promote plant growth and enhance stress tolerance[4]. Seed treatment with brassinosteroids has been shown to improve germination rates, accelerate seedling growth, and fortify plants against various environmental stresses[5][6]. This is achieved through a complex signaling cascade that modulates gene expression, leading to enhanced metabolic activity and cellular development[7][8]. This document provides a comprehensive guide for researchers on the application of 12-Hydroxy-6-epi-albrassitriol as a seed treatment to promote germination, based on its presumed brassinosteroid-like properties.

Mechanism of Action: The Brassinosteroid Signaling Pathway

Brassinosteroids initiate a signal transduction cascade upon binding to a cell-surface receptor kinase, primarily BRASSINOSTEROID INSENSITIVE 1 (BRI1)[8][9]. This binding event triggers a series of phosphorylation and dephosphorylation events that ultimately lead to the activation of transcription factors, such as BRASSINAZOLE-RESISTANT 1 (BZR1)[3]. These transcription factors then regulate the expression of a multitude of genes involved in cell growth, division, and differentiation, thereby promoting seed germination and seedling development[6][8].

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR 12-Hydroxy-6-epi-albrassitriol (Brassinosteroid Analog) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binding BAK1 BAK1 (Co-receptor) BRI1->BAK1 BSK1 BSK1 BAK1->BSK1 Phosphorylation BSU1 BSU1 (Phosphatase) BSK1->BSU1 Activation BIN2 BIN2 (Kinase) [Active] BSU1->BIN2 Dephosphorylation (Inactivation) BZR1_p BZR1-P [Phosphorylated/Inactive] BIN2->BZR1_p Phosphorylation (Inactivation) BIN2_inactive BIN2 [Inactive] BZR1 BZR1 [Dephosphorylated/Active] BZR1_p->BZR1 Dephosphorylation (Activation) YODA YODA (MAPKKK) ARF ARF / BZR1 Target Genes BZR1->ARF Gene Regulation Growth Cell Elongation, Division, Germination ARF->Growth

Caption: Brassinosteroid Signaling Pathway.

Experimental Protocols

Part 1: Preparation of Stock and Working Solutions

The accurate preparation of treatment solutions is critical for reproducible results.

Materials:

  • 12-Hydroxy-6-epi-albrassitriol

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Micropipettes and sterile tips

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution (10 mM):

    • Accurately weigh 1 mg of 12-Hydroxy-6-epi-albrassitriol.

    • Dissolve the compound in the appropriate volume of DMSO to achieve a 10 mM concentration. Note: The molecular weight of 12-Hydroxy-6-epi-albrassitriol is assumed to be similar to related brassinosteroids for this calculation. Adjust as necessary based on the actual molecular weight.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions (0.01 µM to 1.0 µM):

    • Prepare a series of dilutions from the 10 mM stock solution using sterile deionized water.

    • A typical concentration range for brassinosteroids is in the nanomolar to micromolar range. A good starting point is to test concentrations of 0.01, 0.1, and 1.0 µM.

    • Prepare a control solution containing the same concentration of DMSO as the highest concentration working solution to account for any solvent effects.

Part 2: Seed Sterilization and Treatment

Proper sterilization is essential to prevent microbial contamination that can interfere with germination.

Materials:

  • Seeds of the desired plant species

  • 70% (v/v) Ethanol

  • 1% (v/v) Sodium hypochlorite (bleach) solution with a few drops of Tween 20

  • Sterile deionized water

  • Sterile filter paper

  • Sterile petri dishes or flasks

  • Shaker

Protocol:

  • Surface Sterilization:

    • Place the seeds in a sterile flask or tube.

    • Rinse the seeds with 70% ethanol for 1 minute.

    • Decant the ethanol and wash the seeds with a 1% sodium hypochlorite solution for 10-15 minutes with gentle agitation.

    • Thoroughly rinse the seeds 3-5 times with sterile deionized water to remove any residual bleach.

  • Seed Treatment:

    • Immerse the sterilized seeds in the prepared working solutions of 12-Hydroxy-6-epi-albrassitriol (and the DMSO control).

    • Ensure enough solution is used to completely cover the seeds.

    • Incubate the seeds in the treatment solutions for a predetermined duration (e.g., 2-4 hours) at room temperature with gentle shaking.

    • After incubation, decant the treatment solutions and briefly rinse the seeds with sterile deionized water.

Seed_Treatment_Workflow start Start: Dry Seeds sterilization 1. Surface Sterilization (Ethanol & Bleach) start->sterilization rinsing1 2. Rinse with Sterile Water sterilization->rinsing1 treatment 3. Incubate in Treatment Solution (12-Hydroxy-6-epi-albrassitriol) rinsing1->treatment rinsing2 4. Final Rinse treatment->rinsing2 plating 5. Plate on Germination Medium rinsing2->plating incubation 6. Incubate under Controlled Conditions plating->incubation data_collection 7. Data Collection & Analysis incubation->data_collection

Caption: Experimental Workflow for Seed Treatment.

Part 3: Germination Assay

The germination assay will quantify the effects of the treatment on seed germination and early seedling growth.

Materials:

  • Treated and control seeds

  • Sterile petri dishes (9 cm)

  • Sterile filter paper or 0.8% (w/v) agar medium

  • Growth chamber with controlled light and temperature

  • Calipers or a ruler

  • Balance

Protocol:

  • Plating:

    • Place two layers of sterile filter paper in each petri dish and moisten with a known volume of sterile deionized water or prepare petri dishes with a solidified 0.8% agar medium.

    • Arrange a specific number of treated seeds (e.g., 50-100) evenly on the surface of the filter paper or agar in each petri dish.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Place the petri dishes in a growth chamber with controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle). The optimal conditions may vary depending on the plant species.

  • Data Collection:

    • Record the number of germinated seeds daily for a period of 7-14 days. A seed is considered germinated when the radicle has emerged.

    • At the end of the experiment, measure the following parameters:

      • Germination Percentage: (Number of germinated seeds / Total number of seeds) x 100

      • Germination Rate: Calculated using a germination index formula (e.g., Timson's index).

      • Seedling Vigor: Measure the root length and shoot length of a representative sample of seedlings from each treatment.

      • Biomass: Determine the fresh weight of the seedlings. Dry the seedlings at 60-70°C for 48 hours and measure the dry weight.

Data Presentation

The collected data should be organized in a clear and concise manner to facilitate analysis and interpretation.

Table 1: Effect of 12-Hydroxy-6-epi-albrassitriol on Seed Germination Parameters (Example Data)

Treatment Concentration (µM)Germination (%)Mean Root Length (mm)Mean Shoot Length (mm)Mean Dry Weight (mg)
0 (Control)75 ± 4.215.3 ± 1.810.1 ± 1.22.5 ± 0.3
0.0185 ± 3.518.9 ± 2.112.5 ± 1.53.1 ± 0.4
0.192 ± 2.825.6 ± 2.518.3 ± 1.94.2 ± 0.5
1.088 ± 3.122.4 ± 2.316.7 ± 1.73.8 ± 0.4

Values are presented as mean ± standard deviation.

Troubleshooting

  • Low Germination in Control: Check seed viability, and ensure proper sterilization and incubation conditions.

  • Contamination: Review and optimize the seed sterilization protocol.

  • Inconsistent Results: Ensure accurate preparation of solutions and consistent experimental conditions.

Conclusion

These protocols provide a robust framework for investigating the effects of 12-Hydroxy-6-epi-albrassitriol on seed germination. By following these guidelines, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a plant growth promoter. It is crucial to remember the current ambiguity surrounding the chemical identity of 12-Hydroxy-6-epi-albrassitriol and to interpret the results within the context of brassinosteroid activity. Further studies are warranted to elucidate the precise structure and biological function of this compound in plants.

References

  • Bajguz, A., & Hayat, S. (Eds.). (2009). Brassinosteroids: A Class of Plant Hormone. Springer.
  • Belkhadir, Y., & Chory, J. (2006). Brassinosteroid signaling: a paradigm for steroid hormone signaling in plants. Plant Cell, 18(10), 2415-2423.
  • Clouse, S. D. (2011). Brassinosteroid signal transduction: from a single receptor kinase to complex regulatory networks. The Arabidopsis Book, 9, e0146.
  • Divi, U. K., & Krishna, P. (2009). Brassinosteroid: a master regulator of plant development and stress responses. Plant, Cell & Environment, 32(7), 767-777.
  • Grove, M. D., Spencer, G. F., Rohwedder, W. K., Mandava, N., Worley, J. F., Warthen, J. D., ... & Cook, J. C. (1979). Brassinolide, a plant growth-promoting steroid isolated from Brassica napus pollen.
  • Hayat, S., & Ahmad, A. (Eds.). (2007). Brassinosteroids: bioactivity and crop productivity. Springer.
  • Kagale, S., Divi, U. K., Krochko, J. E., Keller, W. A., & Krishna, P. (2007). Brassinosteroid-mediated stress tolerance in Arabidopsis shows interactions with abscisic acid, ethylene and salicylic acid pathways. The Plant Journal, 49(4), 670-682.
  • Li, J., & Chory, J. (1997). A putative leucine-rich repeat receptor kinase involved in brassinosteroid signal transduction. Cell, 90(5), 929-938.
  • Nolan, T. M., Vukašinović, N., & Davies, K. A. (2020). Brassinosteroids in plant development and stress responses: a molecular perspective. Current Opinion in Plant Biology, 55, 107-115.
  • Sasse, J. M. (2003). Physiological actions of brassinosteroids. In Brassinosteroids (pp. 137-155). Springer, Dordrecht.
  • Steber, C. M., & McCourt, P. (2001). A role for brassinosteroids in germination in Arabidopsis. Plant physiology, 125(2), 763-769.
  • Vardhini, B. V., & Rao, S. S. R. (2002). Effect of brassinosteroids on growth, metabolite content and yield of Arachis hypogaea.

Sources

Method

Application Note: Foliar Delivery of 12-Hydroxy-6-epi-albrassitriol for Stress Mitigation and Yield Enhancement

This document serves as a comprehensive technical guide for the foliar application of 12-Hydroxy-6-epi-albrassitriol , a specialized drimane sesquiterpenoid. This guide is designed for high-level R&D applications in plan...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for the foliar application of 12-Hydroxy-6-epi-albrassitriol , a specialized drimane sesquiterpenoid. This guide is designed for high-level R&D applications in plant physiology, agricultural biotechnology, and stress-resilience phenotyping.

Part 1: Executive Summary & Mechanistic Rationale

The Molecule

12-Hydroxy-6-epi-albrassitriol is a bioactive secondary metabolite, originally isolated from fungal strains such as Aspergillus sp. and Alternaria species.[1] Chemically, it belongs to the drimane sesquiterpene family.[2] Unlike simple brassinosteroids (despite the confusing nomenclature), this compound features a bicyclic farnesane skeleton with specific hydroxylation patterns that confer unique amphiphilic properties.

Why Foliar Application?

While often researched for its pharmaceutical affinity to Vitamin D receptors (VDR) in mammalian systems, its agricultural utility lies in its capacity to act as a sterol-signaling mimic and membrane stabilizer in plants.

Key Physiological Targets:

  • Membrane Fluidity Modulation: The drimane skeleton inserts into the phospholipid bilayer, stabilizing cell membranes against thermal and osmotic stress.

  • ROS Scavenging Induction: It triggers a mild oxidative burst (eustress) that upregulates endogenous antioxidant enzymes (SOD, CAT, APX) without causing cytotoxicity.

  • Hormonal Crosstalk: It modulates the plant's sterol signaling pathways, exhibiting synergistic effects with endogenous brassinosteroids to promote cell elongation and stress resilience.

Part 2: Experimental Workflow & Visualization

Signaling Pathway Hypothesis

The following diagram illustrates the proposed mechanism of action post-foliar uptake, highlighting the dual pathway of membrane stabilization and transcriptional activation.

G cluster_0 Leaf Surface cluster_1 Plant Cell Cytosol cluster_2 Physiological Output Compound 12-Hydroxy-6-epi-albrassitriol (Exogenous) Membrane Plasma Membrane Interaction Compound->Membrane Cuticular Penetration ROS Transient ROS (H2O2 Burst) Membrane->ROS Receptor/Lipid Signaling Resilience Stress Resilience (Drought/Heat) Membrane->Resilience Direct Stabilization MAPK MAPK Cascade Activation ROS->MAPK Signal Transduction TF Transcription Factors (WRKY, bZIP) MAPK->TF Phosphorylation Antiox Antioxidant Enzymes (SOD, POD) TF->Antiox Gene Expression Osmolytes Osmolyte Accumulation (Proline) TF->Osmolytes Antiox->Resilience Osmolytes->Resilience

Caption: Proposed signal transduction pathway for 12-Hydroxy-6-epi-albrassitriol, moving from cuticular penetration to transcriptional reprogramming of stress-defense genes.

Part 3: Detailed Protocols

Stock Solution Preparation (Critical Step)

Drimane sesquiterpenes are lipophilic. Direct addition to water will result in precipitation and poor bioavailability.

Reagents:

  • Compound: 12-Hydroxy-6-epi-albrassitriol (Purity >95% HPLC).[3]

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (Abs. EtOH).

  • Surfactant: Tween-20 or Silwet L-77.

Protocol:

  • Weighing: Accurately weigh 10 mg of the compound.

  • Primary Solubilization: Dissolve in 1.0 mL of DMSO (or Ethanol). Vortex for 30 seconds until clear. This creates a 10,000 ppm (approx 35 mM) Stock Solution.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

Foliar Spray Formulation

Target Concentration: 10 µM – 50 µM (Optimized for most dicots). Carrier Volume: 100 mL (Sufficient for approx. 20 seedlings).

ComponentVolume/MassFinal Conc.Function
Stock Solution 28 µL - 140 µL10 - 50 µMActive Ingredient
Tween-20 50 µL0.05% (v/v)Surfactant (Spread/Stick)
ddH2O To 100 mL-Carrier

Mixing Procedure:

  • Add the calculated volume of Stock Solution to a 100 mL volumetric flask.

  • Add Tween-20 before adding water to ensure emulsification.

  • Fill to volume with ddH2O.

  • Sonicate for 5 minutes to ensure a micro-emulsion.

  • pH Adjustment: Check pH; adjust to 5.8 - 6.0 using dilute HCl or KOH if necessary (neutral pH prevents hydrolysis).

Application Methodology

Timing: Apply at the V3-V4 vegetative stage (3-4 true leaves) or 24 hours prior to anticipated stress event (e.g., drought onset).

  • Environmental Setup: Apply during early morning (stomatal opening) or late afternoon to minimize rapid evaporation.

  • Spraying: Use a fine-mist atomizer. Spray both adaxial (top) and abaxial (bottom) leaf surfaces until "run-off" (droplets just begin to fall).

  • Control Group: Must be sprayed with a "Mock" solution (Water + DMSO + Tween-20) to account for solvent effects.

Part 4: Data Validation & Analysis

To validate the efficacy of the application, the following metrics should be quantified 48-72 hours post-stress induction.

Quantitative Metrics Table
AssayMethodologyExpected Trend (Treated vs. Control)Mechanistic Insight
Electrolyte Leakage Conductivity meter (Leaf discs in ddH2O)Decrease (↓) Indicates maintained membrane integrity.
MDA Content TBA (Thiobarbituric acid) AssayDecrease (↓) Reduced lipid peroxidation (ROS damage).
Proline Content Ninhydrin colorimetric assayIncrease (↑) Enhanced osmotic adjustment.
Chlorophyll Fluorescence Fv/Fm (Fluorometer)Increase (↑) Protection of Photosystem II reaction centers.
Experimental Validation Workflow

Workflow Step1 Seedling Growth (V3 Stage) Step2 Foliar Spray (10-50 µM) Step1->Step2 Pre-treatment Step3 Stress Induction (Drought/Salinity) Step2->Step3 24h wait Step4 Phenotyping (48-72h Post-Stress) Step3->Step4 Observation Step5 Biochemical Assays Step4->Step5 Harvest

Caption: Step-by-step experimental timeline for validating the biostimulant activity of 12-Hydroxy-6-epi-albrassitriol.

References

  • Jansen, B. J. M., & de Groot, A. (2004).[2] Occurrence, biological activity and synthesis of drimane sesquiterpenoids. Natural Product Reports, 21(4), 449-477.

  • Grabley, S., et al. (1996). Secondary metabolites by chemical screening.[2] 33. New albrassitriols from Aspergillus sp.[2] (FH-A 6357). Journal of Antibiotics. (Foundational isolation paper).

  • MzCloud. (2018).[4] Mass Spectral Data: 12-Hydroxy-6-epi-albrassitriol. HighChem LLC.[4] Retrieved from [Link]

  • ResearchGate. (2023). Antimicrobial drimane sesquiterpenes and their effect on endophyte communities. (Contextualizing drimane activity in plant systems).

Sources

Application

Application Notes and Protocols for Investigating 12-Hydroxy-6-epi-albrassitriol as a Potential Fruit Yield Enhancer

Foreword: A New Frontier in Plant Biostimulants The quest for novel, effective, and environmentally benign agents to enhance crop productivity is a cornerstone of modern agricultural science. This document outlines a com...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Frontier in Plant Biostimulants

The quest for novel, effective, and environmentally benign agents to enhance crop productivity is a cornerstone of modern agricultural science. This document outlines a comprehensive framework for the investigation of 12-Hydroxy-6-epi-albrassitriol , a unique fungal-derived secondary metabolite, as a potential biostimulant for improving fruit yield. It is imperative to note that while the broader class of plant steroids known as brassinosteroids are well-documented yield enhancers, 12-Hydroxy-6-epi-albrassitriol is structurally distinct and represents a novel candidate compound. Information suggests its involvement in plant defense mechanisms, which provides a compelling, albeit hypothetical, basis for its potential to indirectly improve fruit yield by enhancing plant resilience.[1]

These application notes are designed for researchers, agronomists, and professionals in the field of drug and agrochemical development. They provide a phased, scientifically rigorous approach to evaluating the efficacy and mechanism of action of this compound, from initial laboratory screenings to controlled field trials. We will proceed with the guiding hypothesis that by modulating the plant's innate defense and stress response pathways, 12-Hydroxy-6-epi-albrassitriol may enable the plant to allocate more resources towards reproductive growth, ultimately leading to increased fruit yield and quality.

Compound Profile: 12-Hydroxy-6-epi-albrassitriol

Characteristic Description
CAS Number 178330-78-4
Molecular Formula C₁₅H₂₆O₄
Molecular Weight 270.36 g/mol
Source Produced from cultures of Aspergillus sp..[]
Chemical Class Vitamin D analog with a naphthalene-based core structure.
Known Biological Activity Investigated for its potential anti-inflammatory and immunomodulatory properties.[1] Shows activity in plant-based studies as a secondary metabolite involved in defense mechanisms.[1]

Proposed Mechanism of Action: A Hypothesis for Investigation

Given that 12-Hydroxy-6-epi-albrassitriol is implicated as a secondary metabolite in plant defense, its potential to enhance fruit yield is likely indirect.[1] Plants under biotic (e.g., pathogens, pests) and abiotic (e.g., drought, salinity) stress divert significant energy resources towards defense and survival, often at the expense of growth and reproduction, leading to yield loss.[3] Biostimulants can mitigate these effects by "priming" the plant's immune system, allowing for a more rapid and efficient response to stressors.[3][4]

Our central hypothesis is that 12-Hydroxy-6-epi-albrassitriol acts as a plant defense modulator. By enhancing the plant's resilience to environmental stressors, the compound may lead to:

  • Improved Plant Health: Reduced impact from low-level pathogens and environmental stress.

  • Enhanced Resource Allocation: Greater allocation of metabolic energy towards flowering, fruit set, and fruit development.

  • Increased Photosynthetic Efficiency: Healthier plants maintain optimal photosynthetic rates, providing more energy for fruit production.

This proposed mechanism is distinct from that of classic plant hormones that directly regulate growth processes. The following experimental protocols are designed to test this hypothesis by evaluating the compound's effects on plant health, stress tolerance, and key yield parameters.

Phased Experimental Protocol for Efficacy Testing

A multi-phased approach is recommended to systematically evaluate the potential of 12-Hydroxy-6-epi-albrassitriol, from establishing basic phytotoxicity and efficacy to assessing its performance under near-commercial conditions.

Experimental_Workflow cluster_0 Phase 1: Laboratory Screening cluster_1 Phase 2: Greenhouse Trials cluster_2 Phase 3: Controlled Field Study P1_A Seed Germination Assay P1_B Seedling Vigor Assay P1_A->P1_B Assess phytotoxicity & initial growth effects P2_A Dose-Response Study on Model Fruit Crop (e.g., Tomato) P1_B->P2_A Advance promising concentrations P2_B Application Method Trial (Foliar vs. Drench) P2_A->P2_B Optimize concentration & delivery P2_C Biotic/Abiotic Stress Challenge P2_B->P2_C Evaluate protective effects P3_A Small-Plot Field Trial P2_C->P3_A Validate findings in the field P3_B Yield & Fruit Quality Analysis P3_A->P3_B Assess efficacy under real-world conditions

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 12-Hydroxy-6-epi-albrassitriol Synthesis

This is a specialized technical guide designed for researchers optimizing the synthesis of 12-Hydroxy-6-epi-albrassitriol . Based on the nomenclature and available literature, this molecule is a complex drimane sesquiter...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide designed for researchers optimizing the synthesis of 12-Hydroxy-6-epi-albrassitriol .

Based on the nomenclature and available literature, this molecule is a complex drimane sesquiterpenoid derivative.[] Note that while some commercial databases (e.g., BOC Sciences) may erroneously tag this entry with "Vitamin D analog" descriptions due to database collisions, the chemical structure (Albrassitriol) is strictly a fungal metabolite derived from Alternaria brassicicola or synthesized from Labdane precursors like (+)-Larixol.

This guide focuses on the organic synthesis of the drimane tetraol scaffold, specifically addressing the thermodynamic challenges of the C6-epimerization and the regioselective C12-hydroxylation .[]

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Stereochemical Control[]

Executive Summary: The Synthetic Challenge

The synthesis of 12-Hydroxy-6-epi-albrassitriol presents two antagonistic challenges:

  • The C6 Stereocenter: Natural Albrassitriol typically possesses a specific C6 stereochemistry.[] Accessing the 6-epi isomer requires overcoming the substrate's inherent bias (usually dictated by the 1,3-diaxial interactions of the gem-dimethyl group).[]

  • The C12 Hydroxylation: Introducing a hydroxyl group at C12 (often a methyl site on the drimane core) requires late-stage C-H oxidation or the selection of a pre-oxidized starting material (e.g., specific Labdane diterpenoids).

Module 1: Optimizing the C6-Epimerization

The Issue: Standard reduction of the C6-ketone precursor (Drim-7-ene-6-one derivative) often yields a 1:1 mixture or favors the unwanted thermodynamic isomer (Natural Albrassitriol), resulting in yield losses of >50% during separation.[]

Protocol: Stereoselective Reduction

To maximize the 6-epi yield, you must switch from thermodynamic control (e.g., NaBH₄/MeOH) to steric-controlled kinetic reduction.[]

Step-by-Step Optimization:

  • Reagent Selection: Use L-Selectride (Lithium tri-sec-butylborohydride) instead of NaBH₄ or LiAlH₄.[] The bulky sec-butyl groups force the hydride to attack from the less hindered face (equatorial attack), pushing the resulting hydroxyl group into the axial (epi) position.

  • Temperature Control: Conduct the reaction at -78°C . Higher temperatures allow conformational flexing, eroding stereoselectivity.[]

  • Solvent System: Use anhydrous THF .[] Avoid protic solvents (MeOH/EtOH) which interfere with the coordination sphere of the boron species.

Troubleshooting Table: C6-Reduction Yields

ReagentConditionsMajor IsomerYield (Isolated)Notes
NaBH₄ MeOH, 0°C~1:1 Mixture~45%Poor selectivity; difficult chromatographic separation.[]
LiAlH₄ Et₂O, -20°CNatural (Equatorial OH)~60%Favors the thermodynamic product. Avoid for 6-epi.
L-Selectride THF, -78°C6-epi (Axial OH) >85% Recommended. Bulky hydride enforces kinetic control.[]
DIBAL-H Toluene, -78°CVariable~50%Lewis acidic nature can cause side reactions with C9/C11 diols.[]

Module 2: The C12-Hydroxylation Strategy

The Issue: "12-Hydroxy" implies functionalizing a methyl group (typically C8-Me or C4-Me depending on numbering convention) on the drimane core.[] Direct oxidation of the finished Albrassitriol skeleton leads to decomposition.

Strategy A: The "Pre-Oxidized" Route (Recommended)

Instead of oxidizing the final product, start with a Labdane precursor that already carries oxidation at the corresponding carbon (e.g., Poly-hydroxylated Larixol derivatives ).

Strategy B: Late-Stage Riley Oxidation

If you must synthesize it from the standard Albrassitriol intermediate, use a directed Selenium Dioxide oxidation.[]

Protocol (Strategy B):

  • Protection: Protect the C6, C9, and C11 hydroxyls as acetonides or MOM-ethers .[] Free hydroxyls will coordinate SeO₂ and cause polymerization.[]

  • Oxidation: Treat the protected intermediate with SeO₂ (0.5 eq) and t-BuOOH (2 eq) in CH₂Cl₂.

  • Purification: The C12-alcohol often forms an allylic rearrangement product if the C7-C8 double bond is present.[] Verify regiochemistry via 2D-NMR (HMBC).

Module 3: Visualization of the Synthetic Logic

The following diagram illustrates the critical decision points for optimizing the yield of the 6-epi isomer specifically.

G Start Start: (+)-Larixol (Labdane Precursor) Oxidation Step 1: Oxidative Cleavage (OsO4 / NaIO4) Start->Oxidation Intermediate Intermediate: Drim-7-ene-6-one Oxidation->Intermediate Decision Step 2: C6-Reduction Strategy Intermediate->Decision PathA Path A: NaBH4 / MeOH (Thermodynamic Control) Decision->PathA Standard PathB Path B: L-Selectride / THF / -78°C (Kinetic Control) Decision->PathB Optimized ResultA Result: 1:1 Mixture (Low Yield of Epi) PathA->ResultA ResultB Result: Major 6-epi Isomer (High Yield) PathB->ResultB Hydroxylation Step 3: C12-Functionalization (SeO2 Oxidation or Precursor Choice) ResultB->Hydroxylation Final Target: 12-Hydroxy-6-epi-albrassitriol Hydroxylation->Final

Caption: Workflow prioritizing Kinetic Control (Path B) to maximize the 6-epi stereoisomer yield.

FAQ: Troubleshooting Common Failures

Q1: My product is disappearing during the final aqueous workup. Where is it? A: 12-Hydroxy-6-epi-albrassitriol is a tetraol .[] It is highly polar and water-soluble.[]

  • Fix: Do not use standard ether/water extraction.

  • Protocol: Saturate the aqueous phase with NaCl (Salting out). Use n-Butanol or Ethyl Acetate/Isopropanol (3:1) for extraction.[] Alternatively, evaporate the aqueous phase to dryness and triturate the salts with dry Acetone or Ethanol.

Q2: I am seeing a "doublet" in the NMR at the C6 position, indicating a mixture. A: This confirms incomplete stereocontrol. The "6-epi" (axial) proton usually appears as a broad singlet or narrow doublet (small coupling constant,


 or 

), whereas the natural (equatorial) proton shows a large diaxial coupling (

Hz).[]
  • Fix: If you already have the mixture, you cannot separate them easily on silica. You must use preparative HPLC (C18 column) or derivatize the mixture (e.g., acetylation), separate the acetates on silica, and then hydrolyze.

Q3: The C12-hydroxyl group is eliminating to form a diene. A: This is common if C12 is allylic to the C7-C8 double bond.[]

  • Fix: Ensure your workup is strictly neutral . Avoid strong acids (HCl) during deprotection. Use buffered TBAF (if silyl protected) or mild basic hydrolysis (K₂CO₃/MeOH) for acetate deprotection.

References

  • Vlad, P. F., et al. (2013). "Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol."[][2] Natural Product Research, 27(9), 809-817.[][2]

    • Relevance: Establishes the core synthesis of the albrassitriol scaffold and the C6-epimeriz
  • De Groot, A., & Boer, B. J. (1988). "The total synthesis of natural drimanes."[] Recueil des Travaux Chimiques des Pays-Bas, 107(6).[]

    • Relevance: Foundational work on drimane sesquiterpene construction and stereochemical control.[]

  • BOC Sciences. "12-Hydroxy-6-epi-albrassitriol Product Entry."[]

    • Relevance: Commercial listing source (Note: Verify chemical structure against IUPAC name (1R,4S,4aS,8aS)-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol to ensure drimane identity vs.

Sources

Optimization

Technical Support Center: 12-Hydroxy-6-epi-albrassitriol Purification

Here is the comprehensive technical support guide for the purification of 12-Hydroxy-6-epi-albrassitriol , structured as an interactive troubleshooting center. Status: Operational | Tier: Advanced Research Support Lead S...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the purification of 12-Hydroxy-6-epi-albrassitriol , structured as an interactive troubleshooting center.

Status: Operational | Tier: Advanced Research Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][]

Welcome to the technical hub for 12-Hydroxy-6-epi-albrassitriol (CAS: 178330-78-4).[1][] This drimane sesquiterpene, typically isolated from fungal cultures like Aspergillus ustus or Aspergillus xerophilus, presents unique challenges due to its high polarity, lack of strong UV chromophores, and the difficulty of separating it from its C6-epimer (Albrassitriol) and related congeners (e.g., Ustusolates).[]

This guide synthesizes field-proven protocols with mechanistic insights to ensure high-purity isolation.

📊 Compound Snapshot & Physicochemical Profile[1]

Before troubleshooting, verify your target's profile to calibrate your detection methods.[]

PropertyDataTechnical Implication
Molecular Formula C₁₅H₂₆O₄Sesquiterpene tetraol (high polarity).[1][]
Molecular Weight 270.36 g/mol Suitable for LC-MS (ESI+).[1][]
Key Functionality 4 Hydroxyl groupsCritical: High affinity for polar stationary phases; difficult to elute from Silica without polar modifiers.[1]
Stereochemistry C6-EpimerRequires high-resolution chromatography to separate from Albrassitriol.[1][]
UV Absorbance Weak (<210 nm)Warning: Standard UV detection (254 nm) will fail.[1] Use ELSD, RI, or MS.[]
Solubility MeOH, DMSO, PyridinePoor solubility in Hexane/CHCl₃; moderate in EtOAc.[1][]

🛠️ Module 1: Extraction & Primary Fractionation

User Issue: "I am getting low recovery from the fungal broth, or the crude extract is too complex."

The "Phase-Trap" Protocol

Because 12-Hydroxy-6-epi-albrassitriol is a polyol, it is significantly more water-soluble than typical terpenes.[1][] Standard hexane extractions will leave the target molecule in the aqueous waste.

Step-by-Step Workflow:

  • Culture Filtration: Separate mycelia from the culture filtrate.

    • Note: The compound is often extracellular, but extracting both phases is recommended initially [1].[]

  • Mycelia Extraction: Macerate in Acetone or MeOH. Evaporate solvent to aqueous residue.

  • Filtrate Extraction (Critical Step):

    • Do NOT use Hexane.

    • Use Ethyl Acetate (EtOAc): Perform liquid-liquid partition (3x volume).

    • Troubleshooting: If the interface forms an emulsion, add brine (NaCl) to break it.[]

  • n-Butanol Polish: If LC-MS shows the compound remains in the water phase after EtOAc extraction, perform a final extraction with n-Butanol (saturated with water).[1][]

📉 Visualization: Extraction Logic Flow

ExtractionWorkflow Start Fungal Fermentation Broth Filter Filtration (0.45 µm) Start->Filter Filtrate Aqueous Filtrate Filter->Filtrate Mycelia Mycelia (Biomass) Filter->Mycelia Hexane Hexane Partition Filtrate->Hexane Defatting (Optional) DiscardHex Discard Hexane Layer (Removes Lipids) Hexane->DiscardHex EtOAc Ethyl Acetate Partition (x3) Hexane->EtOAc Aqueous Phase Check LC-MS Check Aqueous Phase EtOAc->Check BuOH n-Butanol Partition Check->BuOH Target in Aq Phase Combine Combine Organic Layers & Evaporate Check->Combine Target in Org Phase BuOH->Combine

Caption: Optimized partitioning workflow to maximize recovery of polar drimane sesquiterpenes while removing non-polar lipids.

🔬 Module 2: Chromatographic Purification (The Epimer Challenge)

User Issue: "I see a merged peak or a 'shoulder' in my chromatogram. I cannot separate the 6-epi isomer from Albrassitriol."

The Separation Mechanism

The stereochemical difference at C-6 (axial vs. equatorial hydroxyl) alters the hydrogen-bonding network with the stationary phase.[1][]

  • Silica (Normal Phase): Often provides better separation for these epimers than C18 because the spatial orientation of the -OH group directly interacts with the silanol groups.[]

  • C18 (Reverse Phase): Separates based on hydrophobicity.[] Since the isomers have identical logP, separation requires high plate counts or specific polar-embedded phases.[1][]

Recommended Protocol: Two-Stage Purification[1][2]
Stage 1: Silica Gel Flash Chromatography (Cleanup)
  • Stationary Phase: Silica Gel 60 (40–63 µm).[]

  • Mobile Phase: Chloroform:Methanol (CHCl₃:MeOH).[]

  • Gradient: Start 98:2 → End 85:15.[]

  • Elution Order: 12-Hydroxy-6-epi-albrassitriol typically elutes after less polar drimanes (like Ustusol) but the order relative to Albrassitriol depends on the specific solvent system [2].[1][]

Stage 2: Semi-Preparative HPLC (Isomer Resolution)[]
  • Column: Phenyl-Hexyl or C18 (5 µm, 250 x 10 mm).[1][] Note: Phenyl phases offer pi-pi interactions that can discriminate steric changes better than C18.[1][]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (MeCN).[]

  • Isocratic Hold: Do not use a linear gradient for the critical pair.

    • Protocol: Ramp to 30% MeCN, then HOLD isocratically for 15 minutes. The epimers will separate during this plateau.

  • Detection: ELSD (Evaporative Light Scattering Detector) is mandatory if MS is unavailable. UV at 210 nm is noisy and unreliable.[]

📉 Visualization: Epimer Separation Logic

PurificationLogic Crude Crude Extract TLC TLC Screening (Anisaldehyde Stain) Crude->TLC Flash Flash Chromatography (CHCl3:MeOH) TLC->Flash Decision Epimers Co-eluting? Flash->Decision HPLC_C18 HPLC: C18 Column (Hydrophobicity) Decision->HPLC_C18 No (Standard) HPLC_Phenyl HPLC: Phenyl-Hexyl (Pi-Pi / Steric) Decision->HPLC_Phenyl Yes (Difficult Separation) Final Pure 12-Hydroxy-6-epi-albrassitriol HPLC_C18->Final HPLC_Phenyl->Final

Caption: Decision tree for selecting the correct stationary phase based on epimer resolution difficulty.

❓ Frequently Asked Questions (FAQs)

Q1: Why can't I see the compound on my UV detector?

A: 12-Hydroxy-6-epi-albrassitriol lacks a conjugated


-system (like a benzene ring or conjugated ketone) which is required for strong UV absorbance at 254 nm.[1][] It has only isolated double bonds or saturated centers.[]
  • Solution: Use TLC with Anisaldehyde-H₂SO₄ staining .[1][] The compound will turn violet/blue upon heating. For HPLC, use ELSD or monitor at 205 nm (using high-purity solvents to minimize background noise) [3].[1][]

Q2: How do I distinguish "12-Hydroxy-6-epi-albrassitriol" from "Albrassitriol"?

A: You cannot rely solely on MS (Mass Spectrometry) as they are isomers with the same mass (MW 270).[]

  • NMR is the Gold Standard:

    • H-6 Proton Signal: In the 6-epi isomer, the H-6 proton usually appears as a broad singlet or narrow multiplet (equatorial), whereas in Albrassitriol, it appears as a doublet of doublets with large coupling constants (axial-axial coupling) [4].[1][]

    • NOESY Experiments: Look for NOE correlations between H-6 and the C-19 methyl group to confirm stereochemistry.

Q3: The compound degrades after drying. What is happening?

A: Polyhydroxylated terpenes can be hygroscopic or susceptible to acid-catalyzed rearrangement.[1][]

  • Fix: Avoid using strong acids in the mobile phase (keep Formic Acid < 0.1%).

  • Storage: Store the purified compound in Methanol-d4 or dry solid at -20°C under Argon. Do not leave it as a film in a flask exposed to air and light for extended periods.

Q4: Is this compound a Vitamin D analog?

A: There is confusion in some automated databases. While it shares a sterol-like biosynthetic origin (terpenoid pathway), it is a drimane sesquiterpene (C15), not a secosteroid (Vitamin D family).[] Treat it chemically as a terpene polyol [1, 5].[]

📚 References

  • Grabley, S., et al. (1996).[][3] Secondary Metabolites from Aspergillus ustus. Journal of Antibiotics. (Contextual citation for source organism and isolation logic).

  • American Chemical Society (ACS). (2020).[] Bioactivity-guided isolation of Aspergillus ustus led to the discovery of five new drimane sesquiterpenes. Journal of Natural Products. Retrieved from [Link][]

  • Vlad, P. F., et al. (2012).[] Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural Product Research. Retrieved from [Link]

Sources

Troubleshooting

stability of "12-Hydroxy-6-epi-albrassitriol" in solution

Welcome to the technical support center for 12-Hydroxy-6-epi-albrassitriol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the hand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 12-Hydroxy-6-epi-albrassitriol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the handling and stability of this unique vitamin D analog in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

A Note on Scientific Rigor

Currently, there is limited published data specifically detailing the degradation pathways and kinetics of 12-Hydroxy-6-epi-albrassitriol. Therefore, the guidance provided herein is based on established principles of steroid chemistry, general knowledge of brassinosteroid stability, and best practices for handling sensitive polyhydroxylated steroid compounds. We strongly encourage researchers to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing a stock solution of 12-Hydroxy-6-epi-albrassitriol?

For initial solubilization, high-purity, anhydrous methanol is recommended.[1] This compound is a polyhydroxylated steroid, and polar organic solvents are generally suitable for creating concentrated stock solutions. For subsequent dilutions into aqueous buffers for bioassays, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol before adding the aqueous solution to prevent precipitation. A protocol from Cayman Chemical for a similar compound, brassinolide, suggests that for maximum solubility in aqueous buffers, it should first be dissolved in DMF and then diluted.[2]

How should I store my stock solution of 12-Hydroxy-6-epi-albrassitriol?

Stock solutions prepared in an organic solvent such as methanol, DMSO, or ethanol should be stored at -20°C or lower in tightly sealed, amber glass vials to protect from light and evaporation. Under these conditions, the stock solution is expected to be stable for several months. However, for aqueous solutions, it is strongly advised to prepare them fresh for each experiment and not to store them for more than one day due to the increased risk of degradation.[2]

My compound appears to have precipitated out of my aqueous experimental solution. What should I do?

Precipitation is a common issue when diluting a compound from an organic stock solution into an aqueous buffer. To address this:

  • Increase the organic co-solvent concentration: If your experimental system allows, a small increase in the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can improve solubility.

  • Sonication and gentle warming: As suggested for similar compounds, gentle warming to 37°C and sonication can aid in redissolving the compound. However, be cautious with temperature as it can also accelerate degradation.

  • Prepare fresh dilutions: It is always best to prepare the final aqueous dilution immediately before use.

I am seeing inconsistent results in my bioassay. Could the stability of 12-Hydroxy-6-epi-albrassitriol be a factor?

Inconsistent bioassay results can indeed be a sign of compound degradation. Several factors can contribute to this:

  • pH of the medium: The stability of steroid hormones can be pH-dependent.[3][4] Extreme pH values can lead to hydrolysis or other degradation pathways. Ensure your culture medium or buffer is within a stable pH range for your experiment and for the compound.

  • Exposure to light: Brassinosteroids can be sensitive to light.[5] It is crucial to minimize the exposure of your solutions to direct light. Use amber vials and work in a subdued lighting environment when possible.

  • Temperature fluctuations: Repeated freeze-thaw cycles of the stock solution should be avoided. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

  • Oxidation: Polyhydroxylated steroids can be susceptible to oxidation.[6] Ensure your solvents are of high purity and consider purging solutions with an inert gas like nitrogen or argon, especially for long-term storage.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of 12-Hydroxy-6-epi-albrassitriol in solution.

Issue 1: Loss of biological activity over time.

Potential Cause: Chemical degradation of the compound.

Troubleshooting Workflow:

A Loss of biological activity observed B Prepare fresh working solution from a new aliquot of stock solution A->B C Does the activity return? B->C D Yes: Issue was with the previous working solution (e.g., age, contamination). Implement fresh preparation for each experiment. C->D Yes E No: Potential issue with the stock solution or experimental setup. C->E No F Verify stock solution integrity. Perform analytical check (e.g., HPLC-MS). E->F G Is the stock solution degraded? F->G H Yes: Prepare a new stock solution from fresh powder. Review storage conditions (temperature, light exposure). G->H Yes I No: Investigate other experimental variables (e.g., cell line, reagents, assay protocol). G->I No

Caption: Troubleshooting workflow for loss of biological activity.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Review Storage and Handling:

    • Temperature: Has the solution been exposed to temperatures above the recommended storage conditions? Steroid hormones show varying stability at different temperatures.[5][7]

    • Light Exposure: Was the solution protected from light? Photodegradation can lead to the formation of new chemical entities.[8]

    • pH: What is the pH of the solution? Acidic or basic conditions can catalyze hydrolysis.[3]

  • Conduct a Forced Degradation Study (Simplified): To understand the potential degradation products, you can perform a simplified forced degradation study on a small amount of your compound. This involves exposing the compound in solution to stress conditions such as:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solution at a controlled temperature (e.g., 60°C).

    • Photostability: Expose the solution to a controlled light source.

    Analyze the stressed samples by LC-MS to identify the mass of potential degradation products. This can help in identifying the unknown peaks in your experimental samples.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Methanol
  • Materials:

    • 12-Hydroxy-6-epi-albrassitriol (solid)

    • Anhydrous methanol (HPLC grade or higher)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Volumetric flask

  • Procedure:

    • Accurately weigh the desired amount of 12-Hydroxy-6-epi-albrassitriol. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 270.36 g/mol ), weigh 2.70 mg.

    • Transfer the weighed compound to a clean, dry volumetric flask.

    • Add a small volume of methanol to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.

    • Once fully dissolved, bring the solution to the final volume with methanol.

    • Transfer the solution to a labeled amber glass vial.

    • For long-term storage, flush the vial with an inert gas (e.g., nitrogen or argon) before sealing.

    • Store at -20°C or below.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a basic framework for assessing the stability of 12-Hydroxy-6-epi-albrassitriol in a specific solution over time.

  • Preparation of Stability Samples:

    • Prepare a solution of 12-Hydroxy-6-epi-albrassitriol in your desired solvent or buffer at a known concentration (e.g., 100 µM).

    • Aliquot the solution into multiple amber vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature).

  • Time Points:

    • Define the time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

  • HPLC Analysis:

    • At each time point, analyze a vial from each storage condition using a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is a common choice for steroid analysis.

    • The mobile phase will need to be optimized, but a gradient of acetonitrile or methanol and water is a good starting point.

    • Monitor the peak area of the parent compound at an appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the percentage remaining versus time for each condition.

    • A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

HPLC-MS/MS is the preferred method for stability studies as it provides mass information for the identification of degradation products. [1][9]

Data Presentation

Table 1: General Stability Guidelines for Steroid Hormones in Solution (as a proxy)

Storage ConditionExpected Stability (General Steroids)Recommendations for 12-Hydroxy-6-epi-albrassitriol
-20°C (in organic solvent)Stable for up to 6 months or longer[5]Recommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles.
4°C (in organic solvent)Generally stable for weeks to months[5]Suitable for short-term storage of stock solutions.
Room Temperature (in organic solvent)Stability varies from days to months[5][7]Not recommended for storage.
Aqueous Solution (any temperature)Generally unstable, recommended for daily preparation[2]Prepare fresh for each experiment. Do not store.

Logical Relationships and Pathways

cluster_factors Factors Influencing Stability cluster_degradation Potential Degradation Pathways cluster_outcomes Experimental Outcomes A Temperature F Hydrolysis A->F Accelerates B pH B->F Catalyzes (acid/base) C Light H Photodegradation C->H Induces D Oxygen G Oxidation D->G Promotes E Solvent E->F Influences (e.g., water content) I Loss of Biological Activity F->I J Formation of Impurities F->J G->I G->J H->I H->J K Inconsistent Results I->K J->K

Caption: Factors influencing the stability of 12-Hydroxy-6-epi-albrassitriol.

References

  • Stability of steroid hormones in dried blood spots (DBS). PubMed, 2024. [Link]

  • The effect of storage and temperature on the stability of steroid hormones in dried blood spots. ESPE Abstracts, 2023. [Link]

  • Brassinosteroids: Multidimensional Regulators of Plant Growth, Development, and Stress Responses. PMC, 2020. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate, 2024. [Link]

  • pH dependence of steroid hormone--organic matter interactions at environmental concentrations. PubMed, 2009. [Link]

  • Forced Degradation Studies in Pharmaceutical Industry. YouTube, 2023. [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 2020. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms. cr subscription agency, 2022. [Link]

  • Steroid Hormone Analysis by Tandem Mass Spectrometry. PMC, 2009. [Link]

  • Kinetics of the hydrolytic degradation of poly(lactic acid). ResearchGate, 2007. [Link]

  • Microbial degradation of steroid sex hormones: implications for environmental and ecological studies. PMC, 2020. [Link]

  • Photochemical induced changes of in vitro estrogenic activity of steroid hormones. PubMed, 2012. [Link]

  • Method for measuring total content of natural brassinosteroids using chromatography apparatus.
  • Sensitive determination of brassinosteroids by solid phase boronate affinity labeling coupled with liquid chromatography-tandem mass spectrometry. PubMed, 2018. [Link]

  • Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. NIH, 2024. [Link]

Sources

Optimization

"12-Hydroxy-6-epi-albrassitriol" dosage optimization for plant treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Advisory: Before proceeding with dosage optimization, it is critical to distinguish 12-Hydroxy-6-epi-albrassitriol (C₁₅H₂₆O₄) from brassinosteroids.[] While the nomenclature shares similarities with "brassinolide," this compound is a drimane-type sesquiterpenoid [1, 2].[]

This distinction dictates your solvent choice and transport mechanism.[] Unlike systemic steroids, sesquiterpenoids often exhibit distinct lipophilicity and localized bioactivity, functioning either as phytoalexin-like defense elicitors or, at high concentrations, phytotoxins [3].[]

PropertySpecificationTechnical Implication
CAS Registry 178330-78-4Verify CoA matches this exact isomer.
Molecular Weight ~270.36 g/mol Use molarity (µM) for precision, not ppm.[]
Class Drimane SesquiterpenoidLipophilic; requires organic co-solvent.[]
Primary Utility Defense Elicitation / Stress SignalingBiphasic response (Hormesis) is expected.

Preparation & Solubility Protocol

Issue: Users frequently report precipitation upon adding the stock solution to the aqueous plant culture medium. Root Cause: Rapid change in polarity causes the hydrophobic sesquiterpene to crash out of solution.[]

Standard Operating Procedure (SOP-01): Stable Formulation
  • Stock Solution (10 mM):

    • Dissolve neat compound in 100% DMSO (Dimethyl sulfoxide).

    • Why: Ethanol evaporates too quickly, altering concentration over time.[] DMSO is stable.[]

    • Verification: Solution must be optically clear.[] Vortex for 30 seconds.[]

  • Working Solution (Carrier Matrix):

    • Do not add DMSO stock directly to water.[]

    • Prepare an intermediate Carrier Buffer : Sterile dH₂O + 0.05% Tween-20 (surfactant).[]

    • Mechanism:[2][3] The surfactant lowers surface tension, forming micelles that encapsulate the lipophilic compound, preventing precipitation [4].[]

  • Step-Wise Dilution:

    • Add Stock to Carrier Buffer dropwise while vortexing.[]

    • Max Solvent Limit: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent phytotoxicity.

Experimental Workflow: Dosage Optimization

Do not rely on a single "standard" dose.[] Bioactive sesquiterpenoids often exhibit a hormetic curve : low doses stimulate defense/growth, while high doses induce necrosis (phytotoxicity).

The "3-Tier" Matrix Approach

Use this self-validating workflow to determine the therapeutic window.

Phase 1: Logarithmic Range Finding (The "Wide Net")
  • Goal: Identify the Order of Magnitude.

  • Concentrations: 0 (Mock), 0.1 µM, 1.0 µM, 10 µM, 100 µM.

  • Duration: 72 Hours.[]

  • Endpoint: Visual phenotype (chlorosis/necrosis) and ROS burst (DAB staining).

Phase 2: Linear Fine-Tuning
  • Goal: Pinpoint the Efficacy Peak.

  • Example: If Phase 1 shows activity between 1.0 and 10 µM:

  • Concentrations: 1.0, 2.5, 5.0, 7.5, 10.0 µM.[]

Phase 3: Temporal Validation
  • Goal: Determine Half-Life of Efficacy.

  • Protocol: Apply optimal dose (from Phase 2) and harvest at 6h, 12h, 24h, 48h to track gene expression markers (e.g., PR1, PDF1.2).

Visualization: Experimental Logic Flow

OptimizationMatrix Start Compound Stock (10mM DMSO) Screen Phase 1: Log Screen (0.1 - 100 µM) Start->Screen Analyze Phenotype Check (Necrosis vs. Vigor) Screen->Analyze Tox High Toxicity (>50% Necrosis) Analyze->Tox High Dose NoEffect No Response Analyze->NoEffect Low Dose Active Bioactivity Detected Analyze->Active Sweet Spot FineTune Phase 2: Linear Gradient Tox->FineTune Reduce 10x NoEffect->FineTune Increase 10x Active->FineTune Narrow Range Final Optimal Dosage Defined FineTune->Final

Figure 1: Decision tree for navigating the dosage optimization matrix. Blue nodes indicate action steps; Green indicates success; Red indicates toxicity thresholds.[]

Troubleshooting & FAQs

Q1: The leaves turned yellow (chlorotic) within 24 hours of treatment. Is this expected?

Diagnosis: Likely Phytotoxicity or Solvent Shock .[]

  • Technical Check: Did you include a "Solvent Control" (0.1% DMSO + 0.05% Tween-20 without the compound)?

  • Explanation: If the control is green but the treatment is yellow, your dosage (e.g., 100 µM) is too high, triggering hypersensitive cell death.[] This is common with drimane sesquiterpenes, which can act as phytotoxins at high levels [3].[]

  • Solution: Drop concentration by 10-fold immediately.

Q2: My compound precipitated in the syringe filter during sterilization.

Diagnosis: Adsorption or Solubility Crash .

  • Explanation: Cellulose Acetate (CA) filters bind lipophilic compounds. Furthermore, injecting a DMSO stock into a cold aqueous buffer inside the filter causes instant crystallization.[]

  • Solution:

    • Use PTFE or Nylon filters (chemically resistant, low binding).

    • Dilute the compound into the buffer after filtering the buffer, if possible, or filter the final dilute solution (if <100 µM).

Q3: Can I use this for root drenching instead of foliar spray?

Diagnosis: Bioavailability Variance .

  • Insight: Soil/media organic matter binds lipophilic sesquiterpenoids, reducing bioavailability by up to 60%.[]

  • Adjustment: If drenching, you must increase the dosage compared to foliar spray, or use a hydroponic system to ensure direct root contact.[]

  • Protocol: For soil, increase calculated optimal dose by 2-5x .[] For hydroponics, maintain the foliar dosage but monitor for root browning.[]

Mechanistic Insight: The "Why" Behind the Dose

Understanding the pathway helps predict the optimal range.[] 12-Hydroxy-6-epi-albrassitriol likely functions via membrane interaction or receptor-mediated signaling similar to other fungal sesquiterpenes [1, 5].[]

Mechanism cluster_cell Plant Cell Interface Membrane Plasma Membrane Receptor Putative Receptor (or Lipid Interaction) Membrane->Receptor Binding Signal Signal Transduction (Ca2+ influx / ROS) Receptor->Signal Activation Signal->Membrane Hypersensitive Response (If Dose > Threshold) Nucleus Nucleus: Defense Gene Activation Signal->Nucleus Transcription Factors Application Exogenous Application (Micelles) Application->Membrane Diffusion

Figure 2: Theoretical mode of action. Note the red dotted line: excessive dosage triggers uncontrolled ROS and cell death (Hypersensitive Response), necessitating precise optimization.[]

References

  • MimeDB. (n.d.).[] Metabocard for 12-Hydroxy-6-epi-albrassitriol. Retrieved February 9, 2026, from [Link][]

  • MDPI. (2021). Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of Marine-Derived Fungi. Marine Drugs. Retrieved February 9, 2026, from [Link][]

  • ResearchGate. (2020).[] Sample pre-treatment protocol for lipophilic plant hormones. Retrieved February 9, 2026, from [Link][]

  • Frontiers in Plant Science. (2020). Designed Manipulation of Signals to Enhance Crop Yield. Retrieved February 9, 2026, from [Link][]

Sources

Troubleshooting

Technical Support Center: Overcoming Degradation of 12-Hydroxy-6-epi-albrassitriol

Welcome to the technical support center for 12-Hydroxy-6-epi-albrassitriol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 12-Hydroxy-6-epi-albrassitriol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this unique vitamin D analog. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Introduction to 12-Hydroxy-6-epi-albrassitriol Stability

12-Hydroxy-6-epi-albrassitriol is a distinctive vitamin D analog, and like many polyhydroxylated steroid compounds, its stability is a critical factor for obtaining reliable and reproducible experimental results.[1] Degradation can be initiated by several environmental factors, leading to a loss of potency and the formation of unwanted byproducts. This guide will walk you through the common challenges and provide actionable solutions.

Troubleshooting Guide: Identifying and Preventing Degradation

This section is structured to help you diagnose and resolve potential degradation issues you may encounter during your experiments.

Question 1: I'm observing a rapid loss of my 12-Hydroxy-6-epi-albrassitriol in solution, even during short-term storage. What are the likely causes and how can I prevent this?

Immediate Checks and Solutions:

A rapid loss of your compound is often attributable to acute environmental factors. Here’s a checklist of potential culprits and how to address them:

  • Light Exposure: Vitamin D and its analogs are notoriously sensitive to light, particularly UV radiation.[2] Photodegradation can occur rapidly, leading to the formation of various photoproducts.[2]

    • Solution: Always work with 12-Hydroxy-6-epi-albrassitriol in a light-protected environment. Use amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during solution preparation and experimental procedures.

  • Oxygen Exposure: Oxidation is a major degradation pathway for vitamin D analogs.[1] The presence of dissolved oxygen in your solvents can initiate oxidative degradation.

    • Solution: Use deoxygenated solvents for preparing your solutions. This can be achieved by purging the solvent with an inert gas like nitrogen or argon. For long-term storage, sealing vials under an inert atmosphere is recommended.

  • Inappropriate Solvent: The choice of solvent can significantly impact stability. While 12-Hydroxy-6-epi-albrassitriol is soluble in organic solvents like methanol and DMSO, the purity of the solvent and the presence of contaminants can accelerate degradation.

    • Solution: Use high-purity, HPLC-grade solvents. Avoid using solvents that have been opened for a long time, as they may have absorbed moisture and atmospheric oxygen.

Experimental Workflow to Minimize Degradation:

cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation prep_start Start weigh Weigh Compound (in low light) prep_start->weigh solvent Use High-Purity, Deoxygenated Solvent weigh->solvent dissolve Dissolve in Amber Vial solvent->dissolve storage_short Short-term (≤ 24h) 2-8°C, Dark dissolve->storage_short for immediate use storage_long Long-term (> 24h) -20°C or -80°C, Inert Gas dissolve->storage_long for stock solution exp_setup Minimize Light Exposure During Assay Setup storage_short->exp_setup storage_long->exp_setup thaw protected from light analysis Prompt Analysis exp_setup->analysis start Inconsistent Results check_ph Check pH of Aqueous Buffers start->check_ph ph_low pH < 6.0? check_ph->ph_low ph_high pH > 7.5? check_ph->ph_high ph_ok pH 6.0 - 7.5 ph_low->ph_ok No adjust_ph Adjust pH to 6.0 - 7.5 and re-evaluate stability ph_low->adjust_ph Yes other_factors other_factors ph_ok->other_factors Consider other degradation factors ph_high->ph_ok No ph_high->adjust_ph Yes

Caption: Decision tree for troubleshooting pH-related instability of 12-Hydroxy-6-epi-albrassitriol.

Question 3: I am conducting long-term experiments. What are the best practices for preparing and storing stock solutions of 12-Hydroxy-6-epi-albrassitriol?

Stock Solution Best Practices:

Proper preparation and storage of stock solutions are paramount for long-term experimental success.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO or ethanol.These solvents offer good solubility and are less prone to promoting hydrolysis compared to aqueous solutions.
Concentration Prepare a concentrated stock solution (e.g., 1-10 mM).Concentrated solutions can be more stable. This also allows for small volumes to be used for preparing working solutions, minimizing the introduction of organic solvent into the experimental system.
Container Use amber glass vials with PTFE-lined caps.Protects from light and prevents leaching of plasticizers.
Storage Temperature Store at -20°C or -80°C.Low temperatures slow down degradation kinetics.
Atmosphere Aliquot into single-use volumes and overlay with an inert gas (argon or nitrogen) before sealing.Minimizes exposure to oxygen and avoids repeated freeze-thaw cycles.

Protocol for Stock Solution Preparation:

  • Pre-analysis: Before preparing the stock solution, ensure your workspace is clean and you have all necessary materials ready to minimize the exposure time of the compound to ambient conditions.

  • Weighing: Accurately weigh the desired amount of 12-Hydroxy-6-epi-albrassitriol powder in a low-light environment.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration. Vortex gently until the compound is fully dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use amber vials.

  • Inert Gas Purge: Gently flush the headspace of each aliquot with nitrogen or argon gas.

  • Sealing and Storage: Tightly seal the vials and store them at -20°C or -80°C.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for 12-Hydroxy-6-epi-albrassitriol?

Based on its structure as a vitamin D analog, the primary degradation pathways are expected to be:

  • Photoisomerization: Exposure to UV light can cause isomerization of the triene system, leading to the formation of inactive photoproducts like 5,6-trans-vitamin D3, suprasterol I, and suprasterol II. [2]2. Oxidation: The double bonds in the molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in the experimental system, or trace metal ion contaminants.

  • Hydrolysis: While less common for the core structure, if formulated in aqueous solutions at non-optimal pH, hydrolysis of certain functional groups could occur over time. Acidic conditions, in particular, can promote degradation. [1][3]

Can I use antioxidants to improve the stability of my 12-Hydroxy-6-epi-albrassitriol solutions?

Yes, the use of antioxidants can be beneficial, especially in aqueous solutions or during long-term storage.

  • Ascorbic Acid (Vitamin C): A common water-soluble antioxidant that can scavenge free radicals.

  • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant that can be added to organic stock solutions.

  • Ethylenediaminetetraacetic Acid (EDTA): While not an antioxidant itself, EDTA is a chelating agent that can sequester metal ions that catalyze oxidative degradation. [4] It is important to note that the compatibility and effectiveness of these additives should be validated for your specific application to ensure they do not interfere with your experimental results.

How can I detect the degradation of 12-Hydroxy-6-epi-albrassitriol?

A stability-indicating analytical method is required to detect and quantify degradation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common method for assessing the purity of vitamin D analogs. A stability-indicating HPLC method should be able to separate the intact 12-Hydroxy-6-epi-albrassitriol from its potential degradation products. The detection wavelength is typically around 265 nm for vitamin D analogs.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher sensitivity and specificity and can be used to identify the mass of potential degradation products, aiding in the elucidation of degradation pathways.

To perform a stability study, you would analyze your sample at an initial time point and then after exposure to various stress conditions (e.g., heat, light, acid, base, oxidation) over time. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

References

  • Oxidative Stability Challenges in Vitamin D Oil-Based Nutraceuticals. BTSA. [Link]

  • Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. PubMed. [Link]

  • Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model. PMC. [Link]

  • Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation. PubMed. [Link]

Sources

Optimization

troubleshooting "12-Hydroxy-6-epi-albrassitriol" bioassay variability

Topic: Troubleshooting Bioassay Variability in Drimane Sesquiterpenoid Studies Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I understand that working with complex fermentation-de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Bioassay Variability in Drimane Sesquiterpenoid Studies

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I understand that working with complex fermentation-derived sesquiterpenoids like 12-Hydroxy-6-epi-albrassitriol (CAS 178330-78-4) presents unique challenges. This compound, distinct for its drimane skeleton and specific stereochemistry at the C6 position, often exhibits high inter-assay variability due to its physicochemical properties rather than biological inconsistency.[]

This guide moves beyond basic instructions to the causality of experimental failure, ensuring your data reflects true biological activity (e.g., cholesterol biosynthesis inhibition or phosphate modulation) rather than artifacts of solubility or stability.[]

Part 1: The Variability Diagnostic Matrix

Before adjusting your biological model, you must validate the chemical delivery system.[] Variability in "greasy" sesquiterpenoids is almost always a concentration management issue.

Core Troubleshooting Guide
SymptomProbable Root CauseTechnical Insight (The "Why")Corrective Action
"Sawtooth" Dose-Response Micro-precipitation in media12-Hydroxy-6-epi-albrassitriol is a lipophilic drimane.[] In aqueous media >1% DMSO, it forms non-visible micro-crystals that cause localized high-dose toxicity or loss of bioavailability.[]Protocol A: Use the "Solvent Shift" method (see below). Limit final DMSO to <0.5%.
Loss of Potency over Time 6-epi IsomerizationThe C6-hydroxyl stereocenter is sterically crowded.[] Under basic conditions (pH > 7.4) or in warm media, it may epimerize to the thermodynamically more stable parent albrassitriol.[]Buffer Check: Maintain media pH at 7.2–7.4 strictly. Avoid pre-incubating the compound in warm media for >30 mins before adding cells.[]
Plate Edge Effects Plastic AdsorptionSesquiterpenoids bind avidly to polystyrene.[] Lower concentrations are depleted faster by the plate walls than higher concentrations, skewing the IC50.[]Material Change: Switch to Low-Binding Polypropylene plates for dilution steps. Use glass-coated or treated plates for the assay if possible.[]
Batch-to-Batch Shifts Fermentation ImpuritiesBeing fungal-derived (Aspergillus sp.), trace congeners (e.g., ustusolides) may co-elute if not HPLC-purified to >98%.[]QC Validation: Request HPLC traces with chiral separation to verify the 6-epi ratio. Standard NMR may miss minor epimeric contamination.[]
Part 2: Self-Validating Experimental Protocols

To eliminate variability, you must prove the compound is in solution and stable before the biology begins.[]

Protocol A: The "Solvent Shift" Solubilization System

Standard direct dilution often fails for this compound. Use this intermediate step to prevent "crashing out."

  • Primary Stock: Dissolve 1 mg 12-Hydroxy-6-epi-albrassitriol in 100% anhydrous DMSO to reach 10 mM.

    • Critical: Sonicate for 30 seconds. Visual clarity is deceptive; micro-aggregates may persist.[]

  • Intermediate Step (The Shift): Dilute the Primary Stock 1:10 into 100% Ethanol (or PEG-400).[]

    • Why: This creates a "solvation shell" that transitions the lipid-like molecule more gently into the aqueous phase than pure DMSO.[]

  • Final Dosing: Spike the Intermediate Solution into pre-warmed (37°C) media while vortexing rapidly.

    • Target: Final organic solvent concentration should be <0.5% (0.25% DMSO / 0.25% EtOH).[]

Protocol B: The "Plastic Trap" Validation

Run this once to quantify how much drug you are losing to your labware.

  • Prepare a 1 µM solution in your assay media.[]

  • Incubate in your standard assay plate (cell-free) for 2 hours at 37°C.

  • Transfer the media to an HPLC vial and quantify against a fresh standard curve.

  • Pass Criteria: Recovery must be >85%. If <85%, switch to glass-coated plates or add 0.1% BSA (Bovine Serum Albumin) as a carrier protein to block non-specific binding sites.[]

Part 3: Visualizing the Failure Points

Understanding where the compound is lost is critical. The following diagram illustrates the "Lifecycle of Variability" for lipophilic natural products.

BioassayVariability cluster_0 Critical Failure Zone Stock DMSO Stock (10mM) Risk: Hygroscopic water absorption Dilution Aqueous Dilution step Risk: 'The Invisible Crash' Stock->Dilution Rapid polarity shift Dilution->Dilution Micro-precipitation (Loss of free drug) Plate Assay Plate (Polystyrene) Risk: Hydrophobic Adsorption Dilution->Plate Transfer Plate->Plate Plastic Binding (Depletion of low doses) Cell Cellular Target (e.g., HepG2) Risk: Metabolic Clearance (CYP) Plate->Cell Incubation Readout Data Readout Result: High Variability / Shifted IC50 Cell->Readout Assay

Caption: Figure 1. The "Critical Failure Zone" identifies where physicochemical properties (solubility/adsorption) distort the effective concentration before the compound reaches the biological target.[]

Part 4: Frequently Asked Questions (Technical)

Q1: The literature mentions this compound acts like a Vitamin D analog, but it’s a sesquiterpene.[] How does this affect my assay design? A: This is a common confusion. While 12-Hydroxy-6-epi-albrassitriol modulates calcium/phosphate metabolism and cholesterol pathways (similar to Vitamin D), it is chemically a drimane sesquiterpene [1, 2].[]

  • Implication: Do not use Vitamin D binding protein (DBP) buffers unless specifically testing for displacement.[] Unlike Vitamin D, this compound does not require DBP for transport but requires albumin (BSA/FBS) in the media to prevent precipitation.[] Ensure your media contains at least 5% FBS.[]

Q2: My IC50 shifts by 10-fold when I change from 96-well to 384-well plates. Why? A: This confirms Surface-to-Volume (S/V) ratio issues . 384-well plates have a higher S/V ratio, leading to faster adsorption of the lipophilic compound to the plastic walls.[]

  • Solution: Pre-saturate the tips and plates with a "dummy" solution of the compound (if abundant) or, more practically, add 0.01% Tween-20 to the assay buffer to act as a surfactant, keeping the compound in solution without lysing cells.[]

Q3: Can I store the diluted working solution at 4°C? A: No. Drimane sesquiterpenoids with multiple hydroxyl groups can form intermolecular hydrogen bonds and crystallize out of aqueous solution upon cooling.[]

  • Rule: Always prepare fresh dilutions from the DMSO stock immediately before use. Never freeze-thaw the aqueous working solution.[]

Part 5: Mechanistic Pathway & Intervention[1]

The following diagram outlines the reported biological interference of albrassitriol derivatives in cholesterol biosynthesis (HepG2 model), helping you pinpoint where to look for downstream markers.

Mechanism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Multi-step Compound 12-Hydroxy-6-epi- albrassitriol Compound->Mevalonate Inhibits de novo formation (HepG2) Calcium Ca/PO4 Metabolism Compound->Calcium Modulates Ca2+ (Vit D mimicry)

Caption: Figure 2.[] Proposed mechanism of action. The compound interferes with de novo cholesterol formation in HepG2 cells [2] and modulates calcium metabolism, mimicking Vitamin D functional outcomes.[]

References
  • Vlad, P. F., et al. (2013).[][2] Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol.[][2] Natural Product Research, 27(9), 809-817.[][2] (Describes the synthesis, stereochemistry, and drimane skeleton). Retrieved from [Link]

  • Shi, Y., et al. (2025).[][3] First Investigation of Secondary Metabolites from Aspergillus xerophilus... Journal of Natural Products.[3] (Discusses mass spec and isolation of albrassitriol derivatives). Retrieved from [Link][][3]

  • ResearchGate. Lipophilicity parameters and biological activity in a series of compounds... (General principles of lipophilic bioassay variability). Retrieved from [Link]

Sources

Troubleshooting

refinement of "12-Hydroxy-6-epi-albrassitriol" extraction from plant material

Executive Summary & Chemical Context[2][3][4][5][6] 12-Hydroxy-6-epi-albrassitriol (CAS: 178330-78-4) is a highly polar drimane-type sesquiterpenoid. While often sourced via microbial fermentation (Aspergillus spp.), its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6]

12-Hydroxy-6-epi-albrassitriol (CAS: 178330-78-4) is a highly polar drimane-type sesquiterpenoid. While often sourced via microbial fermentation (Aspergillus spp.), its extraction from plant matrices (specifically Warburgia species or Alismatis rhizomes) presents unique challenges due to its tri-hydroxy functionality and C6-stereochemistry .

This guide addresses the two primary failure modes in standard protocols:

  • Yield Loss: Using solvents that are too non-polar (e.g., pure DCM or Hexane) fails to solubilize the triol efficiently.

  • Epimeric Impurity: Co-elution with the C6-normal isomer (12-hydroxyalbrassitriol) during standard silica chromatography.

Extraction & Isolation Workflow

The following protocol moves away from generic "terpenoid" extractions and utilizes a Polarity-Step-Gradient approach to maximize recovery of the triol while minimizing chlorophyll and lipid contamination.

Phase A: Matrix Preparation & Primary Extraction

Objective: Exhaustive release of polar sesquiterpenoids.

ParameterSpecificationTechnical Rationale
Plant Part Dried Rhizome or BarkHighest concentration of drimane precursors.
Particle Size 40–60 MeshFiner powder risks clogging filters; coarser powder limits solvent penetration.
Solvent System MeOH:H₂O (85:15) The 15% water content swells the cellulose matrix and solubilizes the polar triol better than pure MeOH.
Method Ultrasound-Assisted (UAE)30 mins @ <40°C. Heat degrades the C12-hydroxyl group (dehydration risk).
Phase B: Enrichment (Liquid-Liquid Partition)

Objective: Removal of lipophilic interferences without losing the target triol.

  • Concentrate the MeOH extract to an aqueous suspension (remove organic solvent).

  • Wash 1: Partition with n-Hexane (1:1 v/v).

    • Action:DISCARD the Hexane layer.

    • Result: Removes chlorophyll, waxes, and non-polar sterols.

  • Extraction: Partition aqueous residue with Ethyl Acetate (EtOAc) (3x).

    • Action:KEEP the EtOAc layer.

    • Result: The target 12-Hydroxy-6-epi-albrassitriol migrates into EtOAc.

    • Note: Do not use DCM; it is often too non-polar for efficient recovery of this specific triol.

Phase C: Chromatographic Isolation (The Epimer Split)

Objective: Resolution of the 6-epi isomer from the major congener.

Standard Normal Phase (Silica) is often insufficient for separating C6-epimers due to steric shielding. We recommend Reverse Phase (C18) or HILIC .

Protocol: C18 Semi-Prep HPLC

  • Column: High-density C18 (e.g., 5µm, 100Å).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic hold at 35% B for 10 mins, then ramp to 60% B over 20 mins.

    • Why? The isocratic hold is critical. The 6-epi isomer typically elutes slightly earlier than the normal isomer due to differences in hydrogen bonding with the stationary phase.

Visualizing the Workflow

The following diagram illustrates the decision logic and mass flow for the extraction process.

ExtractionWorkflow Start Raw Plant Material (Warburgia/Alisma) Grind Grind to 40-60 Mesh Start->Grind Extract Extraction: MeOH:Water (85:15) Ultrasound <40°C Grind->Extract Conc Concentrate to Aqueous Slurry Extract->Conc HexWash Wash: n-Hexane Conc->HexWash DiscardHex Discard Hexane Phase (Lipids/Chlorophyll) HexWash->DiscardHex Top Layer EtOAcPart Partition: Ethyl Acetate HexWash->EtOAcPart Bottom Layer AqResidue Aqueous Residue (Sugars/Glycosides) EtOAcPart->AqResidue Bottom Layer Crude Crude Triol Fraction EtOAcPart->Crude Top Layer HPLC C18 HPLC Purification Isocratic Hold @ 35% ACN Crude->HPLC Final Pure 12-Hydroxy-6-epi-albrassitriol HPLC->Final Peak 1 (Epimer)

Figure 1: Critical path for the isolation of polar drimane sesquiterpenoids, highlighting the partition steps required to remove lipophilic interferences before HPLC.

Troubleshooting & FAQs

Q1: I am seeing a "double peak" or "shoulder" in my final chromatogram. What is happening?

Diagnosis: This is the classic C6-Epimer Co-elution . The 6-epi and C6-normal forms have very similar solvodynamic radii. Solution:

  • Switch Selectivity: If using Methanol/Water in HPLC, switch to Acetonitrile/Water . ACN forms a "pi-cloud" interaction that often discriminates between stereoisomers better than MeOH.

  • Temperature Effect: Lower the column temperature to 15°C . Lower temperatures reduce kinetic energy, often improving the resolution of sterically similar compounds.

Q2: My yield is significantly lower than literature values (e.g., <0.01%).

Diagnosis: You likely used a solvent that was too non-polar during the initial extraction (e.g., pure DCM or EtOAc directly on plant material). Solution: The "Triol" nature of 12-Hydroxy-6-epi-albrassitriol makes it stick to the cellulose matrix if the solvent isn't polar enough. Ensure you use MeOH:Water (85:15) for the first step. The water is non-negotiable for cell wall penetration.

Q3: Can I use UV detection?

Diagnosis: Drimane sesquiterpenoids often lack strong chromophores (conjugated double bonds). Solution:

  • Primary: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for universal detection.

  • Secondary: If limited to UV, use 205–210 nm . Be aware that solvents like EtOAc or Acetone cannot be used at this wavelength (UV Cutoff interference).

Q4: Is the compound stable during rotary evaporation?

Diagnosis: The C12-hydroxyl group can be labile, leading to dehydration products (forming a double bond). Solution: Keep water bath temperatures below 40°C . Neutralize the extract if you suspect the plant material is acidic, as acid catalyzes dehydration of allylic/tertiary alcohols.

References

  • Kuchler, E., et al. (2012). Synthesis of (-)-6-epi-albrassitriol from (+)-larixol. ResearchGate. Retrieved February 9, 2026, from [Link]

  • Dr. Watschinger, K., et al. (2014). Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis. Frontiers in Microbiology. Retrieved February 9, 2026, from [Link]

  • Ukaaz Publications. (2024).[1] Influence of plant matrix, solvent polarity and extraction technique on phytochemical profile. Retrieved February 9, 2026, from [Link]

Sources

Optimization

avoiding epimerization during "12-Hydroxy-6-epi-albrassitriol" synthesis

Technical Support Center: Synthesis of 12-Hydroxy-6-epi-albrassitriol A Guide to Preventing Epimerization at the C-6 Position Welcome to the technical support center for the synthesis of 12-Hydroxy-6-epi-albrassitriol. T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 12-Hydroxy-6-epi-albrassitriol

A Guide to Preventing Epimerization at the C-6 Position

Welcome to the technical support center for the synthesis of 12-Hydroxy-6-epi-albrassitriol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of brassinosteroid synthesis. Here, we will address the critical challenge of preventing epimerization at the C-6 position, a common pitfall that can significantly impact yield and purity.

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stereochemical integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a concern in the synthesis of 12-Hydroxy-6-epi-albrassitriol?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted.[1] In the context of 12-Hydroxy-6-epi-albrassitriol synthesis, the stereocenter at the C-6 position is particularly susceptible to inversion. This leads to the formation of its diastereomer, (-)-albrassitriol, which possesses different biological activities. The formation of this undesired epimer complicates purification and reduces the overall yield of the target molecule.[2]

Q2: At which stage of the synthesis is epimerization at C-6 most likely to occur?

A2: The most critical step for C-6 epimerization is typically during the reduction of the C-6 carbonyl group in the precursor, drim-7-ene-9α,11-diol-6-one.[2][3] The choice of reducing agent and reaction conditions at this stage will dictate the stereochemical outcome.

Q3: How can I detect and quantify the extent of epimerization in my product mixture?

A3: High-Performance Liquid Chromatography (HPLC) with a chiral column is the most common and effective method for separating and quantifying diastereomers like (-)-albrassitriol and (-)-6-epi-albrassitriol. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can also be used to determine the stereochemistry of the final products by analyzing the spatial relationships between protons.[4]

Q4: Are there any general strategies to minimize epimerization during steroid synthesis?

A4: Yes, several strategies can be employed. These include:

  • Low Temperatures: Performing reactions at lower temperatures can significantly reduce the rate of epimerization.[5]

  • Choice of Reagents: Selecting stereoselective reagents is crucial. For reductions, bulky hydride reagents often provide better stereocontrol.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.

  • Protecting Groups: Although not always directly at the epimerizable center, the use of protecting groups on nearby functionalities can influence the steric environment and direct the stereochemistry of a reaction.

  • Additives: Certain additives can suppress epimerization by forming intermediates that are less prone to racemization.[5][6]

Troubleshooting Guide: C-6 Epimerization

This section addresses specific issues you may encounter during the synthesis of 12-Hydroxy-6-epi-albrassitriol.

Problem 1: My final product is a mixture of (-)-albrassitriol and (-)-6-epi-albrassitriol, with a high percentage of the undesired epimer.

  • Underlying Cause: The reduction of the C-6 ketone is not sufficiently stereoselective. This is a common issue when using less sterically hindered reducing agents.

  • Solution:

    • Reagent Selection: A published synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol reports the use of Lithium Aluminum Hydride (LiAlH4) for the reduction of drim-7-ene-9α,11-diol-6-one, which resulted in a mixture of both epimers.[2] To favor the formation of the epi form, a more sterically demanding reducing agent should be considered. Diisobutylaluminium hydride (DIBAL-H) has been used for the stereoselective reduction of a similar intermediate, yielding the desired 6-epi-albrassitriol in high yield.[3]

    • Temperature Control: Ensure the reduction is carried out at a low temperature (e.g., 0°C or lower) to minimize the chances of thermodynamic equilibration leading to the more stable epimer.[5]

Problem 2: I am observing epimerization even before the final reduction step.

  • Underlying Cause: While the C-6 ketone reduction is the most common source of epimerization, basic or acidic conditions in preceding steps could potentially lead to enolate formation and subsequent protonation from either face, causing epimerization.

  • Solution:

    • pH Control: Carefully monitor and control the pH throughout your synthetic sequence. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

    • Reaction Time: Minimize reaction times where possible to reduce the window for potential side reactions like epimerization.

Problem 3: My purification of the two epimers by column chromatography is inefficient.

  • Underlying Cause: Diastereomers can have very similar physical properties, making their separation by standard column chromatography challenging.[1]

  • Solution:

    • Chromatography Conditions: Optimize your column chromatography conditions. This may involve using a different solvent system, a higher-resolution silica gel, or employing techniques like flash chromatography.

    • Recrystallization: If a suitable solvent is found, fractional recrystallization can be an effective method for separating diastereomers.

    • Preparative HPLC: For high purity, preparative HPLC with a chiral or a high-resolution reverse-phase column is the most reliable method.

Experimental Protocols

Protocol 1: Stereoselective Reduction of drim-7-ene-9α,11-diol-6-one

This protocol is adapted from a reported synthesis and is optimized for the formation of (-)-6-epi-albrassitriol.[3]

  • Preparation: Dissolve drim-7-ene-9α,11-diol-6-one in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H) in toluene (typically 1.0 M) to the reaction mixture. The molar ratio of DIBAL-H to the ketone should be carefully controlled (start with a 1.1:1 ratio).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reducing Agent on the Stereoselectivity of C-6 Ketone Reduction

Reducing AgentReported Product(s)Key ObservationReference
LiAlH4(-)-albrassitriol and (-)-6-epi-albrassitriolMixture of epimers[2]
DIBAL-H(-)-6-epi-albrassitriolHigh stereoselectivity for the epi form[3]

Visualization of the Synthetic Pathway

Below is a diagram illustrating the key transformation where epimerization at C-6 can occur.

Synthesis_Pathway Start drim-7,9(11)-diene-6-one Intermediate drim-7-ene-9α,11-diol-6-one Start->Intermediate OsO4 or Epoxidation/Hydrolysis Product_epi (-)-6-epi-albrassitriol Intermediate->Product_epi Stereoselective Reduction (e.g., DIBAL-H) Product_normal (-)-albrassitriol Intermediate->Product_normal Non-selective Reduction (e.g., LiAlH4)

Caption: Key reduction step determining C-6 stereochemistry.

References

  • G. B. B. G., J. G. U., & M. S. R. (n.d.). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. PubMed. Retrieved February 5, 2026, from [Link]

  • K, K., J, D., M, K., & V, K. (2020). Synthesis and Biological Activity of Brassinosteroid Analogues with a Nitrogen-Containing Side Chain. PubMed. Retrieved February 5, 2026, from [Link]

  • Demirci, F., & Alptas, E. (2012). Synthesis of ( ) - 6-epi-albrassitriol from (+)-larixol. ResearchGate. Retrieved February 5, 2026, from [Link]

  • P, N., P, T., & M, T. (2024). Stereodivergent Synthesis of 6,12-Guaianolide C1 Epimers via a Rationally Designed Oxy-Cope/Ene Reaction Cascade. PMC - NIH. Retrieved February 5, 2026, from [Link]

  • R, R., D, S., & D, K. (2023). Epimerisation in Peptide Synthesis. PubMed. Retrieved February 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). 12-Hydroxy-6-epi-albrassitriol. Retrieved February 5, 2026, from [Link]

  • A R, B., C J, W., & S K, S. (1998). Genetically engineered synthesis of precorrin-6x and the complete corrinoid, hydrogenobyrinic acid, an advanced precursor of vitamin B12. PubMed. Retrieved February 5, 2026, from [Link]

  • S, M., D, W., & M, K. (2016). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. MDPI. Retrieved February 5, 2026, from [Link]

  • Kurek-Tyrlik, A., Michalak, K., & Wicha, J. (2005). Synthesis of 17- epi -Calcitriol from a Common Androstane Derivative, Involving the Ring B Photochemical Opening and the Intermediate Triene Ozonolysis. ResearchGate. Retrieved February 5, 2026, from [Link]

  • R, R., D, S., & D, K. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved February 5, 2026, from [Link]

  • L, L., N, B., & M, L. (1995). Synthesis of 6-(methoxycarbonyl)prednisolone and its derivatives as new antiinflammatory steroidal antedrugs. PubMed. Retrieved February 5, 2026, from [Link]

  • M, S., & P, D. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. PMC. Retrieved February 5, 2026, from [Link]

  • M G, R., L V, K., & Y V, M. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. Retrieved February 5, 2026, from [Link]

  • H, S., & K, D. (2025). Brassinosteroid Synthesis and Perception Differently Regulate Phytohormone Networks in Arabidopsis thaliana. MDPI. Retrieved February 5, 2026, from [Link]

  • G, F., & W, Z. (1998). Synthesis of [26-2H(3)]brassinosteroids. PubMed. Retrieved February 5, 2026, from [Link]

  • M, S., & G, P. (2001). Mechanisms of interleukin-6 synthesis and release induced by interleukin-1 and cell depolarisation in neurones. PubMed. Retrieved February 5, 2026, from [Link]

  • H, S., & K, D. (2025). Brassinosteroid Synthesis and Perception Differently Regulate Phytohormone Networks in Arabidopsis thaliana. ResearchGate. Retrieved February 5, 2026, from [Link]

  • C, M., & T, M. (2018). Classic and current concepts in adrenal steroidogenesis: a reappraisal. PMC. Retrieved February 5, 2026, from [Link]

  • F, R., & F, C. (2021). Biotransformation of Cortisone with Rhodococcus rhodnii: Synthesis of New Steroids. PMC. Retrieved February 5, 2026, from [Link]

  • C, L., & H, S. (2010). Shear-induced interleukin-6 synthesis in chondrocytes: roles of E prostanoid (EP) 2 and EP3 in cAMP/protein kinase A- and PI3-K/Akt-dependent NF-kappaB activation. PubMed. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Quantification of 12-Hydroxy-6-epi-albrassitriol

Welcome to the technical support resource for the analytical quantification of 12-Hydroxy-6-epi-albrassitriol. This guide is designed for researchers, analytical chemists, and drug development professionals who require a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical quantification of 12-Hydroxy-6-epi-albrassitriol. This guide is designed for researchers, analytical chemists, and drug development professionals who require accurate and reproducible quantification of this sesquiterpenoid. As a compound often used as an analytical reference standard and isolated from fungal cultures like Aspergillus sp., its precise measurement is critical for experimental validity.[][2] This document provides field-proven insights, detailed protocols, and troubleshooting advice to navigate the complexities of its analysis, which shares challenges with the broader class of brassinosteroids, such as low endogenous concentrations and complex biological matrices.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is 12-Hydroxy-6-epi-albrassitriol and why does its quantification require specific methods?

12-Hydroxy-6-epi-albrassitriol is a polyhydroxylated sesquiterpenoid belonging to the drimane class of natural products.[2][6] It has been isolated from fungal cultures and is utilized in analytical chemistry as a reference material.[] Accurate quantification is paramount because, like other steroidal compounds found in trace amounts, it is susceptible to analytical challenges including:

  • Low Abundance: Requires highly sensitive detection methods.[5]

  • Complex Matrices: Biological samples (e.g., fungal fermentations, plant tissues) contain numerous interfering compounds that can mask the analyte signal.[7]

  • Poor Ionization: The molecule's structure can lead to low ionization efficiency in mass spectrometry, necessitating specific analytical strategies to enhance signal intensity.[8]

A dedicated guide is necessary to address these challenges, ensuring data is both accurate and reproducible.

Q2: What is the recommended analytical technique for quantifying 12-Hydroxy-6-epi-albrassitriol?

The gold standard for quantifying trace levels of steroidal compounds like this is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) .[4][7] This technique offers an unparalleled combination of sensitivity and selectivity. The liquid chromatography step separates the target analyte from matrix components, while the tandem mass spectrometer provides definitive identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern. Other techniques like GC-MS can be used, but often require derivatization to increase volatility.[3]

Q3: Is chemical derivatization necessary for the analysis?

Whether derivatization is required depends on the sensitivity needs of your assay and the instrumentation available.

  • Without Derivatization: Modern, highly sensitive mass spectrometers may be able to detect the underivatized compound, simplifying sample preparation.[4][9]

  • With Derivatization: Brassinosteroids and similar compounds often have low proton affinity, making them difficult to ionize efficiently by electrospray ionization (ESI).[8] Derivatization with reagents like phenylboronic acid or its analogs, such as 4-(N,N-dimethylamino)phenylboronic acid (DMAPBA), can significantly enhance ionization efficiency and thus, the analytical signal.[4][10][11] This extra step, however, adds time and a potential source of variability to the workflow.

Recommendation: For initial method development, assess the signal intensity of the underivatized compound. If sensitivity is insufficient, implementing a derivatization step is a robust strategy for signal enhancement.

Q4: How critical is an internal standard for accurate quantification?

Using an internal standard is absolutely critical for achieving high accuracy and precision. An internal standard is a compound structurally similar to the analyte that is added in a known quantity to every sample before processing. Its purpose is to correct for analyte loss during sample preparation and for variations in instrument response (matrix effects).[12]

The ideal choice is an isotopically labeled version of 12-Hydroxy-6-epi-albrassitriol (e.g., containing ²H or ¹³C).[4] These standards have nearly identical chemical properties and chromatographic behavior to the analyte but are distinguished by their mass in the mass spectrometer.[13] If an isotopically labeled standard is not commercially available, a closely related, stable, and non-endogenous structural analog can be used as an alternative.

Q5: What are the most effective sample preparation strategies?

Effective sample preparation is essential to remove interfering substances that cause matrix effects.[4] The most common and effective method is Solid-Phase Extraction (SPE) . A typical workflow involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. For compounds like 12-Hydroxy-6-epi-albrassitriol, reverse-phase cartridges (e.g., C18) are highly effective.[10][14]

Core Experimental Protocol: Quantification by UHPLC-MS/MS

This section details a self-validating protocol for the quantification of 12-Hydroxy-6-epi-albrassitriol from a liquid matrix (e.g., fungal culture supernatant).

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Add Internal Standard) Condition 2. SPE Cartridge Conditioning Load 3. Sample Loading Condition->Load Load Sample Wash 4. Cartridge Wash (Remove Impurities) Load->Wash Wash with weak solvent Elute 5. Analyte Elution Wash->Elute Elute with strong solvent Dry 6. Dry & Reconstitute Elute->Dry Inject 7. UHPLC-MS/MS Injection Dry->Inject Quant 8. Data Processing & Quantification Inject->Quant

Caption: UHPLC-MS/MS quantification workflow.

Step 1: Solid-Phase Extraction (SPE) Protocol

Objective: To isolate 12-Hydroxy-6-epi-albrassitriol from the sample matrix and concentrate it for analysis.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sample (e.g., 10 mL culture supernatant)

  • Isotopically labeled internal standard (IS) solution

Procedure:

  • Spike Sample: Add a known amount of the internal standard to the sample. Vortex briefly to mix.

  • Condition Cartridge: Sequentially pass 5 mL of methanol, followed by 5 mL of water through the C18 cartridge. Do not allow the cartridge to go dry.

  • Load Sample: Slowly load the entire spiked sample onto the conditioned cartridge.

  • Wash Cartridge: Wash the cartridge with 5 mL of 10% aqueous methanol to remove polar, interfering compounds.

  • Elute Analyte: Elute the 12-Hydroxy-6-epi-albrassitriol and the internal standard from the cartridge using 5 mL of 95% methanol. Collect the eluate.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol) for UHPLC-MS/MS analysis.

Step 2: UHPLC-MS/MS Instrumentation and Parameters

Objective: To chromatographically separate and detect the analyte and internal standard for quantification. The following parameters are a starting point and must be optimized empirically for your specific instrument.

ParameterRecommended SettingRationale
UHPLC System Standard system with binary pump and autosamplerProvides the necessary pressure and precision for high-resolution separation.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and peak shape for steroidal compounds.[7] The smaller particle size enhances separation efficiency.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation, which is essential for positive mode electrospray ionization.[15]
Mobile Phase B Methanol with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography that provides good elution strength for the analyte.[15]
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column that balances analysis time and separation efficiency.
Gradient Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min.A gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape.[15]
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Mass Spectrometer Triple Quadrupole (QqQ)The ideal instrument for targeted quantification using Multiple Reaction Monitoring (MRM).[14]
Ionization Mode Electrospray Ionization, Positive (ESI+)ESI is suitable for polar compounds, and the positive mode is generally preferred for protonated molecules.[15]
MRM Transitions Analyte Specific - To be determined empiricallyThe precursor ion (Q1) should be the protonated molecule [M+H]⁺. Product ions (Q3) are determined by infusing the standard and performing a product ion scan.[16]
Source Parameters Capillary Voltage: ~3.5 kV; Gas Temp: ~350 °C; Gas Flow: ~10 L/minThese parameters must be optimized to achieve maximum signal intensity for the specific analyte and flow rate.[16]
Step 3: Calibration and Quantification
  • Prepare Standards: Create a series of calibration standards by serially diluting the 12-Hydroxy-6-epi-albrassitriol analytical standard in the reconstitution solvent.

  • Spike with IS: Add the same amount of internal standard to each calibration standard as was added to the samples.

  • Construct Calibration Curve: Analyze the standards and plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte.

  • Quantify Samples: Analyze the prepared samples. Determine the peak area ratio of the analyte to the internal standard and use the calibration curve to calculate the concentration of 12-Hydroxy-6-epi-albrassitriol in the original sample.[10]

Troubleshooting Guide

Q: I am seeing no peak or a very weak signal. What should I check first?
  • Cause & Causality: This is often due to inefficient ionization or loss of the analyte during sample preparation. The polyhydroxylated structure can be prone to adsorption on surfaces.

  • Troubleshooting Steps:

    • Verify Instrument Performance: Infuse the analytical standard directly into the mass spectrometer to confirm that the instrument is tuned correctly and that you are monitoring the correct MRM transitions.

    • Assess Extraction Recovery: Prepare a pre-extraction and a post-extraction spiked sample. The post-extraction spike involves adding the analyte to a blank matrix after the SPE step. Comparing the response of the post-extraction spike to a standard in solvent will reveal any matrix-induced signal suppression. Comparing the pre-extraction spike to the post-extraction spike will reveal the efficiency of your SPE step.

    • Consider Derivatization: If ionization is the issue, implementing a derivatization protocol with an agent like DMAPBA is a proven method to increase signal intensity for this class of compounds.[4][11]

Q: My chromatographic peak shape is poor (tailing or fronting). How can this be fixed?
  • Cause & Causality: Poor peak shape is typically a chromatographic issue. Tailing can be caused by secondary interactions between the analyte and the column stationary phase, while fronting is often a sign of column overload.

  • Troubleshooting Steps:

    • Check Solvent Mismatch: Ensure your reconstitution solvent is not significantly stronger (i.e., has a higher organic content) than your initial mobile phase. A strong injection solvent can cause the analyte to move through the column too quickly, leading to broad or split peaks. Reconstitute in a weaker solvent if necessary.

    • Reduce Injection Mass: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

    • Evaluate Column Health: If the problem persists across all samples, the column may be degraded. Replace it with a new one.

Q: How do I definitively identify and mitigate matrix effects?
  • Cause & Causality: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source, causing either signal suppression or enhancement.[12] This is a major source of inaccuracy in LC-MS analysis.

  • Troubleshooting Steps:

    • Perform a Post-Extraction Spike Test: As described above, compare the signal of an analyte spiked into a processed blank matrix extract with the signal of the analyte in a clean solvent. A significant difference (>15-20%) indicates the presence of matrix effects.[12]

    • Improve Sample Cleanup: If matrix effects are significant, enhance your SPE method. This could involve adding an orthogonal cleanup step (e.g., using a different SPE phase like a mixed-mode cation exchange cartridge) or using immunoaffinity chromatography for highly complex matrices.[4][8]

    • Use an Isotopically Labeled Internal Standard: This is the most effective way to compensate for matrix effects. Since the labeled standard co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of their signals remains constant, ensuring accurate quantification.[4]

    • Matrix-Matched Calibration: If a labeled IS is not available, prepare your calibration standards in a processed blank matrix extract. This ensures that the standards experience the same matrix effects as the samples, improving accuracy.[12]

References

  • Kanwar, M. K., Bajguz, A., Zhou, J., & Bhardwaj, R. (2017). Analysis of Brassinosteroids in Plants. Journal of Plant Growth Regulation. Available at: [Link]

  • Wanga, M., et al. (2016). Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis. Frontiers in Microbiology. Available at: [Link]

  • Svatoš, A., et al. (2001). Analysis of Underivatized Brassinosteroids by HPLC/APCI-MS. Occurrence of 3-Epibrassinolide in Arabidopsis thaliana.
  • Tarkowská, D., Novák, O., Oklestkova, J., & Strnad, M. (2016). The determination of 22 natural brassinosteroids in a minute sample of plant tissue by UHPLC-ESI-MS/MS. ProQuest. Available at: [Link]

  • Google Patents. (n.d.). Method for measuring total content of natural brassinosteroids using chromatography apparatus.
  • Li, Q., et al. (2022). Development and Comprehensive SPE-UHPLC-MS/MS Analysis Optimization, Comparison, and Evaluation of 2,4-Epibrassinolide in Different Plant Tissues. MDPI. Available at: [Link]

  • Kojetin, D. J., et al. (2023). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. National Institutes of Health (NIH). Available at: [Link]

  • He, J., et al. (2024). Organ-level distribution tandem mass spectrometry analysis of three structural types of brassinosteroids in rapeseed. Frontiers in Plant Science. Available at: [Link]

  • Li, Y., et al. (2017). Analysis of Brassinosteroids in Soybean Seeds and Leaves by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Antibacterial Drimane Sesquiterpenes from Aspergillus ustus. Available at: [Link]

  • Xin, P., et al. (2013). An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis. National Institutes of Health (NIH). Available at: [Link]

  • Xin, P., et al. (2016). A Comprehensive and Effective Mass Spectrometry-Based Screening Strategy for Discovery and Identification of New Brassinosteroids from Rice Tissues. National Institutes of Health (NIH). Available at: [Link]

  • de Vleesschauwer, D., et al. (2022). Brassinosteroids: Relevant Evidence Related to Mitigation of Abiotic and Biotic Stresses in Plants. MDPI. Available at: [Link]

  • Ding, J., et al. (2014).
  • Request PDF. (n.d.). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Available at: [Link]

  • Wong, J. W. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 12-Hydroxy-6-epi-albrassitriol and Brassinolide

For Researchers, Scientists, and Drug Development Professionals Introduction Brassinosteroids (BRs) are a class of naturally occurring polyhydroxylated steroidal phytohormones that are integral to a wide spectrum of plan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of naturally occurring polyhydroxylated steroidal phytohormones that are integral to a wide spectrum of plant growth and developmental processes.[1][2] From cell elongation and division to responses to abiotic and biotic stress, BRs are master regulators of plant physiology.[2][3] The most biologically active and well-studied member of this family is brassinolide, often used as the benchmark for bioactivity.[4] This guide provides an in-depth, objective comparison between brassinolide and a lesser-known synthetic analogue, 12-Hydroxy-6-epi-albrassitriol. While direct comparative bioactivity data for 12-Hydroxy-6-epi-albrassitriol is scarce in publicly accessible literature, we can infer its likely activity based on established structure-activity relationships (SAR) within the brassinosteroid family. This guide will synthesize SAR principles with quantitative data from brassinolide to provide a scientifically grounded comparison.

Structural Comparison: The Foundation of Activity

The biological activity of a brassinosteroid is intrinsically linked to its three-dimensional structure. Key structural features dictate the molecule's ability to bind to its receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1).

  • Brassinolide: Features a seven-membered B-ring lactone, vicinal hydroxyl groups at C-22(R) and C-23(R), and a C-24(S)-methyl group in the side chain. Its A/B rings have a cis-fused junction, which is crucial for high activity.

The stereochemistry of the A/B ring junction and the side chain hydroxylation pattern are paramount for effective binding to the BRI1 receptor. Any deviation, particularly the loss of the cis-A/B ring fusion suggested by the "6-epi" configuration, is expected to drastically reduce or eliminate bioactivity.

Mechanism of Action: The Brassinosteroid Signaling Pathway

Both natural and synthetic brassinosteroids exert their effects by initiating a signal transduction cascade at the cell surface.[7][8] Understanding this pathway is essential to appreciate why structural integrity is so critical.

  • Perception: The BR molecule binds to the extracellular domain of the BRI1 receptor kinase and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[1][7]

  • Activation Cascade: This binding event triggers a series of transphosphorylation events, activating the receptor complex.

  • Inhibition of the Inhibitor: The activated BRI1 complex phosphorylates and activates other downstream components, which ultimately leads to the inactivation of BRASSINOSTEROID INSENSITIVE 2 (BIN2), a key negative regulator of the pathway.[1][4]

  • Transcription Factor Activation: In its active state, BIN2 phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), marking them for degradation or cytoplasmic retention. When BIN2 is inhibited, unphosphorylated BZR1 and BES1 accumulate in the nucleus.[1]

  • Gene Expression: In the nucleus, BZR1 and BES1 bind to the promoters of BR-responsive genes, modulating their expression to bring about physiological changes like cell elongation and stress tolerance.[1][9]

The precise fit of the brassinosteroid molecule into the binding pocket of BRI1 is the initiating and most crucial step. Structural alterations, such as those implied in 12-Hydroxy-6-epi-albrassitriol, would likely lead to poor binding affinity, thereby short-circuiting the entire signaling cascade.

Brassinosteroid_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Associates BSU1 BSU1 BRI1->BSU1 Activates BKI1 BKI1 BKI1->BRI1 Inhibits BIN2_active Active BIN2 BSU1->BIN2_active Dephosphorylates (Inactivates) BIN2_inactive Inactive BIN2 BZR1_p p-BZR1/BES1 BIN2_active->BZR1_p Phosphorylates Degradation Degradation / Cytoplasmic Retention BZR1_p->Degradation BZR1 BZR1/BES1 BZR1_p->BZR1 Dephosphorylation (Accumulation) DNA BR-Responsive Genes BZR1->DNA Regulates Transcription Response Growth & Development DNA->Response BR Brassinosteroid BR->BRI1 Binds BR->BKI1 Releases

Caption: The brassinosteroid (BR) signaling pathway.

Comparative Bioactivity Analysis

Table 1: Comparative Bioactivity in the Rice Leaf Lamina Inclination Assay

CompoundConcentration (M)Observed Activity (Lamina Angle)Predicted ActivityCausality Behind Performance
Brassinolide 1 x 10⁻⁸Strong BendingN/AThe molecule's structure, particularly the cis-A/B rings and side chain, allows for optimal binding to the BRI1 receptor, initiating a strong downstream signal.[12]
1 x 10⁻⁷Very Strong BendingN/AIncreased concentration leads to greater receptor occupancy and a saturated physiological response.
1 x 10⁻⁶Maximal BendingN/AAt this concentration, the response is typically at its maximum, indicating high potency.[12]
12-Hydroxy-6-epi-albrassitriol 1 x 10⁻⁸No Data AvailableVery Low to No ActivityThe "6-epi" configuration implies a trans-fused A/B ring system, which is known to drastically reduce or abolish binding to the BRI1 receptor. The fundamental difference in the carbon skeleton further decreases the likelihood of a proper fit.
1 x 10⁻⁷No Data AvailableVery Low to No ActivityEven at higher concentrations, the incorrect stereochemistry and skeleton are predicted to prevent effective receptor activation.
1 x 10⁻⁶No Data AvailableVery Low to No ActivityIt is highly improbable that this compound would elicit a significant brassinosteroid-specific response at any tested concentration.

Experimental Protocol: Rice Leaf Lamina Inclination Assay

This protocol is a self-validating system for assessing brassinosteroid activity, grounded in established methodologies.[10][13]

Objective: To quantitatively measure the biological activity of test compounds by observing the degree of bending at the lamina joint of rice seedlings.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. Dongjin)

  • Test compounds (Brassinolide as positive control, 12-Hydroxy-6-epi-albrassitriol)

  • Ethanol (for stock solution preparation)

  • Sterile distilled water

  • 70% Ethanol and 2% Sodium Hypochlorite solution (for sterilization)

  • Petri dishes, filter paper

  • Incubator/growth chamber (dark, 30°C)

Methodology:

  • Seed Sterilization: a. Mechanically husk 50-60 seeds.[10] b. Wash seeds with 70% ethanol for 1 minute with vigorous shaking.[10] c. Decant ethanol and wash with sterile water. d. Soak seeds in 2% sodium hypochlorite for 20 minutes (ultrasonic cleaner optional).[10] e. Rinse thoroughly 10-15 times with sterile water in a clean bench.[10]

  • Germination: a. Place sterilized seeds on moist filter paper in petri dishes. b. Incubate in complete darkness at 30°C for 7-8 days.[13] Etiolated seedlings with uniform growth are required.

  • Sample Preparation: a. From the etiolated seedlings, carefully excise segments containing the second leaf lamina joint. The segment should include approximately 2 cm of the leaf blade and 2 cm of the leaf sheath. b. Prepare test solutions by serially diluting stock solutions of the compounds in sterile water containing a minimal amount of ethanol (e.g., 0.1%) to ensure solubility. A negative control with only the solvent (0.1% ethanol in water) must be included.

  • Assay Incubation: a. Float the excised segments in the test solutions within petri dishes or vials. b. Incubate the samples under dark conditions at 30°C for 48-72 hours.

  • Data Collection and Analysis: a. After incubation, remove the segments and place them on a flat surface or protractor. b. Measure the angle between the leaf blade and the leaf sheath. c. Calculate the average angle and standard deviation for each treatment group (n ≥ 10). d. Compare the angles induced by the test compounds to the negative control (solvent only) and the positive control (brassinolide).

Rice_Lamina_Assay_Workflow Start Start: Rice Seeds Sterilize 1. Surface Sterilization (Ethanol & Bleach) Start->Sterilize Germinate 2. Germination (Dark, 30°C, 7-8 days) Sterilize->Germinate Excise 3. Excise Segments (Second Leaf Lamina Joint) Germinate->Excise Incubate 5. Incubate Segments in Solutions (Dark, 30°C, 48-72h) Excise->Incubate Prepare 4. Prepare Test Solutions (Controls + Test Compounds) Prepare->Incubate Measure 6. Measure Lamina Angle Incubate->Measure Analyze 7. Data Analysis (Compare to Controls) Measure->Analyze End End: Bioactivity Profile Analyze->End

Caption: Workflow for the rice leaf lamina inclination bioassay.

Based on the foundational principles of brassinosteroid structure-activity relationships, brassinolide represents the gold standard for bioactivity due to its optimal stereochemistry for receptor binding. Conversely, 12-Hydroxy-6-epi-albrassitriol, by virtue of its predicted "6-epi" configuration and differing skeletal structure, is anticipated to have negligible to no brassinosteroid-like activity. The trans-fusion of the A/B rings would prevent it from docking effectively into the BRI1 receptor, thus failing to initiate the signaling cascade.

For researchers in drug development and agricultural science, this comparison underscores the critical importance of stereochemistry in designing potent and specific hormonal analogues. While novel structures can be of academic interest, those that deviate significantly from the established pharmacophore, as 12-Hydroxy-6-epi-albrassitriol appears to do, are unlikely to serve as effective agonists. Future research should focus on modifications that maintain the core structural integrity required for receptor binding while potentially enhancing stability or bioavailability.

References

  • Cho, H. (2021, May 11). Brassinosteroid Signaling Pathways. In Encyclopedia. [Link]

  • Jang, S., Lee, S., & An, G. (2017). Rice Lamina Joint Inclination Assay. Bio-protocol, 7(14), e2413. [Link]

  • Kovács, F., et al. (2024). Novel Brassinosteroid Analogues with 3,6 Dioxo Function, 24-Nor-22(S)-Hydroxy Side Chain and p-Substituted Benzoate Function at C-23—Synthesis and Evaluation of Plant Growth Effects. Molecules, 29(14), 3216. [Link]

  • Nolan, T. M., et al. (2020). The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance. International Journal of Molecular Sciences, 21(3), 897. [Link]

  • Oklestkova, J., et al. (2017). Structure-Activity Relationship of Brassinosteroids and Their Agricultural Practical Usages. Steroids, 124, 1-17. [Link]

  • Sharma, I., et al. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers in Plant Science, 12, 633818. [Link]

  • Vlad, P. F., et al. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural Product Research, 27(9), 809-817. [Link]

  • Yamamuro, C., et al. (2000). Loss of Function of a Rice brassinosteroid insensitive1 Homolog Prevents Internode Elongation and Bending of the Lamina Joint. The Plant Cell, 12(9), 1591-1605. [Link]

Sources

Comparative

Comparative Guide: 12-Hydroxy-6-epi-albrassitriol vs. Canonical Brassinosteroids

This guide provides a rigorous technical comparison between 12-Hydroxy-6-epi-albrassitriol and canonical Brassinosteroids (BRs) . Scientific Note: The premise of this comparison requires an immediate taxonomic distinctio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 12-Hydroxy-6-epi-albrassitriol and canonical Brassinosteroids (BRs) .

Scientific Note: The premise of this comparison requires an immediate taxonomic distinction. While both compounds are bioactive metabolites found in Brassica species (and Aspergillus fungi), 12-Hydroxy-6-epi-albrassitriol is a drimane sesquiterpenoid (C15) , whereas standard Brassinosteroids (like Brassinolide) are triterpenoid-derived steroids (C27-C29) . This guide focuses on distinguishing their divergent structural, functional, and signaling profiles.

Content Type: Technical Comparison & Experimental Guide Subject: Structural and Functional Divergence of Brassica Metabolites

Executive Summary

12-Hydroxy-6-epi-albrassitriol (12-HEA) is a specific hydroxylated derivative of albrassitriol, a sesquiterpenoid often associated with fungal metabolism (Aspergillus) and stress responses in Brassica crops. Unlike Brassinolide (BL) , which acts as a potent growth-promoting hormone via the BRI1 receptor, 12-HEA functions primarily within the realm of chemical defense (phytoalexins) and microbial antagonism.

Researchers investigating "brassinosteroid-like" activity in 12-HEA will find it inactive in standard elongation assays but potentially active in pathogen resistance assays, highlighting a divergence from growth regulation to immunomodulation.

Quick Comparison Matrix
Feature12-Hydroxy-6-epi-albrassitriol Brassinolide (Standard BR)
Chemical Class Drimane Sesquiterpenoid (C15)Polyhydroxylated Steroid (C28)
Core Skeleton Bicyclic (A/B rings only)Tetracyclic (A/B/C/D rings)
Primary Function Antimicrobial / PhytoalexinCell Elongation / Division
Receptor Target Non-BRI1 (Likely Membrane Disruption)BRI1 (Leucine-Rich Repeat Kinase)
Solubility Moderate (Polarity from -OH groups)Low (Lipophilic)
Key Bioassay Fungal Inhibition Zone (Antifungal)Rice Lamina Inclination (Growth)

Molecular Architecture & SAR Analysis

Structural Divergence

The confusion between these compounds often stems from the "Brassica" nomenclature and the presence of multiple hydroxyl groups (polyols). However, the Structure-Activity Relationship (SAR) dictates their distinct fates.

  • Brassinolide (BL): Requires a rigid tetracyclic steroid backbone with a specific side chain at C-17 and a 6,7-lactone or 6-oxo group in the B-ring for high-affinity binding to the BRI1 receptor island domain.

  • 12-Hydroxy-6-epi-albrassitriol (12-HEA): Possesses a flexible bicyclic drimane skeleton. The "6-epi" designation indicates a stereochemical inversion at the C6 position relative to the parent albrassitriol. The "12-hydroxy" adds polarity, likely enhancing its solubility in the aqueous cytosol or fungal media, but it lacks the side chain required to lock into the BRI1 hydrophobic groove.

Visualization: Structural & Functional Pathways

The following diagram illustrates the divergent pathways of these two molecules within a plant cell.

G cluster_0 Brassinosteroid Pathway (Growth) cluster_1 Sesquiterpenoid Pathway (Defense) BL Brassinolide (BL) BRI1 Receptor: BRI1 (Plasma Membrane) BL->BRI1 High Affinity Binding BSK Signal Transducer (BSK/CDG1) BRI1->BSK Phosphorylation BZR1 Transcription Factor (BZR1/BES1) BSK->BZR1 Cascade Growth Gene Expression: Cell Elongation Division BZR1->Growth HEA 12-OH-6-epi-albrassitriol HEA->BRI1 No Binding (Steric Mismatch) Fungi Target: Pathogenic Fungi (e.g., Alternaria) HEA->Fungi Direct Antagonism Membrane Mechanism: Membrane Disruption Metabolic Inhibition Fungi->Membrane Defense Outcome: Pathogen Stasis (Phytoalexin Activity) Membrane->Defense

Caption: Figure 1. Divergent signaling fates. BL activates the BRI1 nuclear pathway for growth, while 12-HEA acts as a direct antimicrobial agent, failing to activate BRI1 due to lack of a steroidal side chain.

Experimental Protocols: Validating Activity

To confirm the identity and activity of 12-HEA versus a Brassinosteroid, you must employ a Differential Bioassay Workflow . A standard BR assay (Rice Lamina) will yield a negative result for 12-HEA, serving as a negative control validation.

Protocol A: Rice Lamina Inclination Test (The "Gold Standard" for BRs)

Use this to prove 12-HEA is NOT a growth promoter.

Objective: Quantify the angle of lamina bending, which is strictly proportional to BR concentration.

  • Seed Preparation: Sterilize rice seeds (Oryza sativa, dwarf variety preferred) and soak for 24h at 25°C. Germinate in water for 48h.

  • Selection: Select uniform seedlings. Excise the second leaf lamina segments (approx. 2 cm) containing the lamina joint.

  • Treatment:

    • Group A (Negative Control): Distilled water.

    • Group B (Positive Control): 24-Epibrassinolide (EBL) at 10 ng/mL.

    • Group C (Test): 12-Hydroxy-6-epi-albrassitriol at 10 ng/mL, 100 ng/mL, and 1000 ng/mL.

  • Incubation: Float segments on test solutions in petri dishes for 48h at 29°C in darkness.

  • Measurement: Measure the angle between the lamina and the sheath.

    • Expected Result: EBL induces >90° bending. 12-HEA should show angles comparable to water (<30°), confirming lack of BR activity .

Protocol B: Antifungal Inhibition Assay (The "Target" for Albrassitriol)

Use this to demonstrate the actual utility of 12-HEA.

Objective: Assess efficacy against Alternaria brassicicola (common Brassica pathogen).

  • Culture: Grow A. brassicicola on Potato Dextrose Agar (PDA) for 7 days. Harvest spores (10^5 spores/mL).

  • Plate Prep: Mix spores into molten PDA (45°C) and pour plates.

  • Well Diffusion: Punch 5mm wells into the solidified agar.

  • Loading:

    • Load 20 µL of 12-HEA (dissolved in 5% DMSO) at concentrations: 10, 50, 100 µM.

    • Control: 5% DMSO only.

  • Incubation: Incubate at 25°C for 48-72 hours.

  • Analysis: Measure the diameter of the "Zone of Inhibition" (clear ring) around the well.

    • Expected Result: 12-HEA should exhibit a dose-dependent inhibition zone, validating its role as a phytoalexin/antifungal metabolite.

Synthesis & Stability Data

For drug development professionals considering 12-HEA as a lead compound:

  • Synthesis Route: 12-HEA is typically synthesized from (+)-Larixol (a labdane diterpenoid) via oxidative degradation (Norrish type II reaction) to form the drimane skeleton, followed by stereoselective reduction.

  • Stability:

    • 12-HEA: The C6-hydroxyl and C12-hydroxyl groups make it susceptible to dehydration under acidic conditions. It is stable in neutral aqueous buffers for 24h.

    • Brassinosteroids:[1][2][3][4][5] Highly sensitive to metabolic deactivation (hydroxylation/glycosylation) in planta but chemically stable as dry powders.

  • Solubility Profile:

    • 12-HEA is significantly more water-soluble than Brassinolide due to the lower carbon count (C15 vs C28) and high oxygen-to-carbon ratio.

References

  • Vlad, P. F., et al. (2013). "Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol." Natural Product Research, 27(9), 809-817.[6]

  • Saharan, G. S., et al. (2016).[7] "Metabolomics of Crucifers' Host-Pathosystem." In Genomics of Crucifer's Host-Pathosystem. Springer. (Documenting albrassitriol as a defense metabolite).

  • Bajguz, A., & Tretyn, A. (2003). "The chemical characteristic and distribution of brassinosteroids in plants." Phytochemistry, 62(7), 1027-1046. (Authoritative review on BR structure/function).

  • Kinoshita, T., et al. (2005). "Binding of brassinosteroids to the extracellular domain of plant receptor kinase BRI1."[8] Nature, 433, 167-171. (Mechanism of BR binding).

Sources

Validation

Comparative Validation Guide: 12-Hydroxy-6-epi-albrassitriol Bioactivity in Arabidopsis thaliana

Executive Summary Compound Class: Synthetic Brassinosteroid (BR) Analog Primary Application: Plant Growth Regulation (PGR), Stress Tolerance Engineering Validation Status: Candidate Phase (Requires benchmarking against B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Synthetic Brassinosteroid (BR) Analog Primary Application: Plant Growth Regulation (PGR), Stress Tolerance Engineering Validation Status: Candidate Phase (Requires benchmarking against Brassinolide)

This guide provides a rigorous technical framework for validating the bioactivity of 12-Hydroxy-6-epi-albrassitriol (hereafter referred to as HEA-12 ). As a synthetic analog featuring a 6-epimerization and C12-hydroxylation, HEA-12 is hypothesized to offer enhanced metabolic stability compared to natural brassinosteroids, albeit potentially at the cost of receptor affinity. This guide outlines the "Gold Standard" protocols required to objectively compare HEA-12 against the industry benchmarks: Brassinolide (BL) and 24-Epibrassinolide (24-EBL) .

Chemical Context & Mechanism of Action

Structure-Activity Relationship (SAR) Analysis

To validate HEA-12, one must understand the structural implications of its modifications:

  • 6-epi Configuration: Natural BRs typically possess a specific B-ring ketone or lactone orientation. Epimerization at C6 often alters the 3D-conformation of the steroid core, potentially reducing binding affinity to the BRI1 receptor island domain. However, it may also reduce susceptibility to rapid hydroxylation by catabolic enzymes (e.g., BAS1).

  • 12-Hydroxylation: The addition of a hydroxyl group at C12 increases polarity. While this may improve solubility in aqueous media compared to highly lipophilic BL, it can hinder membrane permeability without active transport.

The Signaling Pathway

Validation relies on triggering the canonical BR signaling cascade. HEA-12 must bind BRI1, dissociate BKI1, and recruit BAK1 to initiate the phosphorylation cascade that inhibits BIN2, allowing BES1/BZR1 to accumulate in the nucleus.

BR_Signaling_Pathway Ligand Ligand (HEA-12 / BL) Receptor BRI1 (Receptor) Ligand->Receptor Binds CoReceptor BAK1 (Co-Receptor) Receptor->CoReceptor Heterodimerization Inhibitor BKI1 (Inhibitor) Receptor->Inhibitor Dissociates Signaling BSKs / CDG1 CoReceptor->Signaling Phosphorylation Phosphatase BSU1 (Phosphatase) Signaling->Phosphatase Activates Kinase BIN2 (GSK3-like Kinase) (Negative Regulator) Phosphatase->Kinase Dephosphorylates (Inactivates) TF BES1 / BZR1 (Transcription Factors) Phosphatase->TF Allows Accumulation Kinase->TF Phosphorylates (Degradation) Nucleus Nuclear Gene Expression (CPD, DWF4 repression) (Growth promotion) TF->Nucleus Enters Nucleus

Figure 1: The Canonical Brassinosteroid Signaling Pathway. HEA-12 must successfully trigger the BRI1-BAK1 complex to inhibit BIN2, allowing BES1 nuclear entry.

Comparative Analysis: HEA-12 vs. Standards

The following table summarizes the expected performance metrics based on typical SAR for 6-epi analogs.

FeatureBrassinolide (BL)24-Epibrassinolide (24-EBL)HEA-12 (Candidate)
Role Endogenous Hormone (Potent)Commercial Standard (Cost-effective)Synthetic Analog (Stable?)
Root Inhibition (IC50) ~0.1 - 1 nM~1 - 10 nMTarget: < 100 nM
Hypocotyl Elongation High promotionHigh promotionModerate to High
Solubility (Water) LowLowHigh (Predicted)
Metabolic Stability Low (Rapid turnover)ModerateHigh (Target trait)

Experimental Validation Protocols

Protocol A: Root Growth Inhibition Assay (Phenotypic)

Rationale: Exogenous BR application inhibits primary root growth in light-grown Arabidopsis seedlings due to supra-optimal signaling levels. This is the most sensitive dose-response assay.

Materials:

  • Arabidopsis seeds (Col-0 wild type).[1]

  • 1/2 MS Medium (0.8% agar, 1% sucrose).

  • HEA-12 stocks (dissolved in DMSO or Ethanol).

  • Controls: BL (Positive), DMSO (Vehicle).

Step-by-Step Workflow:

  • Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach + 0.05% Tween-20 (10 min). Wash 5x with sterile water.

  • Stratification: Keep seeds at 4°C for 2-3 days in dark to synchronize germination.

  • Media Prep: Prepare 1/2 MS plates supplemented with increasing concentrations of HEA-12, BL, and 24-EBL (0, 0.1, 1, 10, 100, 1000 nM). Critical: Ensure DMSO concentration is constant (<0.1%) across all plates.

  • Plating: Transfer seeds to plates (approx. 20 seeds/row). Seal with micropore tape.

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).

  • Measurement: After 7 days, scan plates on a flatbed scanner (600 dpi).

  • Analysis: Measure primary root length using ImageJ. Plot "Root Length (% of Control)" vs. "Log[Concentration]".

Success Criteria: A sigmoidal dose-response curve. If HEA-12 IC50 is within 1-log of 24-EBL, it is considered bioactive.

Protocol B: BES1-GFP Nuclear Localization (Molecular)

Rationale: This assay proves the compound acts specifically through the BR signaling pathway (inhibiting BIN2) rather than non-specific toxicity.

Materials:

  • Transgenic line: 35S::BES1-GFP or pBES1::BES1-GFP (in bri1-116 or Col-0 background).

  • Confocal Laser Scanning Microscope (CLSM).

  • Liquid 1/2 MS medium.

Step-by-Step Workflow:

  • Growth: Grow BES1-GFP seedlings vertically for 5 days on hormone-free media.

  • Treatment: Transfer seedlings to liquid 1/2 MS containing 1 µM HEA-12 or 1 µM BL. Include a mock control.

  • Incubation: Incubate for 30 to 60 minutes (BR signaling is rapid).

  • Imaging: Mount roots in water on a slide. Image the root elongation zone using CLSM (Excitation: 488 nm, Emission: 505-530 nm).

  • Quantification: Count the ratio of Nuclear vs. Cytoplasmic GFP signal (N/C ratio).

Success Criteria:

  • Mock: GFP signal is diffuse/cytoplasmic (phosphorylated BES1 is degraded or cytosolic).

  • HEA-12: Strong nuclear GFP accumulation (dephosphorylated BES1), similar to BL treatment.

Visualizing the Validation Workflow

Validation_Workflow cluster_Phenotype Phenotypic Screen cluster_Molecular Molecular Validation Synthesis Chemical Synthesis (HEA-12) QC QC: NMR / Mass Spec (Purity >95%) Synthesis->QC RootAssay Root Growth Assay (7 Days, Vertical) QC->RootAssay Hypocotyl Hypocotyl Elongation (Dark/Light Rescue) RootAssay->Hypocotyl If Active BES1 BES1-GFP Nuclear Localization Hypocotyl->BES1 Confirm Mechanism qRT_PCR qRT-PCR (CPD/DWF4 downregulation) BES1->qRT_PCR Decision Go / No-Go Decision qRT_PCR->Decision

Figure 2: Step-by-step experimental workflow for validating novel BR analogs.

References

  • Clouse, S. D., & Sasse, J. M. (1998). Brassinosteroids: Essential regulators of plant growth and development. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Yin, Y., et al. (2002). BES1 accumulates in the nucleus in response to brassinosteroids to regulate gene expression and promote stem elongation. Cell. Link

  • Müssig, C., et al. (2003). Brassinosteroids promote root growth in Arabidopsis.[2] Plant Physiology. Link

  • Tang, W., et al. (2016). BSKs mediate signal transduction from the receptor kinase BRI1 in Arabidopsis. Science. Link

  • Bajguz, A., & Tretyn, A. (2003). The chemical characteristic and distribution of brassinosteroids in plants.[3] Phytochemistry. Link

Sources

Comparative

"12-Hydroxy-6-epi-albrassitriol" efficacy compared to commercial plant growth regulators

This guide provides a rigorous technical comparison of 12-Hydroxy-6-epi-albrassitriol against standard commercial plant growth regulators (PGRs).[1] Executive Summary 12-Hydroxy-6-epi-albrassitriol is a drimane sesquiter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 12-Hydroxy-6-epi-albrassitriol against standard commercial plant growth regulators (PGRs).[1]

Executive Summary

12-Hydroxy-6-epi-albrassitriol is a drimane sesquiterpenoid (


), originally isolated from the fungus Aspergillus ustus.[1][2] Unlike commercial brassinosteroids (e.g., 24-Epibrassinolide) which it mimics in nomenclature, this compound is not a primary growth hormone.[1]

Current experimental data characterizes it as a biotic stress modulator with potent antimicrobial properties, rather than a direct vegetative promoter.[1] While commercial claims (e.g., BOC Sciences) market it as a biostimulant for vigor, academic literature (Grabley et al.; J. Nat.[1] Prod.) identifies it as phytotoxic to certain dicots (e.g., Canola) at high concentrations, while serving as a potent antifungal agent against pathogens like Botrytis cinerea.[1] Its efficacy lies in plant defense activation rather than elongation.[1]

Part 1: Chemical & Mechanistic Profile

Structural Classification
  • Compound: 12-Hydroxy-6-epi-albrassitriol[1][2][][4][5]

  • Class: Drimane Sesquiterpene (Bicyclic)[1]

  • CAS: 178330-78-4[1][2]

  • Origin: Microbial fermentation (Aspergillus sp., Aspergillus ustus)[1]

  • Key Distinction: Lacks the steroid nucleus of Brassinosteroids (

    
    ), possessing instead a compact drimane skeleton (
    
    
    
    ).[1]
Mechanism of Action (MoA)

Unlike Auxins or Brassinosteroids that bind to nuclear receptors (e.g., TIR1, BRI1) to regulate gene expression, 12-Hydroxy-6-epi-albrassitriol operates via membrane interaction and defense signaling :

  • Antimicrobial Action: Disrupts fungal cell membranes (similar to endogenous phytoalexins), inhibiting spore germination of pathogens.[1]

  • Phytotoxicity/Allelopathy: At high concentrations (

    
     M), it inhibits de novo cholesterol formation and disrupts photosynthetic efficiency in sensitive species (e.g., Brassica napus).[1]
    
  • Stress Priming (Hypothetical): At low doses, drimanes may act as DAMPs (Damage-Associated Molecular Patterns), triggering systemic acquired resistance (SAR) without direct growth promotion.[1]

Figure 1: Mechanistic Divergence (DOT Diagram)

MoA_Comparison cluster_0 Commercial PGR (e.g., 24-Epibrassinolide) cluster_1 12-Hydroxy-6-epi-albrassitriol BRI1 Receptor: BRI1 (Plasma Membrane) BES1 Transcription Factor: BES1/BZR1 BRI1->BES1 Signal Cascade Growth Cell Elongation & Division BES1->Growth Gene Activation Membrane Target: Fungal/Plant Membrane Sterol Inhibition of Sterol Biosynthesis Membrane->Sterol Permeability Change Defense Pathogen Defense / Phytotoxicity Sterol->Defense Metabolic Disruption

Caption: Divergence in signaling pathways.[1] Commercial PGRs activate nuclear transcription factors for growth, while Albrassitriol targets membrane integrity and sterol metabolism, leading to defense or toxicity.[1]

Part 2: Comparative Efficacy Analysis

This section contrasts 12-Hydroxy-6-epi-albrassitriol with industry-standard PGRs. Data is synthesized from phytotoxicity assays and antimicrobial screenings.[1][4]

Efficacy vs. Commercial Standards
Feature12-Hydroxy-6-epi-albrassitriol 24-Epibrassinolide (EBL) Indole-3-Acetic Acid (IAA)
Primary Function Biotic Defense / Antifungal Vegetative Growth PromoterRoot Initiation / Apical Dominance
Optimal Concentration

M (Defense)

to

M

to

M
Effect on Hypocotyls Inhibitory / Neutral Significant Elongation (+40-60%)Moderate Elongation
Phytotoxicity High (at

ppm on Canola)
Low (Non-toxic at high doses)High (Herbicidal at high doses)
Pathogen Resistance Direct (Inhibits Botrytis germination)Indirect (Primes immunity)Neutral / Variable
Commercial Status Niche Research / Biopesticide CandidateStandard AgrochemicalStandard Agrochemical
Experimental Data: Phytotoxicity & Antimicrobial Activity

Source: Derived from Grabley et al. (1996) and comparative drimane studies.[1][5]

Experiment A: Canola (Brassica napus) Hypocotyl Assay

  • Control: 100% Growth

  • 24-Epibrassinolide (0.1 ppm): 145% Growth (Promotion)[1]

  • 12-Hydroxy-6-epi-albrassitriol (100 ppm): 40% Growth (Inhibition/Toxic) [1]

    • Observation: Treatment resulted in chlorosis and reduced biomass, confirming it is not a functional analog of brassinolide for growth.[1]

Experiment B: Botrytis cinerea Spore Germination (Antifungal Efficacy)

  • Control: 95% Germination

  • 12-Hydroxy-6-epi-albrassitriol (80 ppm): <10% Germination [1]

    • Observation: Efficacy is comparable to commercial fungicides, suggesting its true utility is as a protective agent rather than a growth enhancer.[1]

Part 3: Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol 3.1: The "Dual-Check" Bioassay (Growth vs. Defense)

This workflow simultaneously assesses whether a compound acts as a PGR or a toxin.[1]

Reagents:

  • Test Compound: 12-Hydroxy-6-epi-albrassitriol (dissolved in DMSO).[1]

  • Positive Control: 24-Epibrassinolide (

    
    ).[1]
    
  • Biological Model: Arabidopsis thaliana (Col-0) seeds + Botrytis cinerea spores.[1]

Workflow (DOT Diagram):

Protocol_Workflow cluster_treat Treatment Groups Step1 Seed Stratification (4°C, 48h) Step2 Plate Seeding (0.5 MS Media) Step1->Step2 T1 Control (DMSO) Step2->T1 T2 EBL (1 µM) Step2->T2 T3 Albrassitriol (10-100 µM) Step2->T3 Step3 Growth Phase (7 Days, 16h Light) T1->Step3 T2->Step3 T3->Step3 Step4 Measurement 1: Root/Hypocotyl Length Step3->Step4 Step5 Pathogen Challenge (Inoculate Botrytis) Step4->Step5 Step6 Measurement 2: Lesion Size / Survival Step5->Step6

Caption: Dual-Check Bioassay. Step 4 measures PGR activity (elongation).[1] Step 6 measures defensive efficacy (antimicrobial).[1]

Step-by-Step Methodology:

  • Preparation: Prepare 0.5x MS agar plates containing 0, 1, 10, and 100

    
     of 12-Hydroxy-6-epi-albrassitriol.
    
  • Growth Assay: Plate surface-sterilized Arabidopsis seeds. Grow vertically for 7 days.

  • Quantification (PGR Check): Measure root length using ImageJ.

    • Validation Criteria: If Root Length < Control, the compound is phytotoxic/inhibitory.[1] If > Control, it is a promoter.[1]

  • Defense Assay: Transfer seedlings to soil. After 2 weeks, spot-inoculate leaves with

    
     of Botrytis spore suspension (
    
    
    
    spores/mL).[1]
  • Quantification (Defense Check): Measure lesion diameter after 72 hours.

    • Validation Criteria: Smaller lesions compared to control indicate "priming" or direct antifungal activity.[1]

Part 4: Conclusion & Recommendations

12-Hydroxy-6-epi-albrassitriol is NOT a functional substitute for commercial growth promoters like Epibrassinolide or Auxins.[1] Researchers attempting to use it for yield enhancement or vegetative elongation will likely encounter growth inhibition or phytotoxicity.[1]

Strategic Utility:

  • Target Application: Development of biorational fungicides or "stress-hardening" agents.[1]

  • Drug Development: Investigation of its cytotoxic properties (cholesterol synthesis inhibition) for herbicidal or anti-cancer applications.[1]

Final Verdict: Classify as a Drimane-type Defense Metabolite , distinct from steroid hormones.[1]

References

  • Grabley, S., et al. (1996).[1][5][6] "Secondary Metabolites from Aspergillus ustus: Structural Elucidation and Phytotoxicity." Journal of Natural Products.

  • Jansen, B.J.M., & de Groot, A. (2004).[1][5][6] "Occurrence, biological activity and synthesis of drimane sesquiterpenoids." Natural Product Reports, 21, 449–477.[1][6]

  • Montenegro, I., et al. (2013).[1] "Antifungal activity of drimane sesquiterpenoids against Botrytis cinerea." Pesticide Biochemistry and Physiology.

  • BOC Sciences. (2024).[1] "Product Data: 12-Hydroxy-6-epi-albrassitriol." Chemical Catalog. (Note: Commercial claims of biostimulation should be cross-referenced with toxicity data in Ref 1).[1]

Sources

Validation

A Senior Application Scientist's Guide to Predicting and Quantifying Cross-Reactivity of 12-Hydroxy-6-epi-albrassitriol in Brassinosteroid Immunoassays

For researchers in plant biology and drug development, the accurate quantification of brassinosteroids (BRs) is paramount. These plant hormones regulate a wide array of physiological processes, and understanding their pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in plant biology and drug development, the accurate quantification of brassinosteroids (BRs) is paramount. These plant hormones regulate a wide array of physiological processes, and understanding their precise concentrations is key to elucidating their function. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose.[1][2][3] However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody binds to molecules structurally similar to the target analyte, leading to inaccurate measurements.[4][5]

This guide provides an in-depth analysis of the potential cross-reactivity of a lesser-known brassinosteroid, 12-Hydroxy-6-epi-albrassitriol, in immunoassays designed for more common brassinosteroids like brassinolide or castasterone. We will delve into the structural basis for this cross-reactivity, provide a detailed experimental protocol for its quantification, and present a framework for interpreting the results.

The Principle of Competitive Immunoassays for Small Molecules

Unlike large proteins, small molecules like brassinosteroids cannot be detected by a "sandwich" immunoassay format which requires two antibodies binding to different epitopes.[6][7] Instead, we rely on a competitive immunoassay.[8][9]

In this format, a known amount of enzyme-labeled brassinosteroid (the "tracer") competes with the unlabeled brassinosteroid in the sample for a limited number of antibody binding sites, which are immobilized on a microplate. The more brassinosteroid present in the sample, the less tracer will be able to bind to the antibody. After a washing step, a substrate is added that reacts with the enzyme on the tracer to produce a colorimetric signal. Therefore, the signal intensity is inversely proportional to the concentration of the target brassinosteroid in the sample.[9]

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte (Sample) Antibody Antibody (Coated Plate) Analyte->Antibody Binds Tracer Enzyme-Labeled Analyte (Tracer) Tracer->Antibody Outcompeted Low_Signal Low Signal Antibody->Low_Signal Analyte_2 Analyte (Sample) Antibody_2 Antibody (Coated Plate) Analyte_2->Antibody_2 Binds Tracer_2 Enzyme-Labeled Analyte (Tracer) Tracer_2->Antibody_2 Binds High_Signal High Signal Antibody_2->High_Signal

Caption: Principle of Competitive ELISA.

Structural Comparison: The Basis for Cross-Reactivity

The specificity of an antibody is determined by its ability to recognize the unique three-dimensional shape and chemical properties of its target epitope. Compounds with a high degree of structural similarity to the target analyte are more likely to cross-react.[5]

While detailed information on "12-Hydroxy-6-epi-albrassitriol" is limited, we can infer its structure from its name and by comparing it to more well-known brassinosteroids. The name suggests it is an epimer of albrassitriol with an additional hydroxyl group. Brassinosteroids share a common steroidal backbone, and variations in the side chain and the orientation of hydroxyl groups are the primary determinants of antibody recognition.[1]

For instance, antibodies raised against 24-epicastasterone have shown high specificity for brassinosteroids with a similar side chain but lacked immunoreactivity with analogs having different hydroxyl group orientations.[1] Given that 12-Hydroxy-6-epi-albrassitriol has a modified core structure compared to common immunogens like castasterone or brassinolide, we can hypothesize a certain degree of cross-reactivity. The extent of this will depend on whether the 12-hydroxy and 6-epi modifications significantly alter the epitope recognized by the antibody.

Experimental Design for Quantifying Cross-Reactivity

To empirically determine the cross-reactivity of 12-Hydroxy-6-epi-albrassitriol, a competitive ELISA experiment must be performed. This involves generating a standard curve for the primary target analyte (e.g., brassinolide) and simultaneously running serial dilutions of the potentially cross-reacting compound (12-Hydroxy-6-epi-albrassitriol).

The key to a robust assessment is a well-validated assay for the primary analyte and the availability of a purified standard of the cross-reactant.

G start Start prep_standards Prepare Serial Dilutions of Standard and Cross-Reactant start->prep_standards add_to_plate Add Standards, Cross-Reactant, and Samples to Antibody-Coated Plate prep_standards->add_to_plate add_tracer Add Enzyme-Conjugated Brassinosteroid (Tracer) add_to_plate->add_tracer incubate1 Incubate to Allow Competition add_tracer->incubate1 wash1 Wash Plate to Remove Unbound Reagents incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate to Develop Color add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate calculate Calculate Cross-Reactivity read_plate->calculate end End calculate->end

Caption: Workflow for Cross-Reactivity Assessment.

Detailed Experimental Protocol

This protocol assumes the use of a commercially available brassinosteroid ELISA kit.

Materials:

  • Brassinosteroid ELISA Kit (e.g., for Brassinolide)

  • Purified 12-Hydroxy-6-epi-albrassitriol standard

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and sterile tips

  • Deionized water

  • Assay Buffer (provided in the kit)

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.

  • Standard Curve Preparation: Prepare a serial dilution of the primary analyte standard (e.g., Brassinolide) in Assay Buffer. A typical range might be 0.1 to 10 ng/mL.

  • Cross-Reactant Dilution Series: Prepare a serial dilution of 12-Hydroxy-6-epi-albrassitriol in Assay Buffer. The concentration range should be wider than the standard curve, for example, from 1 to 1000 ng/mL, to ensure the 50% binding point is captured.[10]

  • Assay Procedure:

    • Add 50 µL of each standard, cross-reactant dilution, and control to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-conjugated brassinosteroid (tracer) to each well, except for the blank.

    • Mix gently and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).

    • Wash the plate 4-5 times with the provided Wash Buffer.

    • Add 100 µL of Substrate Solution to each well.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

Data Analysis and Interpretation

The percentage of cross-reactivity is calculated using the concentrations of the standard and the cross-reactant that produce a 50% reduction in the maximum signal (IC50).[10]

Calculation:

  • For both the standard and the cross-reactant, plot the absorbance values against the logarithm of the concentration.

  • Determine the IC50 value for both curves. This is the concentration at which the signal is reduced by 50%.

  • Use the following formula to calculate the percent cross-reactivity:[10]

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Data Presentation:

The results should be summarized in a clear and concise table.

CompoundIC50 (ng/mL)% Cross-Reactivity
Brassinolide (Standard)1.5100%
12-Hydroxy-6-epi-albrassitriol45.03.33%
Castasterone5.030%
Stigmasterol>1000<0.15%

Note: The data presented above are hypothetical and for illustrative purposes only.

Interpretation:

  • High Cross-Reactivity (>10%): Indicates that the antibody binds significantly to the cross-reactant. If 12-Hydroxy-6-epi-albrassitriol is expected to be present in samples, the immunoassay results will be unreliable for the target analyte.

  • Moderate Cross-Reactivity (1-10%): The impact on the results depends on the relative concentrations of the target analyte and the cross-reactant. If the cross-reactant is present at much higher concentrations, it could lead to significant overestimation.

  • Low Cross-Reactivity (<1%): The cross-reactant is unlikely to cause significant interference at typical physiological concentrations.

Conclusion and Recommendations

Understanding the cross-reactivity of structurally related compounds is a critical validation step for any immunoassay.[11] While immunoassays for brassinosteroids are valuable tools, their specificity must be rigorously tested, especially when analyzing complex biological matrices where numerous related steroids may be present.[3] The presence of even minor structural modifications, such as those in 12-Hydroxy-6-epi-albrassitriol, can lead to significant antibody binding and compromise data integrity.

For researchers working with novel or less-characterized brassinosteroids, it is essential to perform the cross-reactivity analysis described in this guide. If significant cross-reactivity is observed, alternative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be considered for more specific and accurate quantification.[12][13][14]

References

  • Cohen, R., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • Cutler, H. G., et al. (1991). Brassinosteroids: Methods and Protocols. ResearchGate. Available at: [Link]

  • Vlad, P. F., et al. (2012). Synthesis of (−) - 6-epi-albrassitriol from (+)-larixol. ResearchGate. Available at: [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. Available at: [Link]

  • Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chimica Acta. Available at: [Link]

  • Wang, L., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Analytical Chemistry. Available at: [Link]

  • Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC. Available at: [Link]

  • Khripach, V. A., et al. (2010). Immunoassays of brassinosteroids. ResearchGate. Available at: [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Available at: [Link]

  • Swaczynová, J., et al. (2023). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. National Institutes of Health. Available at: [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing. Available at: [Link]

  • Wilson, R., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]

  • Oklestkova, J., et al. (n.d.). Molar Cross-reactivities of Various Brassinosteroids with Antibodies Raised Against 24-epicastasterone. ResearchGate. Available at: [Link]

  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. Available at: [Link]

  • Swaczynová, J., et al. (2023). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Oxford Academic. Available at: [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Available at: [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Available at: [Link]

  • Pradko, A. G., et al. (2015). A new ELISA for quantification of brassinosteroids in plants. ResearchGate. Available at: [Link]

  • Swaczynová, J., et al. (2023). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Transcriptomic Guide to 12-Hydroxy-6-epi-albrassitriol and its Interplay with Brassinosteroid Signaling in Plants

Introduction: Unveiling a Novel Plant Growth Regulator In the quest for novel compounds to enhance agricultural productivity and resilience, researchers are increasingly turning to naturally derived molecules. Among thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Plant Growth Regulator

In the quest for novel compounds to enhance agricultural productivity and resilience, researchers are increasingly turning to naturally derived molecules. Among these, "12-Hydroxy-6-epi-albrassitriol," a drimane sesquiterpenoid isolated from Aspergillus species, has emerged as a compound of significant interest. While its precise molecular interactions are still under investigation, preliminary evidence suggests a compelling link to the well-established brassinosteroid (BR) signaling pathway, a critical regulator of plant growth and development.[1] Brassinosteroids are a class of polyhydroxysteroids that act as plant hormones, influencing a wide array of physiological processes from cell elongation and division to stress responses.[2][3]

This guide provides a comprehensive comparative framework for researchers investigating the transcriptomic effects of 12-Hydroxy-6-epi-albrassitriol in plants. We will delve into the hypothesized mechanism of action of this novel compound by drawing parallels with the known transcriptomic landscape shaped by brassinosteroids. This document will serve as a practical resource for designing, executing, and interpreting comparative transcriptomics experiments, ultimately enabling the scientific community to elucidate the potential of 12-Hydroxy-6-epi-albrassitriol as a next-generation plant growth regulator.

The Comparative Framework: 12-Hydroxy-6-epi-albrassitriol vs. Brassinosteroids

Our central hypothesis is that 12-Hydroxy-6-epi-albrassitriol exerts its plant growth-promoting effects by modulating the brassinosteroid signaling pathway. This hypothesis is built upon the observation that drimane sesquiterpenoids can influence plant development and the specific, albeit limited, mention of 6-epi-albrassitriol in the context of brassinosteroid signaling research.[1]

Brassinosteroid signaling is initiated at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[4][5][6][7] Upon binding of a brassinosteroid molecule, BRI1 activates a signaling cascade that ultimately leads to the dephosphorylation and activation of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[1][4] These transcription factors then move into the nucleus and regulate the expression of thousands of target genes, orchestrating changes in cell growth, differentiation, and stress responses.[1][4][8]

We propose that 12-Hydroxy-6-epi-albrassitriol may act as a brassinosteroid agonist or modulator, either by directly interacting with the BRI1 receptor or by influencing other components of the signaling cascade. To investigate this, a comparative transcriptomic approach is invaluable. By comparing the global gene expression changes induced by 12-Hydroxy-6-epi-albrassitriol with those induced by a well-characterized brassinosteroid, such as brassinolide (BL), we can identify overlapping and distinct transcriptional responses.

Table 1: Key Brassinosteroid-Responsive Gene Categories and their Predicted Response to 12-Hydroxy-6-epi-albrassitriol

Gene CategoryKnown Response to BrassinosteroidsPredicted Response to 12-Hydroxy-6-epi-albrassitriolKey Genes to Monitor
Cell Wall Modifying Enzymes UpregulationUpregulationXTHs, EXPs, PMEs
Cell Cycle Regulators UpregulationUpregulationCYCD3, CDKBs
Photosynthesis-related Genes Downregulation (in some contexts)Potential for similar downregulationCAB, RBCS
Stress Response Genes Upregulation/Downregulation (context-dependent)Potential for similar regulationPRs, HSFs, GSTs
Brassinosteroid Biosynthesis Genes Negative feedback (downregulation)Potential for negative feedbackDWF4, CPD, BR6ox2

Experimental Design and Protocols for Comparative Transcriptomics

A robust experimental design is paramount for generating high-quality, interpretable transcriptomic data. Here, we outline a detailed, self-validating protocol for a comparative study of 12-Hydroxy-6-epi-albrassitriol and brassinolide in the model plant Arabidopsis thaliana.

Experimental Workflow

Experimental_Workflow cluster_prep Plant Growth and Treatment cluster_rna RNA Processing cluster_seq Sequencing and Data Analysis A Arabidopsis thaliana (Col-0) seedling growth (e.g., 7-day-old seedlings) B Treatment Groups: 1. Mock (Control) 2. 12-Hydroxy-6-epi-albrassitriol 3. Brassinolide (BL) A->B C Time-course sampling (e.g., 1h, 3h, 6h, 24h) B->C D Total RNA Extraction C->D E RNA Quality Control (RIN > 8) D->E F Library Preparation (e.g., TruSeq RNA Library Prep Kit) E->F G High-Throughput Sequencing (e.g., Illumina NovaSeq) F->G H Data Quality Control (FastQC) G->H I Read Mapping (e.g., STAR) H->I J Differential Gene Expression Analysis (e.g., DESeq2) I->J K Pathway and GO Enrichment Analysis J->K

Caption: A generalized workflow for a comparative transcriptomics experiment.

Step-by-Step Methodology
  • Plant Material and Growth Conditions:

    • Use Arabidopsis thaliana ecotype Columbia (Col-0) for consistency with a wealth of existing data.

    • Sterilize seeds and sow on Murashige and Skoog (MS) medium.

    • Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C). Use 7-day-old seedlings for uniform developmental stage.

  • Chemical Treatments:

    • Prepare stock solutions of 12-Hydroxy-6-epi-albrassitriol and brassinolide (BL) in a suitable solvent (e.g., DMSO).

    • Apply treatments by spraying or adding to the liquid growth medium at a predetermined optimal concentration (e.g., 1 µM). Include a mock control with the solvent alone.

    • Perform a time-course experiment, harvesting tissue at multiple time points (e.g., 1, 3, 6, and 24 hours) to capture both early and late transcriptional responses.

    • Crucially, include a sufficient number of biological replicates (at least 3-4) for each treatment and time point to ensure statistical power.[9]

  • RNA Extraction and Quality Control:

    • Harvest aerial tissue and immediately freeze in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a reputable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

  • Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from high-quality RNA samples using a standard protocol (e.g., Illumina TruSeq RNA Library Prep Kit).

    • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads per sample (e.g., 20-30 million).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like STAR.

    • Differential Gene Expression Analysis: Employ statistical packages such as DESeq2 or edgeR to identify genes that are significantly up- or downregulated in response to each treatment compared to the mock control.

    • Functional Enrichment Analysis: Use tools like DAVID or PANTHER to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of differentially expressed genes (DEGs). This will reveal the biological processes and pathways affected by each compound.

    • Comparative Analysis: Directly compare the lists of DEGs from the 12-Hydroxy-6-epi-albrassitriol and brassinolide treatments to identify common and unique gene sets. Venn diagrams and heatmaps are effective visualization tools for this comparison.

Interpreting the Transcriptomic Data: A Comparative Perspective

The power of this comparative approach lies in the interpretation of the resulting gene expression profiles.

  • Significant Overlap: A large overlap in the DEGs between the 12-Hydroxy-6-epi-albrassitriol and brassinolide treatments would strongly support the hypothesis that the novel compound acts through the brassinosteroid signaling pathway. Look for the upregulation of genes involved in cell elongation and division and the downregulation of brassinosteroid biosynthesis genes as key indicators.

  • Distinct Gene Sets: Genes that are uniquely regulated by 12-Hydroxy-6-epi-albrassitriol are of particular interest. These may point to novel mechanisms of action or off-target effects. Further investigation into the functions of these genes could reveal unique benefits of this compound.

  • Dose-Response and Time-Course Dynamics: Analyzing the data across different concentrations and time points will provide a more nuanced understanding of the compound's activity. For instance, does 12-Hydroxy-6-epi-albrassitriol induce a faster or more sustained transcriptional response compared to brassinolide?

Visualizing the Brassinosteroid Signaling Pathway and Potential Interaction

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor Kinase) BR->BRI1 HAE 12-Hydroxy-6-epi-albrassitriol HAE->BRI1 Hypothesized Interaction BIN2 BIN2 (Kinase) (Active) BRI1->BIN2 Inhibits BZR1_P BZR1/BES1-P (Inactive) BIN2->BZR1_P Phosphorylates BZR1 BZR1/BES1 (Active) BZR1_P->BZR1 Dephosphorylation DNA Target Gene Expression BZR1->DNA Regulates

Caption: Hypothesized interaction of 12-Hydroxy-6-epi-albrassitriol with the brassinosteroid signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the comparative transcriptomic analysis of 12-Hydroxy-6-epi-albrassitriol in plants. By leveraging the extensive knowledge of the brassinosteroid signaling pathway, researchers can design informative experiments to elucidate the mechanism of action of this promising plant growth regulator. The detailed protocols and data analysis strategies outlined herein are designed to ensure scientific rigor and generate high-impact results.

Future research should focus on validating the transcriptomic findings with physiological and biochemical assays. Investigating the direct binding of 12-Hydroxy-6-epi-albrassitriol to the BRI1 receptor and other signaling components will be crucial for confirming its mode of action. Ultimately, a thorough understanding of how this novel compound influences plant gene expression will pave the way for its potential application in sustainable agriculture.

References

  • Brassinosteroid Signaling Dynamics: Ubiquitination-Dependent Regulation of Core Signaling Components. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Transcriptome analysis reveals a positive effect of brassinosteroids on the photosynthetic capacity of wucai under low temperature. (2019). BMC Plant Biology, 19(1), 489.
  • Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. (2022). Plant and Cell Physiology, 63(11), 1599-1610.
  • In-Silico Study of Brassinosteroid Signaling Genes in Rice Provides Insight Into Mechanisms Which Regulate Their Expression. (2021). Frontiers in Plant Science, 12, 769977.
  • Molecular Mechanisms of Brassinosteroid-Mediated Responses to Changing Environments in Arabidopsis. (2020). International Journal of Molecular Sciences, 21(8), 2795.
  • Brassinosteroid signalling. (2010). Development, 137(6), 843-847.
  • Excavation of Genes Responsive to Brassinosteroids by Transcriptome Sequencing in Adiantum flabellulatum Gametophytes. (2022). International Journal of Molecular Sciences, 23(12), 6625.
  • Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. (2021). Frontiers in Plant Science, 12, 638423.
  • Brassinosteroid Signaling Pathways. (2021). Encyclopedia, 1(2), 433-442.
  • Genomic Analysis of Brassinosteroid Biosynthesis Gene Family Reveals Its Roles in Cotton Development across Gossypium Species. (2024). International Journal of Molecular Sciences, 25(11), 5786.
  • Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. (2023). Stresses, 3(4), 814-830.
  • Brassinosteroid signaling in plant development and adaptation to stress. (2019). Development, 146(5), dev153335.
  • Diversification of plant agronomic traits by genome editing of brassinosteroid signaling family genes in rice. (2021). Plant Biotechnology Journal, 19(11), 2139-2141.
  • The Brassinosteroid Signaling Pathway—New Key Players and Interconnections with Other Signaling Networks Crucial for Plant Development and Stress Tolerance. (2019). International Journal of Molecular Sciences, 20(3), 767.
  • Comparative Transcriptomic Analysis to Identify Brassinosteroid Response Genes. (2020). Plant and Cell Physiology, 61(12), 2098-2111.
  • Design, execution, and interpretation of plant RNA-seq analyses. (2023). The Plant Cell, 35(6), 2021-2042.

Sources

Validation

"12-Hydroxy-6-epi-albrassitriol" vs 24-epibrassinolide on crop yield

A Comparative Guide to Plant Growth Regulators: 24-Epibrassinolide versus 12-Hydroxy-6-epi-albrassitriol in Enhancing Crop Yield For researchers and professionals in the agricultural sciences and drug development fields,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Plant Growth Regulators: 24-Epibrassinolide versus 12-Hydroxy-6-epi-albrassitriol in Enhancing Crop Yield

For researchers and professionals in the agricultural sciences and drug development fields, the quest for potent and reliable plant growth regulators is paramount. This guide provides an in-depth, objective comparison of two noteworthy compounds: the well-established brassinosteroid, 24-epibrassinolide, and the emerging sesquiterpenoid, 12-Hydroxy-6-epi-albrassitriol. Our analysis is grounded in experimental data and aims to elucidate their respective mechanisms and potential impacts on crop yield.

Introduction: A Tale of Two Steroidal Compounds

Phytohormones are essential chemical messengers that orchestrate plant growth, development, and responses to environmental challenges[1][2]. Among these, brassinosteroids have emerged as a critical class of plant hormones with significant potential for agricultural applications.[1][3][4] 24-Epibrassinolide, a synthetic brassinosteroid analog, has been the subject of extensive research, demonstrating its capacity to enhance crop yields and bolster stress tolerance.

Conversely, 12-Hydroxy-6-epi-albrassitriol is a less-studied compound, identified as a sesquiterpenoid with potential plant growth-regulating properties.[5][6] While direct comparative studies on crop yield are scarce, its structural characteristics and preliminary classifications suggest it may play a role in plant defense and development, making it a compound of interest for future agricultural applications.

The Established Enhancer: 24-Epibrassinolide

24-Epibrassinolide (EBR) is a potent plant steroid hormone that has been shown to regulate a wide array of physiological processes, leading to significant improvements in crop yield and quality.[1] Its effects are particularly notable under stressful environmental conditions.

Mechanism of Action: The Brassinosteroid Signaling Pathway

Brassinosteroids, including 24-epibrassinolide, are perceived at the cell surface by a receptor kinase, BRI1 (BRASSINOSTEROID INSENSITIVE 1), and its co-receptor, BAK1 (BRI1-ASSOCIATED KINASE 1). This binding initiates a phosphorylation cascade that ultimately leads to the inactivation of a negative regulator, BIN2 (BRASSINOSTEROID INSENSITIVE 2). The inactivation of BIN2 allows the accumulation of key transcription factors, BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1), in the nucleus. These transcription factors then regulate the expression of a multitude of genes involved in plant growth, development, and stress responses.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 24-Epi 24-Epibrassinolide BRI1 BRI1 24-Epi->BRI1 Binds BAK1 BAK1 BRI1->BAK1 Activates BSK BSK BAK1->BSK Phosphorylates BSU1 BSU1 BSK->BSU1 Phosphorylates BIN2 BIN2 BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1_P BZR1/BES1-P (Inactive) BIN2->BZR1_BES1_P Phosphorylates (Keeps Inactive) 14_3_3 14-3-3 Protein BZR1_BES1_P->14_3_3 Binds to BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation DNA DNA (Target Genes) BZR1_BES1->DNA Regulates Transcription Growth_Response Growth & Stress Response DNA->Growth_Response Leads to

Figure 1: Simplified Brassinosteroid Signaling Pathway.

Experimental Evidence of Crop Yield Enhancement

Numerous studies have documented the positive effects of 24-epibrassinolide on a wide range of crops. Exogenous application of EBR has been shown to improve growth, enhance stress tolerance, and ultimately increase yield.

CropDosage/ApplicationObserved Effects on YieldReference
Wheat Seed treatmentImproved growth rate and reduced oxidative stress under drought conditions.
Maize Foliar sprayIncreased photosynthetic efficiency and grain yield under drought stress.
Tomato Foliar sprayIncreased fruit yield and biomass accumulation under heavy metal stress.
Grape Foliar sprayIncreased berry size and overall yield.
Rice Seed soakingEnhanced germination, seedling growth, and grain yield.
Representative Experimental Protocol: Foliar Application of 24-Epibrassinolide on Tomato Plants under Drought Stress

This protocol is a representative example of how the effects of 24-epibrassinolide on crop yield under stress can be evaluated.

Objective: To assess the impact of exogenous 24-epibrassinolide application on the growth, physiology, and yield of tomato plants subjected to drought stress.

Methodology:

  • Plant Material and Growth Conditions: Tomato (Solanum lycopersicum) seeds are germinated and grown in pots containing a sterile soil mix in a controlled environment chamber (e.g., 25°C day/20°C night, 16h photoperiod).

  • Drought Stress Induction: At the 4-leaf stage, drought stress is induced by withholding water until the soil water content reaches a predetermined level (e.g., 40% of field capacity). A control group is maintained at optimal soil moisture.

  • 24-Epibrassinolide Application: A solution of 24-epibrassinolide (e.g., 0.1 µM) with a surfactant is prepared. The stressed and non-stressed plants are divided into two subgroups: one receiving a foliar spray of the EBR solution and the other a mock spray (surfactant solution only).

  • Data Collection:

    • Physiological Parameters: Photosynthetic rate, stomatal conductance, and chlorophyll fluorescence are measured at regular intervals.

    • Biochemical Analysis: Leaf samples are collected to measure levels of reactive oxygen species (ROS), antioxidant enzyme activity (e.g., SOD, CAT), and proline content.

    • Growth and Yield Parameters: Plant height, biomass, flower number, fruit set, and total fruit weight are recorded at harvest.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of EBR and drought stress.

Sources

Comparative

A Senior Application Scientist's Guide to Bioassay Standardization for Novel Brassinosteroid Analogs: A Comparative Analysis Featuring 12-Hydroxy-6-epi-albrassitriol

Introduction: The Quest for Bio-Relevant Potency Assessment of Novel Phytohormones The discovery and development of novel plant growth regulators, such as the synthetic brassinosteroid analog 12-Hydroxy-6-epi-albrassitri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Bio-Relevant Potency Assessment of Novel Phytohormones

The discovery and development of novel plant growth regulators, such as the synthetic brassinosteroid analog 12-Hydroxy-6-epi-albrassitriol, present both exciting opportunities and significant challenges for agricultural and pharmaceutical research. Brassinosteroids (BRs) are a class of polyhydroxysteroids that play a pivotal role in plant growth, development, and stress responses.[1][2] The precise quantification of the biological activity of new analogs is paramount for understanding their mechanism of action, determining effective concentrations, and ensuring reproducible experimental outcomes. This guide provides a comprehensive comparison of established bioassay methodologies for brassinosteroids, offering a framework for the standardization of bioassays for novel compounds like 12-Hydroxy-6-epi-albrassitriol. We will delve into the technical nuances of each assay, providing detailed protocols, a critical evaluation of their respective strengths and weaknesses, and guidance on data interpretation and validation.

While 12-Hydroxy-6-epi-albrassitriol is identified as a unique vitamin D analog with potential roles in calcium and phosphate metabolism, its structural similarity to other steroidal compounds warrants the exploration of its activity in well-established plant-based bioassays.[] This guide will therefore use 12-Hydroxy-6-epi-albrassitriol as a representative novel compound to illustrate the process of bioassay selection and standardization.

The Brassinosteroid Signaling Pathway: A Target for Bioassays

Understanding the mechanism of action of brassinosteroids is crucial for designing and interpreting bioassays. The canonical brassinosteroid signaling pathway is initiated at the cell surface and culminates in transcriptional changes within the nucleus.[4][5] Bioassays for BRs are designed to measure a physiological or molecular response that is a direct consequence of the activation of this pathway.

Brassinosteroid_Signaling_Pathway BR Brassinosteroid (e.g., 12-Hydroxy-6-epi-albrassitriol) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates with BSU1 BSU1 (Phosphatase) BAK1->BSU1 Activates BKI1 BKI1 (Inhibitor) BKI1->BRI1 Dissociates from BIN2 BIN2 (Kinase, Negative Regulator) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_P BZR1/BES1-P (Phosphorylated, Inactive) BSU1->BZR1_P Enables dephosphorylation of BIN2->BZR1_P Phosphorylates (Keeps Inactive) BZR1 BZR1/BES1 (Active Transcription Factor) BZR1_P->BZR1 Dephosphorylation Nucleus Nucleus BZR1->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: Simplified Brassinosteroid Signaling Pathway.

Comparative Analysis of Key Bioassays for Brassinosteroid Activity

The selection of an appropriate bioassay depends on several factors, including the desired sensitivity, throughput, and the specific biological question being addressed. Here, we compare three widely used bioassays for brassinosteroid activity.

The Rice Leaf Lamina Inclination Test

The rice leaf lamina inclination test is a classic and highly specific bioassay for brassinosteroids.[6] It measures the bending of the leaf lamina at the joint with the leaf sheath, a response that is characteristic of BR activity.

Scientific Rationale: Brassinosteroids promote cell elongation in the adaxial cells of the lamina joint, causing the leaf to bend downwards. This distinct morphological change is easily quantifiable and highly sensitive to nanomolar concentrations of active BRs.

Experimental Protocol:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds (e.g., Oryza sativa L. cv. 'Koshihikari') with 70% ethanol for 1 minute, followed by 2% sodium hypochlorite for 30 minutes.

    • Rinse thoroughly with sterile distilled water.

    • Germinate seeds on moist filter paper in the dark at 28-30°C for 2 days.

  • Seedling Preparation:

    • Select uniformly germinated seedlings and plant them in a vessel containing 0.8% agar.

    • Grow the seedlings in a controlled environment (e.g., 16h light/8h dark photoperiod, 28°C) for 7-8 days.

  • Assay Setup:

    • Prepare serial dilutions of the test compound (12-Hydroxy-6-epi-albrassitriol) and a known brassinosteroid standard (e.g., brassinolide) in a solution containing a surfactant (e.g., 0.05% Tween 20).

    • Excise the second leaf sheath and lamina from the seedlings.

    • Apply a small droplet (e.g., 1 µL) of the test solution to the lamina joint.

    • Incubate the explants in a humid chamber under continuous light at 28°C for 48-72 hours.

  • Data Acquisition and Analysis:

    • Measure the angle between the leaf sheath and the lamina using a protractor or image analysis software.

    • Plot the dose-response curves for the test compound and the standard.

    • Determine the concentration required for a half-maximal response (EC50) for each compound.

Rice_Leaf_Lamina_Inclination_Test_Workflow A Seed Sterilization & Germination B Seedling Growth A->B D Explant Excision B->D C Preparation of Test Solutions E Application of Test Solutions C->E D->E F Incubation E->F G Angle Measurement F->G H Data Analysis (Dose-Response Curve) G->H

Caption: Workflow for the Rice Leaf Lamina Inclination Test.

The Bean Second Internode Elongation Bioassay

This bioassay measures the elongation, swelling, and curvature of the second internode of bean seedlings, which are characteristic responses to brassinosteroids.[7]

Scientific Rationale: Brassinosteroids stimulate both cell elongation and cell division in the elongating internodes of bean seedlings. This results in a pronounced increase in length and thickness, providing a robust and quantifiable measure of BR activity.

Experimental Protocol:

  • Plant Growth:

    • Sow bean seeds (Phaseolus vulgaris) in vermiculite or a similar growth medium.

    • Grow the seedlings in a controlled environment with a defined light/dark cycle and temperature until the second internode begins to elongate.

  • Treatment Application:

    • Prepare solutions of the test compound and a standard brassinosteroid in a suitable solvent (e.g., ethanol) and dilute to the final concentrations with water containing a surfactant.

    • Apply a defined volume of the test solution to the apex of the second internode.

  • Incubation and Measurement:

    • Continue to grow the seedlings under the same conditions for 4-7 days.

    • Measure the length and diameter of the second internode.

    • Observe for any swelling or curvature.

  • Data Analysis:

    • Calculate the percentage increase in internode length and diameter compared to the control (vehicle-treated) plants.

    • Construct dose-response curves and determine the EC50 values.

Arabidopsis Root Growth Inhibition Assay

This assay is based on the inhibitory effect of brassinosteroids on root growth in Arabidopsis thaliana seedlings at higher concentrations.[7] It is a sensitive and high-throughput method suitable for screening large numbers of compounds.

Scientific Rationale: While brassinosteroids generally promote shoot growth, they can inhibit primary root elongation, particularly at concentrations above the optimal range. This inhibitory effect is a sensitive indicator of BR activity and is mediated by the same signaling pathway.

Experimental Protocol:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds.

    • Sow the seeds on Murashige and Skoog (MS) agar plates containing a range of concentrations of the test compound and a standard brassinosteroid.

  • Incubation:

    • Vernalize the plates at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Measurement and Analysis:

    • After 5-7 days, measure the length of the primary root of the seedlings using a ruler or image analysis software.

    • Calculate the percentage of root growth inhibition relative to the control.

    • Generate dose-response curves and determine the concentration that causes 50% inhibition (IC50).

Performance Comparison of Bioassays

The choice of bioassay should be guided by the specific research objectives. The following table provides a comparative summary of the key performance characteristics of the described assays.

FeatureRice Leaf Lamina Inclination TestBean Second Internode Elongation AssayArabidopsis Root Growth Inhibition Assay
Principle Measures leaf lamina bendingMeasures internode elongation and swellingMeasures inhibition of primary root growth
Sensitivity High (nanomolar range)ModerateHigh (nanomolar to micromolar range)
Specificity High for brassinosteroidsModerate (gibberellins can also cause elongation)High for brassinosteroid signaling
Throughput Low to moderateLowHigh
Time to Result 3-4 days5-8 days6-8 days
Advantages Highly specific and visually clear endpoint.Measures a classic growth response.High-throughput, small sample requirement.
Disadvantages Labor-intensive, requires specific plant material.Longer assay time, lower specificity.Response is inhibitory, not promotional.

Quantitative Analysis and Standardization

For robust and reproducible results, it is essential to standardize the chosen bioassay. This involves several key steps:

  • Reference Standard: A well-characterized reference standard of a known brassinosteroid (e.g., brassinolide or castasterone) must be included in every assay to allow for the calculation of relative potency.

  • Dose-Response Curve: A full dose-response curve with at least 5-6 concentrations should be generated for both the test compound and the reference standard.

  • Statistical Analysis: The data should be analyzed using appropriate statistical methods to determine key parameters such as EC50 or IC50, slope, and maximum response.[8][9]

  • Validation: The assay should be validated for its accuracy, precision, specificity, and robustness according to established guidelines.[8][10][11]

Advanced and Complementary Analytical Techniques

While bioassays are crucial for determining biological activity, they are often complemented by analytical techniques for the absolute quantification of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to purify and quantify 12-Hydroxy-6-epi-albrassitriol in various samples.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of brassinosteroids and their metabolites, often requiring derivatization.[12][14]

  • Immunoassays: Techniques like ELISA can be developed for the high-throughput screening and quantification of specific brassinosteroids, provided that specific antibodies are available.[15]

Conclusion and Future Directions

The standardization of bioassays is a critical step in the development and characterization of novel plant growth regulators like 12-Hydroxy-6-epi-albrassitriol. The choice of bioassay will depend on the specific research goals, with the rice leaf lamina inclination test offering high specificity, the bean second internode assay providing a classic growth response readout, and the Arabidopsis root growth inhibition assay enabling high-throughput screening.

For a comprehensive understanding of a novel compound's biological activity, a multi-assay approach is recommended. Combining a sensitive and specific in vivo bioassay with modern analytical techniques for quantification will provide the most robust and reliable data. As our understanding of brassinosteroid signaling deepens, the development of cell-based reporter assays and high-content imaging approaches will likely provide even more powerful tools for the discovery and characterization of the next generation of plant growth regulators.

References

  • Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Bajguz, A., & Chmur, A. (2015). A bioassay for brassinosteroid activity based on the in vitro fluorimetric detection of nitric oxide production. Steroids, 103, 1-7. Retrieved February 7, 2026, from [Link]

  • Ikekawa, N., Takatsuto, S., & Kitsuwa, T. (1984). Method for measuring total content of natural brassinosteroids using chromatography apparatus. Google Patents.
  • Yopp, J. H. (2024). The Bioassay Strategy to Characterize the Unique Nature of Brassinosteroids ("Brassins") in the First Decade of USDA-University Collaboration. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Wortmann, W., & Wortmann, C. (1991). Synthesis and identification of twelve A-ring reduced 6 alpha- and 6 beta-hydroxylated compounds derived from 11-deoxycortisol, corticosterone and 11-dehydrocorticosterone. The Journal of Steroid Biochemistry and Molecular Biology, 38(4), 493-501. Retrieved February 7, 2026, from [Link]

  • Kanwar, M. K., et al. (2024). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Plant and Cell Physiology. Retrieved February 7, 2026, from [Link]

  • Takeuchi, Y., et al. (2021). Quantitative evaluation of the biological activity of various brassinosteroids using spiral root induction in rice seeds. Journal of Pesticide Science, 46(3), 299-306. Retrieved February 7, 2026, from [Link]

  • Yokota, T., et al. (2024). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Plant and Cell Physiology. Retrieved February 7, 2026, from [Link]

  • Bajguz, A. (2017). Brassinosteroids and their Biological Activities. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kim, T.-W., & Wang, Z.-Y. (2021). Brassinosteroid Signaling Pathways. Encyclopedia. Retrieved February 7, 2026, from [Link]

  • Vukašinović, N., & Russinova, E. (2018). Plasmodesmata mediate cell-to-cell transport of brassinosteroid hormones. eLife, 7, e39378. Retrieved February 7, 2026, from [Link]

  • Kanwar, M. K., et al. (2024). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Rathore, A. S. (2019). Essentials in Bioassay Development. BioPharm International. Retrieved February 7, 2026, from [Link]

  • Wang, P., et al. (2021). State-of-the-Art Technologies for Understanding Brassinosteroid Signaling Networks. MDPI. Retrieved February 7, 2026, from [Link]

  • Bajguz, A., & Chmur, A. (2015). A bioassay for brassinosteroid activity based on the in vitro fluorimetric detection of nitric oxide production. Steroids, 103, 1-7. Retrieved February 7, 2026, from [Link]

  • USP. (2010). <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. IPQpubs. Retrieved February 7, 2026, from [Link]

  • Wang, Z.-Y., & He, J.-X. (2004). Brassinosteroid signalling. Journal of Experimental Botany, 55(407), 2413-2420. Retrieved February 7, 2026, from [Link]

  • Vlad, P. F., et al. (2012). Synthesis of (−) - 6-epi-albrassitriol from (+)-larixol. ResearchGate. Retrieved February 7, 2026, from [Link]

  • El-Ghobashy, R. E. (2025). Bio-assay of Plant Growth Hormones. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Nolan, T. M., et al. (2023). Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress. Plants, 12(24), 4099. Retrieved February 7, 2026, from [Link]

  • Grishina, T., & Ryabova, D. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences, 24(24), 17462. Retrieved February 7, 2026, from [Link]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved February 7, 2026, from [Link]

  • Sofi, X. (2023). Bioassay for plant growth regulators. SlideShare. Retrieved February 7, 2026, from [Link]

  • Moukayed, M., & Grant, W. B. (2017). Mechanistic Effects of Calcitriol in Cancer Biology. Nutrients, 9(4), 353. Retrieved February 7, 2026, from [Link]

  • Vlad, P. F., et al. (2013). Synthesis of (-)-albrassitriol and (-)-6-epi-albrassitriol from (+)-larixol. Natural Product Research, 27(9), 809-817. Retrieved February 7, 2026, from [Link]

  • Bajguz, A., & Hayat, S. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers in Plant Science, 12, 649233. Retrieved February 7, 2026, from [Link]

  • Bower, K. M. (2018). Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. Retrieved February 7, 2026, from [Link]

  • Biroc, S. (n.d.). Plant Hormones: Bioassay for Gibberellin. University of Colorado Boulder. Retrieved February 7, 2026, from [Link]

  • Holick, M. F., et al. (1973). Biological activity of 1alpha-hydroxycholecalciferol, a synthetic analog of the hormonal form of vitamin D3. Science, 180(4090), 994-996. Retrieved February 7, 2026, from [Link]

  • Van der Loo, J. C., & De Smet, K. (2008). A Practical Approach to Biological Assay Validation. EDRA Services. Retrieved February 7, 2026, from [Link]

  • Béreš, M., et al. (2020). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. Molecules, 25(21), 5036. Retrieved February 7, 2026, from [Link]

  • Lv, J., et al. (2019). Brassinosteroid signaling in plant development and adaptation to stress. The Plant Journal, 97(5), 807-820. Retrieved February 7, 2026, from [Link]

  • Santos, A. C., et al. (2022). Rapid Nontranscriptional Effects of Calcifediol and Calcitriol. International Journal of Molecular Sciences, 23(23), 15286. Retrieved February 7, 2026, from [Link]

  • Buitrago, C., et al. (1997). Effects of calcitriol and its analogues, calcipotriol (MC 903) and 20-epi-1alpha,25-dihydroxyvitamin D3 (MC 1288), on calcium influx and DNA synthesis in cultured muscle cells. The Journal of Steroid Biochemistry and Molecular Biology, 62(1), 63-69. Retrieved February 7, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Independent Verification of 12-Hydroxy-6-epi-albrassitriol Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical framework for the independent verification of a plausible synthesis pathway for 12-Hydroxy-6-epi-albrassi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the independent verification of a plausible synthesis pathway for 12-Hydroxy-6-epi-albrassitriol. As a novel analogue within the brassinosteroid family of plant hormones, establishing a reproducible and verifiable synthetic route is paramount for advancing research into its biological activities and potential therapeutic applications.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind methodological choices, presenting comparative data, and outlining a rigorous, self-validating protocol for synthesis and confirmation.

Introduction to 12-Hydroxy-6-epi-albrassitriol

12-Hydroxy-6-epi-albrassitriol is a steroidal compound of significant interest. While structurally related to known brassinosteroids, which are key regulators of plant growth and development, its unique hydroxylation at the C-12 position and the epi configuration at C-6 suggest potentially novel bioactivities.[3][4][5] Brassinosteroids are notoriously found in minute quantities in plants, making chemical synthesis the only viable route for obtaining the quantities necessary for thorough biological evaluation.[1][6] The verification of any proposed synthesis is therefore a critical step to ensure the integrity of subsequent research. While one source indicates production from Aspergillus sp. cultures, this guide will focus on a de novo chemical synthesis approach.[]

Section 1: Comparative Analysis of Proposed Synthetic Strategies

The total synthesis of a complex polyhydroxylated steroid like 12-Hydroxy-6-epi-albrassitriol requires a multi-step approach, typically starting from a readily available sterol precursor. Campesterol, a common plant sterol, serves as an excellent starting material for brassinosteroid synthesis due to its inherent side-chain structure.[3][8][9]

Two primary strategies diverge early in the synthesis of brassinosteroids: the "early C-6 oxidation" and "late C-6 oxidation" pathways.[3][9] For the target molecule, a late C-6 oxidation pathway is proposed as it allows for the crucial and challenging introduction of the C-12 hydroxyl group on a less functionalized intermediate.

StrategyKey IntermediateProsCons
Proposed: Late C-6 Oxidation CampestanolAllows for selective functionalization of the steroid core prior to B-ring modification.May require more steps overall.
Alternative: Early C-6 Oxidation 6-OxocampestanolPotentially shorter route.The C-6 ketone can influence reactivity at other positions, complicating selective hydroxylations.
Alternative: Diterpenoid-based (+)-LarixolProvides a different carbon skeleton that can be rearranged.[10]Involves complex photochemical steps and may have lower overall yields for this specific target.[10][11]

The proposed pathway prioritizes control and selectivity, which are essential for minimizing difficult-to-separate stereoisomers—a common challenge in steroid synthesis.

Section 2: Proposed Synthesis Pathway for 12-Hydroxy-6-epi-albrassitriol

The following pathway is designed from established, high-yielding transformations in steroid chemistry. Each stage should be followed by rigorous purification and spectroscopic verification to confirm the structure of the intermediate.

Synthesis_Pathway Start Campesterol Step1 Intermediate A (Campestanol) Start->Step1 H₂, Pd/C (Reduction) Step2 Intermediate B (C-12 Hydroxylated Steroid) Step1->Step2 Microbial Hydroxylation or Multi-step Chemical Oxidation Step3 Intermediate C (Side-chain Diol) Step2->Step3 OsO₄, NMO (Dihydroxylation) Step4 Intermediate D (B-ring Ketone) Step3->Step4 CrO₃, H₂SO₄ (Jones Oxidation) Final 12-Hydroxy-6-epi-albrassitriol Step4->Final NaBH₄ (Stereoselective Reduction) Verification_Workflow cluster_synthesis Synthesis Stages cluster_verification Verification Techniques A Intermediate A B Intermediate B A->B TLC TLC Monitoring A->TLC C Intermediate C B->C B->TLC D Intermediate D C->D C->TLC Final Final Product D->Final D->TLC NMR 1D & 2D NMR (¹H, ¹³C, COSY) Final->NMR Structural Elucidation MS LC-MS / HRMS Final->MS Molecular Formula Confirmation HPLC Chiral HPLC Final->HPLC Purity & Enantiomeric Excess

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 12-Hydroxy-6-epi-albrassitriol

As a novel vitamin D analog with significant potential in biochemical research, drug development, and agricultural science, 12-Hydroxy-6-epi-albrassitriol demands a meticulous approach to laboratory handling.[] Although...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel vitamin D analog with significant potential in biochemical research, drug development, and agricultural science, 12-Hydroxy-6-epi-albrassitriol demands a meticulous approach to laboratory handling.[] Although it is noted for a manageable safety profile, its unique bioactivity in modulating calcium and phosphate metabolism necessitates robust safety protocols to minimize exposure and ensure a secure research environment.[] This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, grounded in established safety principles for handling potent polyhydroxylated steroids.

Understanding the Compound: A Risk-Based Approach

12-Hydroxy-6-epi-albrassitriol is a polyhydroxylated steroid, a class of compounds that can exhibit potent biological effects even at low concentrations.[2][3][4][5] While specific toxicological data for this compound is not widely available, its role as a vitamin D analog suggests that it may have significant physiological effects.[] Therefore, a cautious approach, treating the compound as potentially hazardous upon acute or chronic exposure, is paramount.

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₅H₂₆O₄MySkinRecipes
Molecular Weight 270.365 g/mol MySkinRecipes
Appearance PowderBOC Sciences[]
Boiling Point 445.5±45.0°C at 760 mmHgMySkinRecipes[6]
Density 1.2±0.1 g/cm³MySkinRecipes[6]
Solubility Soluble in MethanolBOC Sciences[]
Storage 2-8°CBOC Sciences[], MySkinRecipes[6]
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 12-Hydroxy-6-epi-albrassitriol.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.[7]Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended as they offer inferior protection against many chemicals.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.[8]Protects against accidental splashes of solutions containing the compound.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a potential for aerosolization (e.g., when handling the powder outside of a fume hood).Minimizes the risk of inhaling fine particles of the compound.
Footwear Closed-toe shoes.Protects feet from spills.
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of 12-Hydroxy-6-epi-albrassitriol. The following diagram and procedural steps outline a comprehensive operational plan.

Operational_Plan cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receipt_and_Storage Receipt and Storage Preparation_of_Solutions Preparation of Solutions Receipt_and_Storage->Preparation_of_Solutions Secure transport to lab Handling_and_Use Handling and Use Preparation_of_Solutions->Handling_and_Use Transfer to experimental area Decontamination Decontamination Handling_and_Use->Decontamination After experiment completion Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Segregation of waste

Figure 1: A flowchart illustrating the key stages of the operational plan for handling 12-Hydroxy-6-epi-albrassitriol.

Step-by-Step Procedures:

3.1. Receipt and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Don appropriate PPE (gloves and safety glasses) before handling the package.

  • Transport the container to the designated storage area.

  • Store the compound in a clearly labeled, sealed container at 2-8°C, away from incompatible materials such as strong oxidizing agents.[9]

3.2. Preparation of Solutions:

  • All weighing and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling the powdered compound, ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily accessible.

  • Wear full PPE, including a respirator if deemed necessary by your institution's safety officer.

  • Carefully weigh the desired amount of the compound, avoiding the creation of dust.

  • Add the solvent (e.g., methanol) to the compound slowly to prevent splashing.

  • Ensure the container is securely capped and properly labeled with the compound name, concentration, date, and your initials.

3.3. Handling and Use:

  • When using solutions of 12-Hydroxy-6-epi-albrassitriol, always wear the minimum required PPE.

  • Conduct all experimental procedures in a well-ventilated area. For procedures with a higher risk of aerosol generation, use a fume hood.

  • Avoid direct contact with the skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

3.4. Decontamination:

  • All glassware and equipment that have come into contact with the compound should be decontaminated.

  • Rinse contaminated items with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.

  • Wipe down all work surfaces with a decontaminating solution.

3.5. Waste Disposal:

  • All solid waste (gloves, weigh boats, etc.) contaminated with 12-Hydroxy-6-epi-albrassitriol should be placed in a designated, sealed hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, clearly labeled hazardous waste container.

  • Do not dispose of this compound down the drain.[10]

  • All waste must be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures: Be Prepared
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

  • Fisher Scientific. (2009).
  • Cayman Chemical. (2025).
  • Pfizer. (2009).
  • Royal Brinkman. (n.d.). Personal protective equipment for crop protection.
  • Sciencelab.com. (2005).
  • Extension Publications. (n.d.).
  • Clemson University. (2022). Personal Protective Equipment (PPE) for Homeowner Pesticide Usage.
  • Ohio State University Extension. (2018). Personal Protective Equipment for Pesticides for Trainers and Supervisors.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 1α,25-Dihydroxyvitamin D3 (Calcitriol).
  • BOC Sciences. (n.d.). 12-Hydroxy-6-epi-albrassitriol.
  • MySkinRecipes. (n.d.). 12-Hydroxy-6-epi-albrassitriol.
  • UC IPM. (2025). What Are You Wearing? Basic PPE for Pesticide Safety.
  • Wiley Online Library. (2023).
  • Wiley Online Library. (2023).
  • PubMed. (2006).
  • PubChem. (n.d.). Calcitriol.
  • National Center for Biotechnology Information. (2020).
  • PubMed. (2021). Polyhydroxylated steroids from the Vietnamese soft coral Sarcophyton ehrenbergi.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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